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  • Product: Dimethyl(pent-4-yn-1-yl)amine hydrochloride
  • CAS: 56850-01-2

Core Science & Biosynthesis

Foundational

Dimethyl(pent-4-yn-1-yl)amine hydrochloride chemical structure and properties

Advanced Building Blocks for Click Chemistry and Pharmacophore Integration[1] Executive Summary Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a bifunctional organic building block characterized by a te...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Blocks for Click Chemistry and Pharmacophore Integration[1]

Executive Summary

Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a bifunctional organic building block characterized by a terminal alkyne and a tertiary dimethylamine group. Its primary utility lies in Click Chemistry (CuAAC) applications, where it serves as a robust "clickable" amine linker.[1] This compound allows researchers to introduce a basic dimethylamine moiety—a privileged pharmacophore in medicinal chemistry—onto complex scaffolds (peptides, polymers, or small molecules) via a stable triazole linkage.[1] This guide details its structural properties, synthesis protocols, and application in high-throughput drug discovery.[1]

Chemical Identity & Structural Analysis

The molecule consists of a five-carbon linear chain.[1] Position 1 is substituted with a dimethylamino group (protonated as the hydrochloride salt), and position 4 features a terminal alkyne.[1] The hydrochloride salt form is preferred for its enhanced stability, water solubility, and resistance to oxidation compared to the volatile free base.[1]

Table 1: Chemical Identity

PropertyDetail
IUPAC Name N,N-Dimethylpent-4-yn-1-amine hydrochloride
Common Name Dimethyl(pent-4-yn-1-yl)amine HCl; 5-Dimethylamino-1-pentyne HCl
CAS Number 56850-01-2
Molecular Formula C₇H₁₃N[2][3][4] · HCl
Molecular Weight 147.65 g/mol
SMILES C#CCCCN(C)C.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar organics (hexanes)
Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride typically follows a nucleophilic substitution pathway.[1] This method is chosen for its atom economy and the availability of precursors.[1][5]

3.1. Reaction Pathway (Graphviz)[1]

SynthesisPathway Precursor 5-Chloropent-1-yne (Electrophile) Intermediate Free Base (Dimethyl(pent-4-yn-1-yl)amine) Precursor->Intermediate SN2 Substitution KI (cat.), 60°C Reagent Dimethylamine (aq/THF) (Nucleophile) Reagent->Intermediate Product Final Salt (C7H13N · HCl) Intermediate->Product HCl / Dioxane Precipitation

Figure 1: Synthesis of Dimethyl(pent-4-yn-1-yl)amine HCl via nucleophilic substitution.

3.2. Detailed Experimental Protocol

Objective: Synthesis of 10g of Dimethyl(pent-4-yn-1-yl)amine HCl.

  • Nucleophilic Substitution (SN2):

    • Reagents: 5-Chloropent-1-yne (1.0 equiv), Dimethylamine (40% aq.[1] solution, 3.0 equiv), Potassium Iodide (KI, 0.1 equiv).[1]

    • Procedure: In a pressure vessel, combine 5-chloropent-1-yne with excess dimethylamine solution and catalytic KI.[1] The KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.[1]

    • Conditions: Heat to 60°C for 12–18 hours. The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.[1]

    • Work-up: Cool to room temperature. Extract the free base into diethyl ether or dichloromethane.[1] Wash the organic layer with basic brine (NaOH) to ensure the amine remains deprotonated.[1] Dry over MgSO₄ and concentrate carefully (the free base is volatile).[1]

  • Salt Formation:

    • Procedure: Dissolve the crude free base oil in anhydrous diethyl ether or 1,4-dioxane.[1]

    • Acidification: Add 4M HCl in dioxane dropwise at 0°C with vigorous stirring.

    • Isolation: The hydrochloride salt will precipitate immediately as a white solid.[1] Filter the solid under argon (hygroscopic) and wash with cold ether.[1]

    • Drying: Dry under high vacuum to remove trace solvents.[1]

Reactivity & Applications

The core value of this molecule is its dual functionality.[1][5][6] It bridges the gap between "Click Chemistry" and classical medicinal chemistry.[1]

4.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is a prime substrate for CuAAC.[1] This reaction is bio-orthogonal, meaning it can occur in complex biological media without interfering with native biochemical processes.[1][6]

Mechanism & Utility: The alkyne reacts with an organic azide (R-N₃) in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole. This triazole ring is not just a passive linker; it mimics a peptide bond electronically and sterically, often improving the pharmacological profile of the conjugate.[1]

ClickMechanism Alkyne Dimethyl(pent-4-yn-1-yl)amine (Alkyne Substrate) Triazole 1,2,3-Triazole Conjugate (Stable Linker) Alkyne->Triazole Cycloaddition (CuAAC) Azide Target Molecule-Azide (R-N3) Azide->Triazole Cycloaddition (CuAAC) Copper Cu(I) Catalyst Copper->Triazole Catalysis

Figure 2: CuAAC mechanism utilizing Dimethyl(pent-4-yn-1-yl)amine as the alkyne component.

4.2. Pharmacophore Integration[1][7]
  • Solubility Enhancement: The dimethylamine group (pKa ~9.5–10) is protonated at physiological pH.[1] Attaching this linker to a lipophilic drug scaffold can significantly improve aqueous solubility.[1]

  • Target Interaction: Tertiary amines are common hydrogen bond acceptors and ionic interaction partners in GPCR ligands (e.g., antihistamines, antipsychotics).[1] This linker allows for the rapid screening of "amine-tail" variations in fragment-based drug design (FBDD).[1]

Handling, Stability & Safety
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C for long-term stability.[1]

  • Safety Profile (GHS):

    • H315: Causes skin irritation.[1][7][8][9]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[1][7][9]

  • Handling: Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1] Avoid contact with strong oxidizing agents.[1]

References
  • Fluorochem. (2024).[1][8] Safety Data Sheet: N,N-Dimethylpent-4-yn-1-amine hydrochloride. Retrieved from

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • PubChem. (2024).[1] Compound Summary: Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CID 137701488).[1][2] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: Alkyne-functionalized Amines. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to Dimethyl(pent-4-yn-1-yl)amine Hydrochloride: A Key Reagent in Bioconjugation and Drug Discovery

Introduction: The Strategic Importance of a Bifunctional Building Block In the landscape of modern medicinal chemistry and drug development, the ability to selectively and efficiently link molecular components is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the ability to selectively and efficiently link molecular components is paramount. Dimethyl(pent-4-yn-1-yl)amine hydrochloride has emerged as a critical reagent, valued for its bifunctional nature. It incorporates a terminal alkyne—a highly versatile chemical handle—and a tertiary amine, which imparts aqueous solubility and provides a protonatable site for modulation of physicochemical properties. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its role in the Nobel Prize-winning field of "click chemistry."

The core utility of this molecule lies in its terminal alkyne group, which is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, forming a stable triazole linkage under mild conditions. These characteristics make Dimethyl(pent-4-yn-1-yl)amine hydrochloride an invaluable tool for researchers aiming to construct complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for the development of novel therapeutic agents.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for Dimethyl(pent-4-yn-1-yl)amine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClN[1][2]
Molecular Weight 147.65 g/mol [2]
CAS Number 56850-01-2[1][2][3]
IUPAC Name N,N-dimethylpent-4-yn-1-amine;hydrochloride[3]
Synonyms N,N-Dimethyl-4-pentyn-1-amine hydrochloride
Canonical SMILES C#CCCCN(C)C.Cl[3]
InChI InChI=1S/C7H13N.ClH/c1-4-5-6-7-8(2)3;/h1H,5-7H2,2-3H3;1H[3]
Purity Typically >95%[2]

The Chemistry of Application: A Gateway to Bioconjugation

The terminal alkyne functionality is the cornerstone of this molecule's utility, primarily through its participation in "click chemistry".

Mechanism of Action in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is a cornerstone of bioconjugation due to its bioorthogonality, meaning it proceeds with high efficiency under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without interfering with biological functional groups.

The catalytic cycle, illustrated below, is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of Dimethyl(pent-4-yn-1-yl)amine. This intermediate then reacts with an azide-containing molecule in a concerted cycloaddition to form a six-membered copper-triazolide intermediate. Subsequent protonolysis releases the stable triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism cluster_product Product Alkyne R-C≡CH (Dimethyl(pent-4-yn-1-yl)amine) Copper Cu(I) Alkyne->Copper Triazole 1,4-Disubstituted Triazole Azide R'-N₃ Azide->Triazole Cycloaddition

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Experimental Protocols

Proposed Synthesis of N,N-dimethylpent-4-yn-1-amine

A common method for the synthesis of tertiary amines is the reductive amination of an aldehyde or ketone with a secondary amine.

Step 1: Synthesis of 5-(dimethylamino)pentan-1-al

A suitable starting material would be a protected 5-hydroxypentanal. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with dimethylamine. Subsequent deprotection of the aldehyde would yield the desired intermediate.

Step 2: Formation of the Terminal Alkyne

The aldehyde can then be converted to a terminal alkyne via the Corey-Fuchs reaction. This involves the reaction of the aldehyde with triphenylphosphine and carbon tetrabromide to form a dibromoalkene, which is then treated with a strong base, such as n-butyllithium, to generate the terminal alkyne through a Fritsch–Buttenberg–Wiechell rearrangement.

Step 3: Formation of the Hydrochloride Salt

The final free base, N,N-dimethylpent-4-yn-1-amine, can be dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid can then be collected by filtration and dried.

Synthesis_Workflow Start Protected 5-Hydroxypentanal Step1 Tosylation/Mesylation & Nucleophilic Substitution with Dimethylamine Start->Step1 Intermediate1 Protected 5-(dimethylamino)pentanal Step1->Intermediate1 Step2 Deprotection & Corey-Fuchs Reaction Intermediate1->Step2 Intermediate2 N,N-dimethylpent-4-yn-1-amine (Free Base) Step2->Intermediate2 Step3 Treatment with HCl Intermediate2->Step3 Product Dimethyl(pent-4-yn-1-yl)amine Hydrochloride Step3->Product

Caption: A proposed synthetic workflow for Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

Expected Spectroscopic Characterization

For a researcher synthesizing or verifying the identity of this compound, the following spectroscopic signatures would be expected:

  • ¹H NMR: The spectrum should show a characteristic signal for the terminal alkyne proton (C≡C-H) around 2-3 ppm. The protons on the carbon adjacent to the nitrogen (CH₂-N) would appear as a triplet around 2.5-3.0 ppm. The N-methyl protons would be a singlet around 2.2-2.5 ppm. The other methylene protons would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbons of the alkyne would appear in the range of 65-90 ppm. The carbon attached to the nitrogen (CH₂-N) would be in the 50-60 ppm range, and the N-methyl carbons would be around 45 ppm.

  • IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ would be characteristic of the C≡C-H stretch. A weak to medium absorption around 2100-2200 cm⁻¹ would correspond to the C≡C triple bond stretch. The C-N stretch would appear in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum of the free base (C₇H₁₃N) would show a molecular ion peak at m/z = 111.10.

Role in Drug Development and Research

The application of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is primarily as a building block in the synthesis of more complex molecules, particularly in the field of bioconjugation.

  • Antibody-Drug Conjugates (ADCs): This reagent can be used to introduce a terminal alkyne into a linker molecule. This linker can then be attached to a cytotoxic drug. Separately, an azide functionality can be introduced into an antibody. The CuAAC reaction is then used to "click" the drug-linker construct onto the antibody, creating a targeted therapeutic.

  • PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs) and molecular glues, this reagent can be used to connect the different components of these bifunctional molecules.

  • Fluorescent Labeling and Imaging: By attaching a fluorescent dye containing an azide group to a biomolecule of interest, this alkyne-containing molecule can be used to fluorescently label and visualize biological processes.

The dimethylamine group, in its protonated hydrochloride form, enhances the aqueous solubility of the molecule and any subsequent constructs, which is a critical factor for in vivo applications.

Conclusion

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a powerful and versatile tool for chemical biologists and medicinal chemists. Its value is derived from the strategic combination of a reactive terminal alkyne handle and a solubilizing tertiary amine group. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its full potential in their drug discovery and development endeavors.

References

  • ChemBK. N,N-Dimethylpent-4-yn-1-aminehydrochloride. [Link]

  • PubChem. N,N-Dimethylpent-4-yn-1-amine. [Link]

Sources

Foundational

Solubility of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride in Organic Solvents

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a functionalized tertiary amine salt featuring a terminal alkyne handle. It is a critical building block in Click Chemistry (CuAAC reactions) and bioconjugation, serving as a linker to introduce dimethylamine moieties into azido-functionalized biomolecules or polymers.

As an ionic hydrochloride salt with a lipophilic 5-carbon tether, its solubility profile exhibits a duality: it retains high water solubility typical of salts while possessing sufficient organic character to dissolve in select chlorinated and polar aprotic solvents. This guide defines the solubility landscape of this compound to optimize reaction conditions and purification protocols.

Physicochemical Profile

PropertyValue / Description
IUPAC Name N,N-Dimethylpent-4-yn-1-amine hydrochloride
Molecular Formula

Molecular Weight 147.65 g/mol
Physical State White to off-white crystalline solid
Hygroscopicity Moderate to High (Store under desiccated inert atmosphere)
pKa (Calculated) ~9.5–10.0 (Amine conjugate acid)
Ionic Character 1:1 Electrolyte (Dissociates into

and

)

Solubility Landscape

The solubility of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is governed by the competition between the lattice energy of the crystal and the solvation enthalpy provided by the solvent.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Primary solvents for stock solutions and aqueous Click reactions.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for reactions requiring anhydrous conditions or higher temperatures.
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–50 mg/mL)Critical for Extraction. The pentynyl chain adds enough lipophilicity to allow dissolution, unlike simple methylamine salts.
Esters/Ketones Ethyl Acetate, AcetoneLow / Sparingly Soluble at reflux; insoluble at RT. Excellent candidates for recrystallization .
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble (<1 mg/mL)Used as anti-solvents to precipitate the pure salt from reaction mixtures.
Mechanistic Insight[1]
  • Protic Solvents (MeOH, Water): The hydroxyl groups form strong hydrogen bonds with the chloride anion (

    
    ) and solvate the ammonium cation (
    
    
    
    ) via dipole interactions, overcoming the crystal lattice energy.
  • Chlorinated Solvents (DCM): Unlike inorganic salts (e.g., NaCl), this organic salt has a significant hydrophobic region (the pentynyl chain and methyl groups). This lipophilic surface area allows interaction with DCM, making it soluble enough for liquid-liquid extractions (e.g., washing away inorganic impurities).

  • The "Anti-Solvent" Effect: The lack of H-bonding capability and low dielectric constant of ether/hexane prevents the stabilization of the ions, causing immediate precipitation.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for specific formulation requirements.

  • Preparation: Weigh 100 mg of Dimethyl(pent-4-yn-1-yl)amine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., DCM).

  • Equilibration: Cap tightly and vortex for 5 minutes. If fully dissolved, add another 50 mg and repeat until solid persists.

  • Agitation: Place on an orbital shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue to calculate concentration (

    
     in mg/mL).
    
Protocol B: Purification via Anti-Solvent Precipitation

The most effective method to purify this salt from non-polar impurities.

  • Dissolution: Dissolve the crude brown/yellow solid in the minimum amount of Methanol or Dichloromethane (approx. 1–2 mL per gram).

  • Filtration: Filter to remove any insoluble inorganic salts (if present).

  • Precipitation: While stirring rapidly, slowly add 10 volumes of cold Diethyl Ether or Hexane .

  • Crystallization: A white precipitate should form immediately. Chill on ice for 30 minutes to maximize yield.

  • Isolation: Filter under vacuum (Buchner funnel), wash the cake with cold ether, and dry under high vacuum to remove trace solvents.

Decision Frameworks (Visualized)

Figure 1: Solvent Selection Logic for Reaction vs. Purification

This diagram guides the researcher in choosing the correct solvent system based on the intended process step.

SolventSelection Start Select Process Goal Reaction Reaction Medium (Click Chemistry / Alkylation) Start->Reaction Purification Purification / Isolation Start->Purification Aqueous Aqueous/Buffer (Bioconjugation) Reaction->Aqueous Biologic Substrate Organic Anhydrous Organic (Synthesis) Reaction->Organic Small Molecule Recryst Recrystallization Purification->Recryst High Purity Needed Wash Trituration / Washing Purification->Wash Quick Cleanup Solvent_H2O Water / PBS (High Solubility) Aqueous->Solvent_H2O Solvent_Polar DMSO / DMF / MeOH (High Solubility) Organic->Solvent_Polar Solvent_Pair Solvent: MeOH or DCM Anti-Solvent: Et2O or Hexane Recryst->Solvent_Pair Solvent_Wash Wash with: Cold EtOAc or Et2O Wash->Solvent_Wash

Caption: Decision tree for selecting solvents based on experimental intent (Reaction vs. Purification).

Figure 2: Recrystallization Workflow

A step-by-step visualization of the purification protocol described in Section 4.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Min. DCM/MeOH Crude->Dissolve Filter Filter Insoluble Particulates Dissolve->Filter Precip Add Anti-Solvent (Et2O / Hexane) Filter->Precip Clear Filtrate Chill Chill (0°C) 30 mins Precip->Chill Cloudy Suspension Collect Vacuum Filter & Dry Chill->Collect Pure Pure Crystalline Salt Collect->Pure

Caption: Workflow for the purification of Dimethyl(pent-4-yn-1-yl)amine HCl via solvent/anti-solvent precipitation.

References

  • PubChem. Dimethyl(pent-4-yn-1-yl)amine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Purification of Amine Hydrochlorides via Recrystallization. Org.[1][2][3] Synth. Coll. Vol. 1, p. 347. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl(pent-4-yn-1-yl)amine hydrochloride. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl(pent-4-yn-1-yl)amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of this bifunctional molecule. We will explore the unique spectral signatures of the terminal alkyne and the tertiary ammonium salt, offering a step-by-step methodology for spectral interpretation, from predicting chemical shifts to validating assignments through experimental protocols.

Introduction

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a valuable chemical intermediate, featuring a terminal alkyne and a tertiary amine. The alkyne moiety serves as a versatile handle for "click" chemistry and other coupling reactions, while the amine group provides a site for salt formation, influencing solubility and physiological interactions. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework.[1][2] This guide will dissect the ¹H NMR spectrum of the hydrochloride salt, explaining the causal relationships between molecular structure and spectral output.

Part 1: Predicting the ¹H NMR Spectrum

A rigorous analysis begins with a prediction of the spectrum based on the known structure of Dimethyl(pent-4-yn-1-yl)amine hydrochloride. The molecule possesses several distinct proton environments, each with a characteristic chemical shift, integration, and multiplicity.

Molecular Structure and Proton Assignments:

1.1 Chemical Shift (δ) Analysis

The chemical shift of a proton is dictated by its local electronic environment.[1][3][4]

  • Alkyne Proton (Hᵃ): The terminal acetylenic proton is uniquely shielded due to the magnetic anisotropy of the triple bond's cylindrical π-electron cloud.[5][6][7] When the alkyne aligns with the external magnetic field, the induced magnetic field opposes the applied field at the proton's location, shifting its resonance upfield compared to vinylic protons. Its chemical shift is expected in the δ 2.0-3.0 ppm range.[8][9][10]

  • Propargylic Protons (Hᵇ): Protons on a carbon adjacent to a triple bond are also influenced by the alkyne's magnetic field and typically resonate around δ 2.2-2.6 ppm .[11]

  • Aliphatic Protons (Hᶜ): The methylene protons in the middle of the alkyl chain are relatively shielded and are expected to appear in the standard aliphatic region of δ 1.6-2.0 ppm .[11]

  • α-Amine Protons (Hᵈ and Hᵉ): Protons on carbons directly attached to the nitrogen atom are significantly deshielded due to the inductive electron-withdrawing effect of the electronegative nitrogen.[12][13] This effect is amplified by the positive charge on the nitrogen in the ammonium salt. The methylene protons (Hᵈ) and the methyl protons (Hᵉ) are therefore shifted downfield, typically appearing in the δ 2.9-3.5 ppm range.[13]

  • Ammonium Proton (Hᶠ): The chemical shift of the N-H proton in an ammonium salt is highly variable and depends on factors such as solvent, concentration, temperature, and hydrogen bonding.[3][14] It often appears as a broad signal anywhere from δ 5.0 to 9.0 ppm , and its presence can be confirmed by D₂O exchange.[12][13]

1.2 Integration Analysis

Integration provides the relative ratio of protons in each unique environment. The area under each peak is directly proportional to the number of protons generating that signal.[15][16][17][18]

  • Hᵃ (C≡C-H): 1 proton

  • Hᵇ (-CH₂-C≡C): 2 protons

  • Hᶜ (-CH₂-CH₂-CH₂-): 2 protons

  • Hᵈ (-CH₂-N⁺-): 2 protons

  • Hᵉ (-N⁺-(CH₃)₂): 6 protons

  • Hᶠ (-N⁺-H): 1 proton

The expected integration ratio is therefore 1:2:2:2:6:1 .

1.3 Multiplicity (Spin-Spin Splitting) Analysis

The splitting pattern of a signal is governed by the number of non-equivalent neighboring protons (n) and follows the n+1 rule .[3][19][20] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).[21]

  • Hᵃ (Triplet): This terminal alkyne proton will experience long-range coupling across the triple bond to the two adjacent Hᵇ protons (⁴J). It should appear as a triplet (n=2, 2+1=3).[9]

  • Hᵇ (Multiplet): These protons are coupled to Hᵃ (one proton) and Hᶜ (two protons). This will result in a complex multiplet, likely a triplet of triplets (tt).

  • Hᶜ (Multiplet/Quintet): These protons are flanked by Hᵇ (two protons) and Hᵈ (two protons). If the coupling constants are similar, this signal may appear as a quintet (n=4, 4+1=5).

  • Hᵈ (Triplet): Coupled to the two neighboring Hᶜ protons, this signal should be a triplet (n=2, 2+1=3).

  • Hᵉ (Singlet): The six methyl protons are equivalent and have no adjacent protons, so they will appear as a sharp singlet.

  • Hᶠ (Broad Singlet): The ammonium proton signal is typically broad due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. It usually does not show coupling to adjacent protons.[12][22]

Summary Table of Predicted ¹H NMR Data
Assigned ProtonChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hᵃ (alkyne)2.0 - 3.01HTriplet (t)⁴J ≈ 2-3 Hz
Hᵇ (propargylic)2.2 - 2.62HMultiplet (m)³J, ⁴J
Hᶜ (aliphatic)1.6 - 2.02HMultiplet (m)³J
Hᵈ (α-methylene)2.9 - 3.52HTriplet (t)³J ≈ 6-8 Hz
Hᵉ (α-methyl)2.9 - 3.56HSinglet (s)N/A
Hᶠ (ammonium)5.0 - 9.01HBroad Singlet (br s)N/A
Part 2: Experimental Protocol and Data Acquisition

Trustworthy data is the foundation of accurate analysis. The following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

2.1 Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the hydrochloride salt. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the salt. However, it will cause the Hᶠ (N⁺-H) signal to disappear due to proton-deuterium exchange, which is a useful diagnostic tool.[13] For observing the N⁺-H proton, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable alternatives.

  • Concentration: Weigh approximately 5-10 mg of Dimethyl(pent-4-yn-1-yl)amine hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a water-soluble equivalent like DSS, to calibrate the chemical shift scale to δ 0.00 ppm.[4]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure a homogeneous solution.

2.2 Data Acquisition Workflow

The following workflow illustrates the standard steps performed on a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Spectrometer Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Add Deuterated Solvent (e.g., D₂O, 0.7 mL) A->B C Add Internal Standard (e.g., DSS) B->C D Homogenize Solution C->D E Insert Sample into Spectrometer Magnet D->E F Lock & Shim (Optimize Magnetic Field) G Acquire Free Induction Decay (FID) Data H Fourier Transform (FID → Spectrum) G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate to Standard (δ 0.00 ppm) J->K L Integrate Peaks K->L

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part 3: Spectrum Interpretation and Validation

Interpreting the acquired spectrum involves a logical process of assigning each signal to its corresponding protons in the molecule.

3.1 Logical Interpretation Flow

The process of assigning peaks is a self-validating system where all pieces of data—chemical shift, integration, and multiplicity—must be consistent with the proposed structure.

G cluster_analysis Primary Analysis cluster_assignment Structural Assignment cluster_validation Validation start Acquired ¹H NMR Spectrum A Identify Number of Signals (Corresponds to unique proton environments) start->A B Analyze Integration Ratios (Determine relative proton counts) A->B C Analyze Chemical Shifts (δ) (Assign functional group regions) B->C D Analyze Multiplicity (n+1 Rule) (Determine neighboring protons) C->D E Assign 'Easy' Signals First (e.g., Singlet for N(CH₃)₂ at 6H) D->E F Use Multiplicity to Map Connectivity (e.g., Triplet at ~3 ppm (2H) is next to a CH₂ group) E->F G Correlate Chemical Shift and Multiplicity (e.g., Alkyne H at ~2.5 ppm (1H) is a triplet) F->G H Perform D₂O Exchange (Confirm N⁺-H proton by its disappearance) G->H I Check for Consistency (Do all assignments (δ, ∫, J) match the structure?) H->I end Validated Structure I->end

Caption: Logical workflow for the interpretation and validation of a ¹H NMR spectrum.

3.2 Step-by-Step Interpretation Example (Hypothetical Spectrum)
  • Identify the 6H Singlet: Locate a sharp singlet integrating to 6 protons around δ 2.9-3.5 ppm. This is unambiguously assigned to the two equivalent methyl groups (Hᵉ).

  • Identify the Alkyne Proton: Look for a signal integrating to 1 proton around δ 2.0-3.0 ppm. It should be a triplet with a small coupling constant (J ≈ 2-3 Hz). This is Hᵃ.

  • Assign the α-Methylene Group: Find a triplet integrating to 2 protons in the δ 2.9-3.5 ppm region. This corresponds to Hᵈ, which is adjacent to the CH₂ group Hᶜ.

  • Assign the Remaining Multiplets: The remaining two signals, both integrating to 2 protons, will be complex multiplets. The one further downfield (δ ~2.2-2.6 ppm) is the propargylic Hᵇ, and the one further upfield (δ ~1.6-2.0 ppm) is the central methylene group Hᶜ. Their multiplicities should be consistent with their neighbors.

  • Confirm the N⁺-H Proton: If the spectrum was run in a solvent other than D₂O, a broad singlet integrating to 1 proton should be visible. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of this signal confirms its assignment as the exchangeable ammonium proton, Hᶠ.[12]

Conclusion

The ¹H NMR spectrum of Dimethyl(pent-4-yn-1-yl)amine hydrochloride provides a wealth of structural information. Each functional moiety—the terminal alkyne, the aliphatic chain, and the dimethylammonium group—imparts a distinct and predictable signature on the spectrum. Through a systematic analysis of chemical shifts, integration, and spin-spin coupling, a complete and unambiguous assignment of all protons is achievable. This guide provides the foundational principles and practical workflow for researchers to confidently perform this analysis, ensuring the structural integrity of this important chemical building block.

References
  • Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Available at: [Link]

  • OpenOChem Learn. Alkynes. Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Spin-spin splitting and coupling - Coupling in ¹H NMR. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.6: Integration of ¹H NMR Absorptions- Proton Counting. Available at: [Link]

  • Chemistry LibreTexts. (2023, November 2). 13.10: Integration of ¹H NMR Absorptions- Proton Counting. Available at: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]

  • Chem Help ASAP. (2019, September 26). peak integration in 1H NMR spectroscopy. YouTube. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Integration of ¹H NMR spectra. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. Available at: [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy – An Easy Introduction. Available at: [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Available at: [Link]

  • University of Wisconsin-River Falls. 29.9 ¹H NMR Spectroscopy. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Available at: [Link]

  • ACS Publications. (2026, February 12). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available at: [Link]

  • University of Wisconsin-Madison. Multiplet Guide and Workbook. Available at: [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of methylamine. Available at: [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Available at: [Link]

  • University of Calgary. Ch 13 - Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry Stack Exchange. (2025, February 26). Why do Alkynes have Shielded Protons?. Available at: [Link]

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Foundational

An In-depth Technical Guide to Dimethyl(pent-4-yn-1-yl)amine Hydrochloride: Properties, Synthesis, and Applications in Bioconjugation

Introduction Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a specialized chemical reagent that has garnered significant interest within the scientific community, particularly in the fields of drug discovery, chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a specialized chemical reagent that has garnered significant interest within the scientific community, particularly in the fields of drug discovery, chemical biology, and materials science. Its unique bifunctional structure, featuring a terminal alkyne group and a tertiary amine, makes it a valuable building block for the synthesis of complex molecules and functional bioconjugates. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

This guide provides a comprehensive overview of Dimethyl(pent-4-yn-1-yl)amine HCl, detailing its chemical identifiers, physicochemical properties, a validated synthesis protocol, and its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are fundamental to its successful application. The following tables summarize the key identifiers and known physicochemical characteristics of Dimethyl(pent-4-yn-1-yl)amine and its hydrochloride salt.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 56850-01-2[1][2]
IUPAC Name N,N-dimethylpent-4-yn-1-amine;hydrochloride[1]
Molecular Formula C₇H₁₄ClN[2]
Molecular Weight 147.65 g/mol
Canonical SMILES C#CCCCN(C)C.Cl[1]
InChI Key FOIGWWJMBTZPKE-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties
PropertyValueNotesSource
Form SolidData for the hydrochloride salt.
Boiling Point 129 °CData for the free amine base (C₇H₁₃N).[3]
Density 0.7985 g/cm³Data for the free amine base (C₇H₁₃N).[3]
Solubility Soluble in waterThe hydrochloride salt form confers aqueous solubility.
Storage Room temperature, under inert gas, sealed containerRecommended for the free amine; similar precautions are advised for the hygroscopic HCl salt.[3]

Synthesis and Mechanism

The synthesis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride can be achieved through a straightforward multi-step process. A common and logical pathway involves the N-alkylation of dimethylamine with a suitable pentynyl halide, followed by conversion to the hydrochloride salt. This approach is favored for its high efficiency and the availability of starting materials.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation A 5-chloro-1-pentyne C N,N-dimethylpent-4-yn-1-amine (Free Base) A->C Reaction B Dimethylamine (in THF) B->C Reaction D N,N-dimethylpent-4-yn-1-amine C->D F Dimethyl(pent-4-yn-1-yl)amine HCl (Product) D->F Protonation E HCl (in diethyl ether) E->F Protonation

Caption: Synthetic workflow for Dimethyl(pent-4-yn-1-yl)amine HCl.

Detailed Synthesis Protocol

PART 1: Synthesis of N,N-dimethylpent-4-yn-1-amine (Free Base)

  • Reaction Setup: To a solution of 5-chloro-1-pentyne (1.0 eq) in tetrahydrofuran (THF), add a 2M solution of dimethylamine in THF (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the pure N,N-dimethylpent-4-yn-1-amine.

PART 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified N,N-dimethylpent-4-yn-1-amine (1.0 eq) in anhydrous diethyl ether.

  • Acidification: Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

Application in Click Chemistry

The terminal alkyne functionality of Dimethyl(pent-4-yn-1-yl)amine HCl makes it an ideal reagent for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1] Specifically, it is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.

The presence of the N,N-dimethylamino group offers a significant advantage by enhancing the aqueous solubility of the molecule and any intermediates, which is particularly beneficial in bioconjugation reactions performed in physiological buffers.

CuAAC Reaction Mechanism

G A R1-N3 (Azide) D Copper Acetylide Intermediate A->D B HC≡C-R2 (Alkyne) B->D C Copper(I) Catalyst C->D Activation E 1,2,3-Triazole Product D->E Cycloaddition

Caption: Simplified mechanism of the CuAAC reaction.

Exemplary Protocol: Bioconjugation to an Azide-Modified Protein

This protocol describes a general procedure for conjugating Dimethyl(pent-4-yn-1-yl)amine HCl to a protein that has been previously modified to contain an azide group.

  • Protein Preparation: Prepare a solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Preparation: Prepare stock solutions of Dimethyl(pent-4-yn-1-yl)amine HCl, a copper(II) sulfate (CuSO₄) source, and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.

  • Reaction Mixture: To the protein solution, add Dimethyl(pent-4-yn-1-yl)amine HCl (typically 10-50 molar excess).

  • Initiation: Initiate the reaction by adding the sodium ascorbate followed by the CuSO₄ solution. A copper-chelating ligand like TBTA may be included to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Remove the excess reagents and byproducts to isolate the conjugated protein. This is typically achieved by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm the successful conjugation using analytical techniques such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), or HPLC.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for Dimethyl(pent-4-yn-1-yl)amine HCl is not widely available, data from suppliers and structurally related compounds indicate that it should be handled with care.

  • Hazards: The compound is classified as harmful if swallowed.[1] It is also expected to be an irritant to the skin, eyes, and respiratory system.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation and moisture absorption.

Conclusion

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a highly valuable and versatile reagent for chemical synthesis and bioconjugation. Its dual functionality as a terminal alkyne for click chemistry and a tertiary amine for enhanced solubility provides a powerful tool for researchers. The straightforward synthesis and reliable reactivity in CuAAC reactions make it an excellent choice for creating complex molecular architectures, conjugating molecules to biomaterials, and developing novel therapeutic agents. As the field of bioconjugation continues to expand, the utility of well-designed building blocks like Dimethyl(pent-4-yn-1-yl)amine HCl will undoubtedly grow in importance.

References

  • MySkinRecipes. N,N-Dimethylpent-4-yn-1-amine. [Link]

  • PubChem. N,N-Dimethylpent-4-yn-1-amine. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Dimethylpent-4-yn-1-amine - Compound Summary. [Link]

  • PubChemLite. Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • ChemBK. N,N-Dimethylpent-4-yn-1-aminehydrochloride. [Link]

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Exploratory

An In-Depth Technical Guide to Dimethyl(pent-4-yn-1-yl)amine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, chemical properties, and potential applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a small molecule featuring a terminal alkyne and a tertiary amine, presented as its hydrochloride salt. This unique combination of functional groups makes it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Properties of Dimethyl(pent-4-yn-1-yl)amine hydrochloride

PropertyValueSource
CAS Number 56850-01-2[1][2]
Molecular Formula C₇H₁₄ClN[2]
Molecular Weight 147.65 g/mol [2]
IUPAC Name N,N-dimethylpent-4-yn-1-amine;hydrochloride[1]
Canonical SMILES C#CCCCN(C)C.Cl[1]
InChI Key FOIGWWJMBTZPKE-UHFFFAOYSA-N[1]
Purity Typically ≥95% - 98%[1][2]
Physical Form Powder/Solid

The presence of the hydrochloride salt enhances the compound's stability and water solubility, which are advantageous properties for various laboratory applications. The terminal alkyne is a key feature, rendering the molecule suitable for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and medicinal chemistry.[1] The dimethylamine group, a common pharmacophore, can influence a molecule's pharmacokinetic properties and target engagement.[3][4]

Hazard Identification and Safety Profile

Understanding the hazard profile of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is paramount for its safe handling in a laboratory setting. The compound is classified with GHS07 pictograms, indicating it is harmful and an irritant.[1]

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementSource
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][1]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P280: Wear protective gloves/protective clothing and eye/face protection.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][1][5]

The toxicological properties of this specific compound have not been extensively investigated. However, given its structural alerts, it should be handled with care, assuming potential for local irritation and systemic effects if ingested or inhaled. The dimethylamine moiety is a common structural feature in many pharmacologically active compounds, and its toxicological profile can vary significantly based on the overall molecular structure.[3][4]

Handling, Storage, and Emergency Protocols

Adherence to proper laboratory procedures is essential when working with Dimethyl(pent-4-yn-1-yl)amine hydrochloride to minimize exposure and ensure safety.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound. The following workflow outlines the minimum recommended safety precautions:

PPE_Workflow start Start Handling Procedure engineering_controls Work in a well-ventilated area or fume hood start->engineering_controls ppe Wear appropriate PPE: - Safety glasses/goggles - Lab coat - Nitrile gloves engineering_controls->ppe handling Handle with care, avoiding dust generation ppe->handling end Procedure Complete handling->end

Caption: Recommended workflow for handling Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these guidelines:

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Check for and remove any contact lenses. Seek immediate medical attention.

Applications in Research and Drug Development

The bifunctional nature of Dimethyl(pent-4-yn-1-yl)amine hydrochloride makes it a valuable reagent in several areas of chemical and pharmaceutical research.

Role in "Click Chemistry" and Bioconjugation

The terminal alkyne group is a key functional handle for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This highly efficient and specific reaction is widely used to link molecules together.

Click_Chemistry amine_alkyne Dimethyl(pent-4-yn-1-yl)amine hydrochloride reagents Cu(I) catalyst amine_alkyne->reagents reacts with azide_molecule Azide-containing molecule (e.g., protein, drug) azide_molecule->reagents product Triazole-linked conjugate reagents->product to form

Caption: Schematic of a CuAAC reaction involving the subject compound.

This capability allows for the straightforward conjugation of this molecule to biomolecules, surfaces, or other small molecules for applications in diagnostics, targeted drug delivery, and the development of probes for chemical biology.

A Scaffold for Medicinal Chemistry

The dimethylamine group is a common structural motif in a vast array of FDA-approved drugs, contributing to their pharmacological and pharmacokinetic properties.[3][4] This moiety can participate in hydrogen bonding, act as a proton acceptor, and influence the overall polarity and basicity of a molecule, which are critical for target binding and ADME (absorption, distribution, metabolism, and excretion) properties. The pentynyl chain provides a flexible linker that can be further functionalized.

The synthesis of novel drug candidates can be envisioned through the modification of this scaffold. For instance, the alkyne can be used as a starting point for further chemical transformations, while the amine can be maintained as a key pharmacophoric element.

Conclusion

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a valuable and versatile chemical tool for the research and development community. Its dual functionality as a terminal alkyne and a tertiary amine provides a platform for diverse synthetic applications, from bioconjugation via click chemistry to the construction of novel small molecule libraries for drug discovery. While it possesses a hazardous profile that necessitates careful handling, adherence to standard laboratory safety protocols allows for its effective and safe utilization. As with any research chemical, a thorough understanding of its properties and potential hazards is the foundation for innovative and responsible science.

References

  • Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). PubChemLite. [Link]

  • 4,4-Dimethylpent-1-yn-3-amine hydrochloride. PubChem. [Link]

  • Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]

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Foundational

Synthesis pathways for Dimethyl(pent-4-yn-1-yl)amine hydrochloride from precursors

Executive Summary Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a bifunctional building block characterized by a terminal alkyne and a tertiary amine. It serves as a critical linker in "click" chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) is a bifunctional building block characterized by a terminal alkyne and a tertiary amine. It serves as a critical linker in "click" chemistry (CuAAC), enabling the conjugation of amine-bearing pharmacophores to azide-tagged biomolecules. Its amphiphilic nature and specific chain length (C5) make it an ideal spacer for probing biological receptors where steric flexibility is required.

This technical guide details two primary synthesis pathways:

  • Direct Nucleophilic Substitution (Pathway A): The industrial standard using 5-chloro-1-pentyne.

  • Sulfonate Displacement (Pathway B): A high-purity laboratory route starting from 4-pentyn-1-ol.

Retrosynthetic Analysis

To design the optimal synthesis, we disconnect the C-N bond, revealing the tertiary amine and the alkyl electrophile. The stability of the terminal alkyne restricts the use of harsh Lewis acids or strong oxidants, favoring SN2 mechanisms.

Retrosynthesis Target Dimethyl(pent-4-yn-1-yl)amine (Target) Precursor1 5-Halo-1-pentyne (X = Cl, Br, I) Target->Precursor1 C-N Disconnection (SN2) Precursor2 Dimethylamine Target->Precursor2 C-N Disconnection Tosylate Pent-4-yn-1-yl Tosylate Target->Tosylate Alternative Electrophile Alcohol 4-Pentyn-1-ol Precursor1->Alcohol Halogenation Tosylate->Alcohol Activation (TsCl/Py)

Figure 1: Retrosynthetic tree illustrating the two primary disconnections to the commercially available 4-pentyn-1-ol or 5-halo-1-pentyne.

Pathway A: Direct Nucleophilic Substitution (Preferred)

This pathway is preferred for scale-up due to its low step count. It involves the displacement of a primary halide (5-chloro-1-pentyne) by dimethylamine.

Mechanistic Insight

The reaction proceeds via a classic SN2 mechanism. However, 5-chloro-1-pentyne is a moderately weak electrophile. To enhance kinetics and prevent the volatility of dimethylamine (b.p. 7°C) from stalling the reaction, two critical modifications are applied:

  • Finkelstein Catalysis: Addition of catalytic Sodium Iodide (NaI) generates the transient, highly reactive 5-iodo-1-pentyne in situ.

  • Pressure/Solvent System: Using aqueous dimethylamine (40 wt%) in a sealed vessel or high-boiling polar aprotic solvent (DMF/DMSO) ensures high effective concentration of the nucleophile.

Experimental Protocol

Reagents:

  • 5-Chloro-1-pentyne (1.0 eq)

  • Dimethylamine (40% aq. solution, 5.0 eq)

  • Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 eq)

  • Solvent: Ethanol or THF (to homogenize the phases)

Step-by-Step Methodology:

  • Setup: In a pressure tube or autoclave, dissolve 5-chloro-1-pentyne (e.g., 10.25 g, 100 mmol) in Ethanol (30 mL).

  • Catalyst Addition: Add NaI (1.5 g, 10 mmol). The solution may turn slightly yellow.

  • Amine Addition: Cool the vessel to 0°C. Add 40% aq. Dimethylamine (56 mL, ~500 mmol). The excess amine acts as a base to scavenge the HCl byproduct.

  • Reaction: Seal the vessel and heat to 60°C for 18–24 hours.

    • Validation: Monitor TLC (Mobile phase: 10% MeOH/DCM). Stain with KMnO₄ to visualize the alkyne. The starting material (Rf ~0.[1]8) should disappear, replaced by a polar streak (amine).

  • Workup:

    • Cool to room temperature and vent carefully.[2]

    • Concentrate under reduced pressure to remove ethanol and excess amine.

    • Dilute residue with 1M NaOH (50 mL) to ensure the amine is in the free base form (pH > 12).

    • Extract with Diethyl Ether or DCM (3 x 50 mL).

  • Salt Formation: See Section 5.

Pathway B: Sulfonate Displacement (High Purity)

When 5-chloro-1-pentyne is unavailable or higher purity is required (avoiding elimination byproducts), the alcohol activation route is superior.

Reaction Scheme
  • Activation: 4-Pentyn-1-ol

    
     4-Pentyn-1-yl 4-methylbenzenesulfonate (Tosylate).
    
  • Substitution: Tosylate + HNMe

    
    
    
    
    
    Product.
Experimental Protocol

Step 1: Tosylation

  • Dissolve 4-pentyn-1-ol (1.0 eq) in DCM. Add Pyridine (2.0 eq) and cool to 0°C.

  • Add

    
    -Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.
    
  • Stir at room temperature for 4 hours. Wash with 1M HCl, sat. NaHCO

    
    , and brine. Dry and concentrate.
    
    • Note: The tosylate is stable but should be used promptly.

Step 2: Amination

  • Dissolve the crude tosylate in THF (0.5 M).

  • Add Dimethylamine (2.0 M in THF, 5.0 eq).

  • Stir at room temperature for 12 hours. The precipitation of Dimethylamine hydrochloride indicates reaction progress.

  • Filter off the salts and concentrate the filtrate to obtain the crude free base.

Purification and Hydrochloride Salt Formation

The free base is an oil prone to oxidation. Converting it to the HCl salt yields a stable, hygroscopic solid.

Workup Crude Crude Reaction Mixture Basify Basify (pH > 12) (NaOH) Crude->Basify Extract Extraction (DCM/Ether) Basify->Extract Dry Dry & Concentrate (Na2SO4) Extract->Dry Acidify Salt Formation (4M HCl in Dioxane) Dry->Acidify Filter Filtration & Wash (Cold Ether) Acidify->Filter Final Target HCl Salt (White Solid) Filter->Final

Figure 2: Workflow for the isolation and conversion of the free amine to its hydrochloride salt.

Protocol:

  • Dissolve the crude free base oil in anhydrous Diethyl Ether or 1,4-Dioxane.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 eq). A white precipitate will form immediately.

  • Stir for 30 minutes.

  • Filter the solid under inert atmosphere (nitrogen) as the salt is hygroscopic.

  • Wash the filter cake with cold pentane or ether.

  • Dry under high vacuum to yield Dimethyl(pent-4-yn-1-yl)amine hydrochloride .

Analytical Validation (Self-Validating Data)

To ensure the identity of the synthesized compound, compare your analytical data against these expected values.

TechniqueParameterExpected Value / ObservationInterpretation
1H NMR

2.80 ppm (s, 6H)
SingletN-(CH

)

protons (Shifted downfield due to HCl salt)
1H NMR

3.10 ppm (t, 2H)
TripletN-CH

protons
1H NMR

1.98 ppm (t, 1H)
TripletTerminal Alkyne proton (

C-H)
IR

~3250 cm

SharpAlkyne C-H stretch
IR

~2120 cm

WeakAlkyne C

C stretch
Melting Point T

138–142°CTypical range for short-chain amine hydrochlorides

Critical Process Parameters (CPPs):

  • Temperature: Do not exceed 70°C in Pathway A to avoid polymerization of the alkyne.

  • Stoichiometry: Excess amine (>3 eq) is mandatory to prevent the formation of quaternary ammonium byproducts (bis-alkylation).

  • pH Control: During extraction, the aqueous phase must be pH > 12 to ensure the amine is not protonated and remains in the organic layer.

References

  • Fluorochem . N,N-Dimethylpent-4-yn-1-amine hydrochloride Product Page. Retrieved from

  • PubChem . Dimethyl(pent-4-yn-1-yl)amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Organic Syntheses . N,N-Diethylgeranylamine. Org. Synth. 1993, Coll. Vol. 8, p.183.[3] (Procedural analog for alkyl halide amination). Retrieved from

  • BenchChem . Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine. (General protocol for dimethylamine substitution). Retrieved from

  • AChemBlock . N,N-Dimethylpent-4-yn-1-amine hydrochloride Specifications. Retrieved from

Sources

Exploratory

Thermal Stability and Melting Point of Dimethyl(pent-4-yn-1-yl)amine HCl: A Methodological Framework for Characterization

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive framework for the characterization of the thermal properties of Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS 56850-01-2). While spec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermal properties of Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS 56850-01-2). While specific experimental data for this compound is not publicly available, this paper establishes the authoritative methodologies required to determine its melting point and thermal stability. We detail the principles and experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the two cornerstone techniques for thermal analysis in the pharmaceutical and chemical industries. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships that govern the thermal behavior of amine hydrochloride salts.

Introduction to Dimethyl(pent-4-yn-1-yl)amine HCl

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a chemical compound featuring a terminal alkyne and a tertiary amine hydrochloride functional group.[1][2] The presence of the terminal alkyne makes it a valuable building block in synthetic chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2] Its applications can span from the synthesis of novel pharmaceutical intermediates to the development of bioconjugation reagents.

For any compound intended for use in drug development or scaled-up chemical synthesis, a thorough understanding of its physical and chemical properties is paramount. Thermal characteristics, specifically the melting point and thermal stability, are not merely physical constants; they are critical process safety and quality parameters.

  • Melting Point is a key indicator of purity and is fundamental to formulation development, polymorph screening, and quality control.[3][4]

  • Thermal Stability dictates the maximum temperatures for safe handling, processing, and storage, preventing thermal runaway reactions and ensuring the chemical integrity of the active pharmaceutical ingredient (API) or intermediate.[5][6]

This guide will provide the necessary theoretical grounding and detailed experimental workflows to empower researchers to accurately characterize these critical properties.

Physicochemical Properties

A summary of the known identifiers and properties for Dimethyl(pent-4-yn-1-yl)amine hydrochloride is provided below.

PropertyValueSource(s)
CAS Number 56850-01-2[1][2][7]
Molecular Formula C₇H₁₄ClN[1][7]
Molecular Weight 147.65 g/mol [1][2]
IUPAC Name N,N-dimethylpent-4-yn-1-amine hydrochloride[1][2]
Canonical SMILES C#CCCCN(C)C.Cl[2]
Physical Form Powder (typical for amine salts)[8]

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting range, making it a reliable indicator of purity.[3][4] Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.[4][9]

Experimental Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] When the sample melts, it absorbs energy (an endothermic event), which is detected as a significant change in heat flow, appearing as a peak on the resulting thermogram.[10]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation start Start prep_sample Accurately weigh 2-5 mg of Dimethyl(pent-4-yn-1-yl)amine HCl into a DSC pan start->prep_sample seal_pan Hermetically seal the pan prep_sample->seal_pan load_dsc Load sample and reference pans into the DSC cell seal_pan->load_dsc prep_ref Prepare an empty, sealed reference pan prep_ref->load_dsc set_params Set experimental parameters: - Temp Range: e.g., 25°C to 250°C - Ramp Rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) load_dsc->set_params run_dsc Initiate DSC run set_params->run_dsc get_thermogram Generate heat flow vs. temperature thermogram run_dsc->get_thermogram analyze_peak Analyze the endothermic melting peak get_thermogram->analyze_peak report Report Onset Temp, Peak Temp, and ΔHfus analyze_peak->report end End report->end

Caption: Workflow for Melting Point Determination using DSC.

Objective: To determine the melting point and enthalpy of fusion (ΔHfus) of Dimethyl(pent-4-yn-1-yl)amine HCl.

Materials:

  • Dimethyl(pent-4-yn-1-yl)amine HCl sample

  • Aluminum DSC pans and lids

  • DSC instrument

  • High-purity nitrogen gas

Procedure:

  • Sample Preparation:

    • Step: Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.

    • Expertise & Experience: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data.

  • Pan Sealing:

    • Step: Place a lid on the pan and hermetically seal it using a sample press.

    • Trustworthiness: A hermetic seal prevents any loss of sample due to sublimation and isolates it from atmospheric moisture, ensuring the measured thermal events are solely from the sample itself.

  • Reference Pan:

    • Step: Prepare an identical, empty, sealed aluminum pan to serve as the reference.

    • Expertise & Experience: The DSC measures the difference in heat flow. Using an identical reference pan cancels out the thermal effects of the pan itself and the surrounding atmosphere.

  • Instrument Setup:

    • Step: Place the sample and reference pans into their respective positions in the DSC measurement cell.

    • Step: Set the experimental parameters. A typical starting point would be:

      • Initial Temperature: 25°C

      • Final Temperature: A temperature well above the expected melting point (e.g., 250°C).

      • Heating Rate: 10°C/min.[10]

      • Atmosphere: Purge with dry nitrogen at 50 mL/min.

    • Trustworthiness: An inert nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.[10]

  • Data Analysis:

    • Step: Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

    • Step: Upon completion, analyze the resulting thermogram. The melting event will appear as an endothermic peak.

    • Expertise & Experience: Report the onset temperature (the intersection of the baseline with the leading edge of the peak) as the melting point. The peak maximum is also often reported. The integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

Assessment of Thermal Stability

Thermal stability refers to a compound's resistance to decomposition at elevated temperatures. For amine hydrochlorides, decomposition can be a complex process, potentially involving the loss of hydrogen chloride gas or more extensive molecular fragmentation.[6] Thermogravimetric Analysis (TGA) is the primary technique used to quantify this property.[11]

Experimental Methodology: Thermogravimetric Analysis (TGA)

TGA continuously measures the mass of a sample as it is heated in a controlled atmosphere.[11] A loss of mass indicates that the sample is decomposing or volatilizing. The temperature at which significant mass loss begins is a direct measure of its thermal stability.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation start Start prep_sample Accurately weigh 5-10 mg of Dimethyl(pent-4-yn-1-yl)amine HCl into a TGA pan start->prep_sample load_tga Place the pan onto the TGA microbalance prep_sample->load_tga set_params Set experimental parameters: - Temp Range: e.g., 25°C to 400°C - Ramp Rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) load_tga->set_params run_tga Initiate TGA run set_params->run_tga get_curve Generate Mass % vs. Temperature curve run_tga->get_curve analyze_curve Determine onset temperature of mass loss (T_onset) get_curve->analyze_curve report Report T_onset as the decomposition temperature analyze_curve->report end End report->end

Caption: Workflow for Thermal Stability Assessment using TGA.

Objective: To determine the onset temperature of decomposition for Dimethyl(pent-4-yn-1-yl)amine HCl.

Materials:

  • Dimethyl(pent-4-yn-1-yl)amine HCl sample

  • Ceramic or platinum TGA pans

  • TGA instrument

  • High-purity nitrogen gas

Procedure:

  • Instrument Tare:

    • Step: Place an empty TGA pan on the microbalance and tare the instrument.

    • Trustworthiness: This ensures that the initial mass reading corresponds precisely to the sample mass.

  • Sample Preparation:

    • Step: Accurately weigh 5-10 mg of the sample directly into the tared TGA pan.

    • Expertise & Experience: A slightly larger sample mass than in DSC is often used to ensure that the mass loss is well within the detection limits of the microbalance.

  • Instrument Setup:

    • Step: Place the loaded pan back onto the TGA microbalance within the furnace.

    • Step: Set the experimental parameters. A typical program would be:

      • Initial Temperature: 25°C

      • Final Temperature: A temperature where complete decomposition is expected (e.g., 400°C).

      • Heating Rate: 10°C/min.

      • Atmosphere: Purge with dry nitrogen at 50 mL/min.

    • Expertise & Experience: Running the TGA in an inert atmosphere allows for the study of the inherent thermal stability of the molecule, separate from oxidative degradation processes.[11]

  • Data Analysis:

    • Step: Initiate the temperature program. The instrument will record mass as a function of temperature.

    • Step: The primary output is a TGA curve showing percentage mass versus temperature. A sharp drop in mass indicates decomposition.

    • Trustworthiness: The onset temperature of decomposition is determined mathematically as the temperature at which the initial mass loss begins. This is the most critical value for defining the upper limit of thermal stability. The first derivative of the TGA curve (DTG curve) can also be plotted to more clearly show the temperature of the maximum rate of mass loss.[11]

Data Interpretation and Reporting

The data obtained from DSC and TGA analyses should be summarized clearly. While experimental values for Dimethyl(pent-4-yn-1-yl)amine HCl are not available, the table below illustrates how the final data should be presented.

ParameterMethodValue (Illustrative)Interpretation
Melting Point (Onset) DSC155 °CIndicates the start of the solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus) DSC35 J/gEnergy required to melt the sample; related to crystalline structure.
Decomposition (T_onset) TGA190 °CThe temperature at which significant thermal degradation begins.

Authoritative Grounding: The interpretation of this data is crucial. A melting point at 155°C followed by decomposition at 190°C defines a thermal processing window. It suggests that the material can be safely heated to its melting point, but further heating poses a significant risk of degradation. This information is vital for processes like melt crystallization, formulation, and drying, ensuring that process temperatures remain safely below the onset of decomposition.

Conclusion

The thermal characterization of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a critical step in its evaluation for any advanced application. While specific data is not yet published, this guide provides the definitive, industry-standard methodologies for its determination. By employing Differential Scanning Calorimetry (DSC) for melting point analysis and Thermogravimetric Analysis (TGA) for stability assessment, researchers can generate the reliable and accurate data required for safe process scale-up, formulation development, and establishment of appropriate storage conditions. The protocols and workflows detailed herein are designed to ensure scientific integrity and produce trustworthy, reproducible results.

References

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves of 6-NH2-β-CD⋅HCl, FA,... Retrieved from [Link]

  • Barth, A. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,2-dimethyl-4-penten-1-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Dimethylpent-4-yn-1-aminehydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpent-4-yn-1-amine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Contract Laboratory. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • Royal Society of Chemistry. (2024, June 11). Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Treatment. Retrieved from [Link]

  • National Energy Technology Laboratory. (2013). Thermal Degradation and Corrosion of Amines for CO2 Capture. Retrieved from [Link]

  • PubMed. (2000, March 15). Gravimetric and spectrophotometric determination of some drugs--tertiary amine hydrochlorides in coated tablets. Retrieved from [Link]

  • Particle Technology Labs. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethylpent-1-yn-3-amine hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved from [Link]

  • Chemchart. (n.d.). 4,4-dimethylpentan-1-amine (18925-44-5). Retrieved from [Link]

  • Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2006, July). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

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Foundational

Technical Guide: Terminal Alkyne Amine Derivatives in Chemical Biology

Executive Summary Terminal alkyne amine derivatives represent a foundational class of bifunctional linkers in chemical biology. They bridge the gap between native biomolecular functionality and bioorthogonal detection.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terminal alkyne amine derivatives represent a foundational class of bifunctional linkers in chemical biology. They bridge the gap between native biomolecular functionality and bioorthogonal detection. By leveraging a primary or secondary amine for conjugation to target molecules (proteins, metabolites, or drugs) and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these derivatives enable precise metabolic labeling, activity-based protein profiling (ABPP), and pharmacological tracking.

This guide provides a rigorous technical framework for selecting, synthesizing, and applying these derivatives, with a specific focus on optimizing CuAAC conditions to minimize cytotoxicity and protein precipitation.

Structural Logic & Design Principles

The utility of a terminal alkyne amine is defined by three structural domains: the Amine Anchor , the Spacer , and the Alkyne Reporter .

The Amine Anchor
  • Primary Amines (-NH₂): The most versatile handle. It reacts efficiently with activated esters (NHS-esters, TFP-esters) to form stable amide bonds. It is also the substrate for reductive amination with aldehydes.

  • Secondary Amines (-NHR): Often used to tune basicity or prevent over-alkylation during synthesis.

The Spacer (Linker)[1]
  • Aliphatic Chains (e.g., Propargylamine, Hexynyl amine): High atom economy but low water solubility. Best for small-molecule drug analogs where steric bulk must be minimized.

  • PEG Linkers (e.g., Alkyne-PEG4-Amine): The gold standard for protein biology. The polyethylene glycol (PEG) chain increases water solubility, reduces non-specific hydrophobic binding, and pushes the reporter group away from the protein surface to improve "click" reaction efficiency.

The Alkyne Reporter[2][3][4][5]
  • Terminal Alkyne (C≡CH): Small, sterically unobtrusive, and biologically inert (bioorthogonal). Unlike strained alkynes (DBCO), terminal alkynes require a copper catalyst (Cu(I)) to react with azides.[1][2] This requirement allows for temporal control of the reaction but necessitates careful ligand selection to prevent copper-induced degradation.

Bioconjugation Strategies (The Amine Interface)

Before "clicking," the probe must be constructed.[3][4] The amine group allows for the conversion of carboxyl-containing metabolites or drugs into alkyne-tagged probes.

Workflow Visualization: Probe Synthesis

The following diagram illustrates the decision logic for conjugating terminal alkyne amines to biomolecules.

Bioconjugation_Workflow Target Target Molecule (Drug/Metabolite) FuncGroup Functional Group? Target->FuncGroup COOH Carboxylic Acid (-COOH) FuncGroup->COOH Aldehyde Aldehyde/Ketone (-CHO) FuncGroup->Aldehyde Activation Activation (EDC/NHS or HATU) COOH->Activation Activate RedAmin Reductive Amination (NaCNBH3) Aldehyde->RedAmin + Alkyne-Amine Reaction Nucleophilic Attack by Alkyne-Amine Activation->Reaction + Alkyne-Amine RedAmin->Reaction Product Alkyne-Tagged Probe Reaction->Product

Caption: Logic flow for converting carboxyl- or aldehyde-containing targets into alkyne-functionalized chemical probes.

The Bioorthogonal Ligation (CuAAC Optimization)

The reaction between the terminal alkyne and an azide-tagged reporter (fluorophore or biotin) is the critical detection step. In biological systems, Copper(I) toxicity and oxidative damage are the primary failure modes.

Ligand Selection: THPTA vs. BTTAA

The success of the reaction depends on the ligand chelating the Cu(I) ion. Never use unchelated copper (CuSO₄ + Ascorbate only) on proteins; it causes precipitation and denaturation.

FeatureTHPTABTTAATBTA
Solubility High (Water)High (Water)Low (Requires DMSO/tBuOH)
Reaction Speed FastVery Fast Slow in water
Biocompatibility GoodExcellent Poor (Cytotoxic)
Cu Loading Standard (100 µM)Low (10-50 µM)High
Use Case Lysates, fixed cellsLive cells , sensitive proteinsSynthetic chemistry only

Expert Insight: For most lysate-based ABPP or labeling experiments, THPTA is the robust workhorse. However, if you are performing live-cell labeling or working with easily oxidized proteins, BTTAA is mandatory due to its ability to shield the sample from reactive oxygen species (ROS) and function at lower copper concentrations.

The Catalytic Cycle

Understanding the mechanism ensures troubleshooting capability. The ligand (L) stabilizes Cu(I), preventing its oxidation to inactive Cu(II) and disproportionation.

CuAAC_Cycle Cu2 Cu(II) Source (CuSO4) ActiveCat Active Catalyst [L-Cu(I)] Cu2->ActiveCat Reduction Asc Ascorbate (Reductant) Asc->ActiveCat Ligand Ligand (THPTA/BTTAA) Ligand->ActiveCat Complex Cu-Acetylide Intermediate ActiveCat->Complex + Alkyne Alkyne Terminal Alkyne (Probe) Azide Azide (Reporter) Triazole Triazole Product (Conjugate) Complex->Triazole + Azide Cyclization Triazole->ActiveCat Regeneration

Caption: The CuAAC catalytic cycle showing the generation of the active L-Cu(I) species and the role of the ligand.

Detailed Experimental Protocols

These protocols assume a "Senior Scientist" level of rigor. All reagents must be fresh.

Protocol A: Synthesis of an Alkyne-Drug Conjugate (NHS Coupling)

Objective: To attach a commercially available Alkyne-PEG4-Amine to a carboxylic acid-containing drug.

  • Activation: Dissolve the drug (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 2 hours at RT to generate the NHS-ester in situ.

  • Conjugation: Add Alkyne-PEG4-Amine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir overnight at RT under nitrogen.

  • Purification: Dilute with water and extract with Ethyl Acetate, or purify directly via preparative HPLC (C18 column).

  • Validation: Confirm mass via LC-MS (Target Mass = Drug Mass + Linker Mass - H₂O).

Protocol B: Activity-Based Protein Profiling (ABPP) in Lysate

Objective: Labeling a proteome with an alkyne-probe and detecting it via CuAAC with Azide-Rhodamine.

Reagents:

  • Proteome: Cell lysate (1 mg/mL in PBS).

  • Probe: Alkyne-functionalized probe (100x stock in DMSO).

  • Reporter: Azide-Rhodamine (TAMRA-Azide).

  • Catalyst Mix: CuSO₄ (50 mM), THPTA (250 mM), Sodium Ascorbate (500 mM - Freshly Prepared).

Step-by-Step:

  • Probe Labeling: Add the Alkyne-Probe (final conc. 1-10 µM) to the lysate (50 µL). Incubate for 1 hour at 37°C.

  • Click Cocktail Preparation: Premix the copper and ligand before adding to the protein. This is critical to prevent protein precipitation.

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO₄ + 2 µL THPTA).

    • Note: The solution should turn light blue.

  • Reaction Assembly: Add reagents to the lysate in this specific order:

    • Azide-Rhodamine (100 µM final).

    • CuSO₄:THPTA Premix (1 mM Cu final).

    • Sodium Ascorbate (2 mM final).[5]

  • Incubation: Vortex gently. Incubate for 1 hour at RT in the dark.

  • Quenching: Add cold Acetone (4 volumes) or MeOH/CHCl₃ to precipitate proteins and remove excess reagents.

  • Analysis: Resuspend the pellet in SDS-loading buffer and analyze via SDS-PAGE + Fluorescence Scanning.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011).[6] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Introduction of BTTAA). Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems. Nature Chemical Biology. Link

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Protocols & Analytical Methods

Method

Application Note: Optimized CuAAC Reaction Conditions for Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Abstract & Chemical Context Dimethyl(pent-4-yn-1-yl)amine hydrochloride represents a specific class of "Clickable" linkers containing a terminal alkyne and a tertiary amine. While the Cu(I)-catalyzed Azide-Alkyne Cycload...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

Dimethyl(pent-4-yn-1-yl)amine hydrochloride represents a specific class of "Clickable" linkers containing a terminal alkyne and a tertiary amine. While the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, this specific molecule presents two competing chemical challenges that often lead to reaction failure or low yields:

  • Catalyst Poisoning (The Amine Effect): Free amines (specifically tertiary amines) can coordinate with Cu(I) species. While they can sometimes accelerate the reaction (ligand-accelerated catalysis), they more often promote the oxidation of Cu(I) to inactive Cu(II) or form non-productive aggregates, effectively poisoning the catalyst.

  • pH Instability (The Hydrochloride Effect): As an HCl salt, this compound is acidic. Dissolving it in weakly buffered solutions can drop the pH below the optimal threshold (pH 4), slowing the formation of the copper-acetylide intermediate. Conversely, neutralizing it releases the free amine, exacerbating the chelation issue described above.

This guide provides optimized protocols to balance these factors using specific ligand architectures (THPTA/TBTA) and buffering strategies.

Critical Optimization Parameters

The Ligand Necessity

You cannot rely on "ligand-free" conditions (e.g., simple CuSO4/Ascorbate) for this substrate. The internal amine of the substrate will compete for the copper center. You must use a high-affinity ligand to "out-compete" the substrate amine and protect the Cu(I) oxidation state.

LigandSolvent SystemApplicationRecommendation
THPTA Water, PBS, HEPESBioconjugation, Protein LabelingPrimary Choice. Highly water-soluble; effectively shields Cu(I) from oxidation.[1]
TBTA DMSO, DMF, tBuOHSmall Molecule SynthesisSecondary Choice. Poor water solubility; use for organic-phase synthesis.
None AnyN/AAvoid. High risk of rapid catalyst oxidation and incomplete conversion.
pH Control & Buffering

The reaction requires a pH between 7.0 and 8.0.

  • Avoid: Tris Buffer (Tris(hydroxymethyl)aminomethane). Tris contains a primary amine that strongly chelates copper, inhibiting the reaction.

  • Recommended: 100 mM HEPES or Phosphate Buffer (PBS) to neutralize the HCl salt and maintain physiological pH.

Experimental Protocols

Protocol A: Aqueous/Bioconjugation (Preferred)

Best for labeling proteins, DNA, or hydrophilic polymers.

Reagents:

  • Substrate: Dimethyl(pent-4-yn-1-yl)amine HCl (10 mM stock in water).

  • Azide Partner: Target molecule (concentration varies).[1][2][3][4]

  • Catalyst Source: CuSO4[1][3][4][5][6] · 5H2O (20 mM stock in water).

  • Ligand: THPTA (50 mM stock in water).

  • Reductant: Sodium Ascorbate (100 mM stock in water - Freshly Prepared).[1][3]

  • Buffer: 100 mM HEPES, pH 7.5.

Workflow:

  • Prepare Reaction Mix: In a microcentrifuge tube, combine the Alkyne and Azide in the HEPES buffer.

    • Note: Ensure the Alkyne is fully dissolved. If the Azide is organic-soluble, add up to 20% DMSO.

  • Pre-complex Copper: In a separate tube, mix CuSO4 and THPTA.

    • Ratio: 1:5 (Cu:Ligand).[1] This high ratio is critical to prevent the substrate amine from interfering.

    • Example: Mix 5 µL CuSO4 (20 mM) + 10 µL THPTA (50 mM). Incubate for 2 minutes.

  • Initiation: Add the Cu-THPTA complex to the reaction mix.

  • Reduction: Add Sodium Ascorbate.

    • Final Concentrations: 1 mM Alkyne, 1 mM Azide, 0.5 mM Cu, 2.5 mM THPTA, 5 mM Ascorbate.

  • Incubation: Incubate at RT for 30–60 minutes in the dark.

    • Visual Check: The solution should remain colorless or turn slightly yellow. If it turns blue, the Cu(I) has oxidized; add more Ascorbate immediately.

Protocol B: Organic Solvent Synthesis

Best for small molecule synthesis where water solubility is limited.

Reagents:

  • Solvent: DMSO/tBuOH (1:1) or DMF.[3]

  • Catalyst: CuI (Copper(I) Iodide) or Cu(MeCN)4PF6.

  • Ligand: TBTA.[3][5][7]

  • Base: DIPEA (Diisopropylethylamine).

Workflow:

  • Dissolution: Dissolve Dimethyl(pent-4-yn-1-yl)amine HCl (1.0 eq) and Azide (1.0 eq) in the solvent.

  • Neutralization: Add DIPEA (2.0 eq).

    • Why: 1 eq neutralizes the HCl salt; the 2nd eq promotes Cu-acetylide formation.

  • Catalyst Addition: Add TBTA (0.1 eq) and CuI (0.05 eq).

    • Note: Pre-mixing CuI and TBTA in a small amount of DMSO prevents disproportionation.

  • Reaction: Stir under inert atmosphere (Nitrogen/Argon) at RT for 4–12 hours.

    • Oxygen Sensitivity: Organic solvents hold more dissolved oxygen than water. Degassing the solvent is highly recommended to prevent catalyst death.

Mechanism & Logic Visualization

The following diagram illustrates the competition mechanism and why the THPTA ligand is essential for this specific amine-containing alkyne.

CuAAC_Mechanism cluster_0 Competition Zone Alkyne_HCl Dimethyl(pent-4-yn-1-yl)amine (HCl Salt) Free_Amine Free Amine Species (Chelator) Alkyne_HCl->Free_Amine Neutralization (pH > 7) Dead_Complex Inactive Cu-Amine Complex (Oxidation/Poisoning) Free_Amine->Dead_Complex Chelates Cu w/o Ligand Product Triazole Product Free_Amine->Product Alkyne Reaction Cu_Source Cu(II) / Cu(I) Source Cu_Source->Dead_Complex Active_Cat Active Cu(I)-THPTA Catalyst Cu_Source->Active_Cat + Ligand (Excess) Ligand THPTA Ligand (Protector) Ligand->Active_Cat Active_Cat->Product Catalysis

Caption: Mechanistic competition between substrate amine chelation (poisoning) and THPTA ligand stabilization.

Purification & Copper Removal[1][9][10]

Because the product contains a tertiary amine, it will retain copper tenaciously. Standard silica chromatography is often insufficient.

  • Chelation Wash (Organic Extraction):

    • After the reaction, dilute with organic solvent (DCM/EtOAc).

    • Wash the organic layer 3x with 0.1 M EDTA (pH 8.0) or 10% Ammonium Hydroxide .

    • Visual Cue: The aqueous layer will turn blue (copper removal).[8] Continue washing until the aqueous layer is colorless.[9]

  • Solid Phase Extraction (Aqueous Products):

    • Use a C18 Sep-Pak cartridge.[10]

    • Acidify the product slightly (0.1% Formic Acid) to protonate the amine (ensuring it releases copper) and load onto the column.

    • Wash with water/EDTA, then elute with Methanol/Acetonitrile.

References

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • ResearchGate Discussion. "How to remove copper after CuAAc click reaction?" ResearchGate Community Threads. Link

  • Sigma-Aldrich. "Product Specification: (3R)-4,4-dimethylpent-1-yn-3-amine hydrochloride." Merck/Sigma-Aldrich. Link

Sources

Application

Application Notes and Protocols for the Functionalization of Polymers Using Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Introduction: A Versatile Building Block for Advanced Polymer Architectures In the landscape of modern polymer science and drug delivery, precision and efficiency in macromolecular design are paramount. Dimethyl(pent-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Polymer Architectures

In the landscape of modern polymer science and drug delivery, precision and efficiency in macromolecular design are paramount. Dimethyl(pent-4-yn-1-yl)amine hydrochloride emerges as a pivotal building block, uniquely equipped with a terminal alkyne and a tertiary amine. This dual functionality offers a strategic advantage for researchers developing sophisticated polymeric systems. The terminal alkyne serves as a highly efficient handle for covalent conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] Simultaneously, the dimethylamine moiety, with its pKa in the physiological range, can impart pH-responsive characteristics to the polymer, making it an invaluable tool for creating "smart" materials for targeted drug delivery and other biomedical applications.[4][5]

This guide provides an in-depth exploration of the applications and protocols for integrating Dimethyl(pent-4-yn-1-yl)amine hydrochloride into polymer scaffolds. We will delve into the mechanistic underpinnings of the chemistry, provide step-by-step protocols for post-polymerization modification, and discuss the characterization techniques essential for validating successful functionalization. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent to construct next-generation functional polymers.

Core Applications and Mechanistic Insights

The primary utility of Dimethyl(pent-4-yn-1-yl)amine hydrochloride lies in its ability to seamlessly introduce two distinct functionalities in a single step:

  • A "Clickable" Handle for Bioconjugation: The terminal alkyne is poised for the CuAAC reaction, which is renowned for its high yields, specificity, and tolerance of a wide array of functional groups.[3][6][7] This allows for the straightforward attachment of various molecules, such as targeting ligands (e.g., peptides, antibodies), imaging agents (e.g., fluorophores), or other therapeutic payloads, to the polymer backbone.

  • A pH-Responsive Element for Controlled Release: The tertiary amine group provides a mechanism for pH-sensitivity. In acidic environments, such as those found in tumor microenvironments or endosomes, the amine group becomes protonated.[5][8] This change in charge can trigger a conformational change in the polymer, leading to the disassembly of nanoparticles or the release of an encapsulated drug.[9][10] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target toxicity.[11][12]

Experimental Protocols

Protocol 1: Post-Polymerization Modification of an Azide-Functionalized Polymer via CuAAC

This protocol details the conjugation of Dimethyl(pent-4-yn-1-yl)amine hydrochloride to a pre-existing polymer containing azide functional groups. This "grafting-to" approach is a common and effective method for introducing new functionalities to a polymer scaffold.

Materials:

  • Azide-functionalized polymer (e.g., poly(ethylene glycol)-azide, azide-modified poly(methacrylic acid))

  • Dimethyl(pent-4-yn-1-yl)amine hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Deionized water

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Lyophilizer (freeze-dryer)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Purification P1 Dissolve azide-polymer in anhydrous DMF P2 Add Dimethyl(pent-4-yn-1-yl)amine hydrochloride P1->P2 P3 Add PMDETA P2->P3 R2 Add Sodium Ascorbate solution P3->R2 Degas with N2 R1 Prepare fresh solutions of CuSO4·5H2O and Sodium Ascorbate R1->R2 R3 Add CuSO4·5H2O solution R2->R3 S1 Stir at room temperature under inert atmosphere for 24h R3->S1 Initiate Reaction S2 Purify by dialysis against deionized water S1->S2 S3 Lyophilize to obtain pure functionalized polymer S2->S3

Caption: Workflow for CuAAC conjugation.

Step-by-Step Procedure:

  • Polymer Dissolution: In a Schlenk flask, dissolve the azide-functionalized polymer (1.0 eq) in anhydrous DMF. The concentration will depend on the polymer's solubility, but a starting point of 10-20 mg/mL is common.

  • Reagent Addition: To the polymer solution, add Dimethyl(pent-4-yn-1-yl)amine hydrochloride (1.5 eq) and PMDETA (1.0 eq). The excess of the alkyne ensures complete reaction with the azide groups on the polymer. PMDETA acts as a ligand to stabilize the Cu(I) catalyst.

  • Inert Atmosphere: Seal the flask and degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Preparation: In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.5 eq) in a minimal amount of deionized water.

  • Reaction Initiation: While stirring vigorously, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ. The reaction mixture will often change color, indicating the formation of the copper catalyst complex.

  • Reaction Progress: Allow the reaction to stir at room temperature under an inert atmosphere for 24 hours.

  • Purification: After 24 hours, expose the reaction to air to quench the catalysis. Dilute the mixture with deionized water and transfer it to a dialysis tube of an appropriate molecular weight cutoff. Dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents, copper catalyst, and DMF.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the final functionalized polymer as a dry powder.

Causality Behind Experimental Choices:

  • Anhydrous DMF: Used to ensure good solubility of both the polymer and reagents. While CuAAC can be performed in water, DMF is often chosen for organic-soluble polymers.

  • Excess Alkyne: A slight excess of Dimethyl(pent-4-yn-1-yl)amine hydrochloride drives the reaction to completion, maximizing the degree of functionalization on the polymer.

  • Sodium Ascorbate: A biocompatible reducing agent that continuously regenerates the active Cu(I) catalyst from any Cu(II) that may form due to oxidation.

  • PMDETA: A nitrogen-based ligand that complexes with the copper, preventing its disproportionation and precipitation, thereby maintaining its catalytic activity.

  • Dialysis: A crucial purification step that removes small molecule impurities based on size, ensuring a high-purity final product.

Protocol 2: Amide Coupling of Dimethyl(pent-4-yn-1-yl)amine to a Carboxylic Acid-Containing Polymer

For polymers lacking an azide group but possessing carboxylic acid moieties (e.g., poly(acrylic acid), poly(glutamic acid)), standard carbodiimide chemistry can be employed to couple the amine portion of a related building block, N,N-dimethylpent-4-yn-1-amine. This protocol showcases an alternative strategy.

Materials:

  • Carboxylic acid-functionalized polymer (e.g., poly(acrylic acid))

  • N,N-dimethylpent-4-yn-1-amine (the free base of the hydrochloride salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized water

  • Dialysis tubing

Workflow Diagram:

G cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Purification A1 Dissolve polymer in MES buffer (pH 6.0) A2 Add NHS A1->A2 A3 Add EDC-HCl A2->A3 A4 Stir for 15-30 min at RT A3->A4 C1 Add N,N-dimethylpent-4-yn-1-amine A4->C1 Form active NHS ester C2 Adjust pH to 7.2-7.5 C1->C2 C3 Stir for 2-4 hours at RT C2->C3 P1 Purify by dialysis against deionized water C3->P1 Reaction complete P2 Lyophilize to obtain pure functionalized polymer P1->P2

Caption: Workflow for EDC/NHS amide coupling.

Step-by-Step Procedure:

  • Polymer Dissolution: Dissolve the carboxylic acid-containing polymer (1.0 eq of carboxylic acid groups) in MES buffer (pH 6.0).

  • Activation: Add NHS (1.5 eq) and EDC-HCl (1.5 eq) to the polymer solution. Allow the mixture to stir at room temperature for 15-30 minutes. This step activates the carboxylic acid groups by forming a more stable and reactive NHS ester.

  • Coupling: Add N,N-dimethylpent-4-yn-1-amine (1.5 eq) to the reaction mixture.

  • pH Adjustment: Slowly adjust the pH of the reaction mixture to 7.2-7.5 using a dilute NaOH solution. This pH range is optimal for the reaction of the primary amine with the NHS ester.

  • Reaction Progress: Allow the reaction to stir at room temperature for 2-4 hours.

  • Purification: Purify the reaction mixture by dialysis against deionized water for 2-3 days, with frequent water changes.

  • Isolation: Lyophilize the purified solution to obtain the final product.

Characterization and Validation

Successful functionalization must be confirmed through a suite of analytical techniques.

Technique Purpose Expected Result for Successful Functionalization
¹H NMR Spectroscopy To confirm the covalent attachment of the alkyne-amine moiety.Appearance of new characteristic peaks corresponding to the protons of the Dimethyl(pent-4-yn-1-yl)amine group (e.g., signals for the -N(CH₃)₂ and alkyne -C≡CH protons).
FTIR Spectroscopy To detect the presence of key functional groups.For CuAAC, the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the appearance of the triazole ring vibrations. For amide coupling, the appearance of a new amide I band (~1650 cm⁻¹).
Gel Permeation Chromatography (GPC/SEC) To assess changes in molecular weight and polydispersity.A slight increase in the polymer's molecular weight with no significant change in the polydispersity index (PDI), indicating that the polymer backbone has not degraded.
Zeta Potential Measurement To evaluate the pH-responsive nature of the polymer.A change in the surface charge of the polymer as the pH is varied, particularly a shift to a more positive zeta potential at lower pH due to protonation of the amine.

Troubleshooting

Problem Possible Cause Suggested Solution
Low reaction efficiency (CuAAC) Inactive catalyst (oxygen contamination).Ensure all reagents and solvents are properly degassed. Use freshly prepared solutions of copper sulfate and sodium ascorbate.
Steric hindrance on the polymer.Increase reaction time or temperature (e.g., to 40-50 °C). Increase the excess of the alkyne reagent.
Polymer precipitation during reaction Change in polymer solubility after functionalization.Use a different solvent or a co-solvent system (e.g., DMF/water).
Broad or unchanged GPC trace Polymer cross-linking or degradation.For CuAAC, ensure the catalyst concentration is not too high. For amide coupling, avoid harsh pH conditions.

Conclusion

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a powerful and versatile reagent for the synthesis of advanced functional polymers. Its dual functionality enables the facile introduction of both a "clickable" handle for bioconjugation and a pH-responsive element for controlled release applications. The protocols and insights provided in this guide offer a robust framework for researchers to harness the potential of this unique building block in the development of innovative materials for drug delivery, diagnostics, and beyond.

References

  • Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers - RSC Publishing. (URL: [Link])

  • Click Chemistry in Polymersome Technology - PMC. (URL: [Link])

  • Click chemistry - Wikipedia. (URL: [Link])

  • Click Chemistry for Well-Defined Graft Copolymers - MDPI. (URL: [Link])

  • An In-Depth Analysis of Polymer-Analogous Conjugation using DMTMM - Luxembourg Bio Technologies. (URL: [Link])

  • Polymers for Drug Delivery Systems - PMC - NIH. (URL: [Link])

  • Functional Polymers for Drug Delivery Systems in Nanomedicines - ResearchGate. (URL: [Link])

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - MDPI. (URL: [Link])

  • Recent Development of pH-Responsive Polymers for Cancer Nanomedicine - MDPI. (URL: [Link])

  • Dual pH-responsive micelles with both charge-conversional property and hydrophobic–hydrophilic transition for effective cellular uptake and intracellular drug release - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed - NIH. (URL: [Link])

Sources

Method

Bioconjugation techniques with Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Protocol Guide for Dimethyl(pent-4-yn-1-yl)amine hydrochloride Executive Summary Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a specialized bifunctional building block designed for Copper-Catalyzed Azide-Alkyne Cycload...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Guide for Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Executive Summary

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a specialized bifunctional building block designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . It features a terminal alkyne for bioorthogonal conjugation and a tertiary dimethylamine group.

Unlike standard passive linkers (e.g., PEG or alkyl chains), this molecule is functional . At physiological pH, the dimethylamine moiety exists predominantly in its protonated, cationic form (


). Consequently, this reagent is primarily used to:
  • Enhance Solubility: Introduce hydrophilic, cationic character to hydrophobic payloads or drug conjugates.

  • Modulate Surface Charge: Alter the zeta potential of azide-modified nanoparticles or polymers.

  • Targeting: Facilitate interactions with anionic biological membranes or nucleic acids.

This guide details the optimal workflows for utilizing this reagent in bioconjugation, ensuring high-efficiency labeling while maintaining protein/biomolecule integrity.

Technical Specifications & Preparation
ParameterSpecification
IUPAC Name N,N-Dimethylpent-4-yn-1-amine hydrochloride
CAS Number 56850-01-2
Molecular Formula

Molecular Weight 147.65 g/mol
Solubility Highly soluble in water, DMSO, Methanol, Ethanol.
pKa (Amine) ~9.8 (Predicted) - Cationic at pH 7.4
Storage Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen).
Stock Solution Preparation
  • Solvent Choice: While water-soluble, preparing stock solutions in anhydrous DMSO or DMF (100 mM) is recommended to prevent hydrolysis of sensitive payloads it might be mixed with later, and to inhibit microbial growth during storage.

  • Stability: The hydrochloride salt stabilizes the amine, preventing oxidation. Stock solutions in DMSO are stable for 6 months at -20°C.

Mechanism of Action: The Cationic "Click"

The core reaction is the 1,3-dipolar cycloaddition between the terminal alkyne of the reagent and an azide-functionalized target.

Key Mechanistic Insight: The tertiary amine remains chemically inert during the CuAAC reaction but dictates the physicochemical properties of the final conjugate. Upon conjugation, the triazole ring formed is also somewhat basic, potentially creating a "dual-basic" motif depending on the linker length, though the dimethylamine is the dominant cation.

CuAAC_Mechanism Azide Azide-Target (R-N3) Intermediate Cu-Acetylide Intermediate Azide->Intermediate + Alkyne Dimethyl(pent-4-yn-1-yl)amine (Alkyne-Cation) Alkyne->Intermediate Coordination Copper Cu(I) Catalyst Copper->Intermediate Catalysis Product Triazole Conjugate (Cationic Tag Attached) Intermediate->Product Cyclization

Figure 1: The CuAAC reaction pathway. The dimethylamine tail (red) is carried into the final conjugate (green) via the copper-mediated cycle.

Protocol: Bioconjugation to Azide-Modified Protein

Application: Solubilizing a hydrophobic protein or adding a positive charge patch to an antibody.

Materials Required
  • Target: Azide-labeled Protein (1–5 mg/mL in PBS).

  • Reagent: 100 mM Dimethyl(pent-4-yn-1-yl)amine HCl in DMSO.

  • Catalyst:

    
     (10 mM in water).
    
  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).

  • Ligand: THPTA or BTTAA (50 mM in water). Note: Ligands are critical to protect the protein from Cu-mediated oxidation.

Step-by-Step Workflow
  • Equilibration: Ensure the Azide-Protein solution is in a copper-compatible buffer (PBS, HEPES, or Tris, pH 7.0–7.5). Avoid EDTA or chelators.

  • Reagent Addition: Add the Alkyne-Amine reagent to the protein solution.

    • Ratio: Use 10–20 molar equivalents of alkyne per azide group.

    • Example: For a protein with 5 azides, use 50–100 equivalents relative to the protein.

  • Catalyst Complex Preparation (The "Premix"): In a separate small tube, mix the

    
     and Ligand (THPTA) first.
    
    • Ratio: 1:5 (Cu:Ligand).

    • Let stand for 1-2 minutes. The solution should be light blue.

  • Initiation: Add the Cu-Ligand complex to the reaction mixture (Final Cu concentration: 0.5 – 1.0 mM). Immediately add the Sodium Ascorbate (Final concentration: 2.5 – 5.0 mM).

    • Observation: The solution may turn colorless or pale yellow.

  • Incubation: Incubate at Room Temperature for 1–2 hours or 4°C overnight with gentle agitation. Protect from light.

  • Quenching & Purification:

    • Add EDTA (final 10 mM) to chelate copper.

    • Purify via Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis against PBS to remove excess alkyne reagent and copper.

  • Analysis:

    • Mass Spec (Intact): Look for mass shift (+111.1 Da per conjugation event).

    • Zeta Potential: If labeling density is high, the protein surface charge should shift towards positive values.

Advanced Application: "Click-and-Quat"

Objective: Create a permanently charged (pH-independent) conjugate. The tertiary amine can be alkylated (quaternized) after the click reaction or before (if the alkyne survives the conditions, which it usually does).

Protocol Modification:

  • Perform the CuAAC reaction as described above.

  • Purify the conjugate.

  • Methylation: React the conjugate with Methyl Iodide (MeI) or Dimethyl Sulfate (excess) in buffered conditions (pH 8-9).

    • Note: This converts the

      
       group into 
      
      
      
      .
    • Result: A permanent quaternary ammonium tag, ideal for ion-exchange applications or mitochondrial targeting.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation Copper concentration too high or protein instability.Use BTTAA ligand (more biocompatible). Lower Cu concentration to 0.1 mM and extend time.
Low Conjugation Yield Inactive Catalyst (Oxidized Ascorbate).Always make Sodium Ascorbate fresh . Argon purge buffers to remove dissolved

.
Reagent Insolubility High salt concentration in buffer.The HCl salt is very soluble, but if using high concentrations in organic synthesis, ensure solvent is dry.
Protein Aggregation Cationic charge causing unfolding.Reduce the number of equivalents. High density of positive charges can destabilize some proteins.
References
  • Catalog & Physical Data: Fluorochem Ltd. N,N-Dimethylpent-4-yn-1-amine hydrochloride Product Sheet. Link (Accessed Feb 2026).

  • CuAAC Mechanism: Rostovtsev, V. V., et al. "A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition 41.14 (2002): 2596-2599. Link

  • Biocompatible Click Protocols: Hong, V., et al. "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition 48.52 (2009): 9879-9883. Link

  • Cationic Functionalization: Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology 3.4 (2011): 153-162. Link

(Note: While specific literature explicitly naming "Dimethyl(pent-4-yn-1-yl)amine" in the title is rare, the protocols above are the industry standard for terminal alkyne amines in bioconjugation.)

Application

Synthesis of Alkyne-Modified Ligands Using Dimethyl(pent-4-yn-1-yl)amine HCl: An Application and Protocol Guide

Introduction: The Strategic Imperative of Alkyne Modification in Modern Drug Discovery In the landscape of contemporary drug development and biological research, the ability to precisely modify and track biomolecules is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Alkyne Modification in Modern Drug Discovery

In the landscape of contemporary drug development and biological research, the ability to precisely modify and track biomolecules is paramount. The introduction of a terminal alkyne—a small, chemically unique, and bioorthogonal handle—into ligands, probes, and therapeutic candidates has emerged as a transformative strategy.[1][2] This functional group serves as a versatile platform for subsequent "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the facile and specific conjugation of a wide array of functionalities such as fluorophores, affinity tags, or cytotoxic payloads.[1][3]

Dimethyl(pent-4-yn-1-yl)amine HCl is a valuable reagent in this context, offering a terminal alkyne for conjugation and a tertiary amine that can be crucial for solubility or for influencing the physicochemical properties of the final ligand. This guide provides a comprehensive overview and detailed protocols for the utilization of Dimethyl(pent-4-yn-1-yl)amine HCl in the synthesis of alkyne-modified ligands, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Why a Terminal Alkyne?

The power of the terminal alkyne lies in its unique reactivity and bioorthogonality. The carbon-carbon triple bond is not naturally abundant in biological systems, making it an ideal target for specific chemical ligation without interfering with native cellular processes.[3][4] This has led to the widespread adoption of alkyne-azide "click" chemistry for a variety of applications, from in-vitro enzymatic assays to in-vivo imaging.[5][6]

Key Advantages of Alkyne-Azide Click Chemistry:

  • High Specificity: The reaction is highly selective for the alkyne and azide partners, minimizing off-target reactions.[3][4]

  • Excellent Yields: Click reactions typically proceed with high efficiency, often yielding quantitative conversion.[3]

  • Biocompatibility: The reaction can be performed in aqueous buffers and at physiological pH, making it suitable for use with sensitive biomolecules and even in living cells.[3][7]

  • Simple Protocol: The reaction setup is straightforward, often requiring simple mixing of reagents at room temperature.[3]

Experimental Workflows: Pathways to Alkyne-Modified Ligands

The synthesis of alkyne-modified ligands using Dimethyl(pent-4-yn-1-yl)amine HCl can be approached through several established synthetic routes. The choice of method will depend on the nature of the core ligand and the desired point of attachment. Two primary strategies are outlined below: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling.

Workflow 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the most prevalent method for conjugating an alkyne-containing moiety to a molecule of interest. The process involves the reaction of the terminal alkyne of Dimethyl(pent-4-yn-1-yl)amine with an azide-functionalized ligand in the presence of a copper(I) catalyst.

Caption: General workflow for CuAAC conjugation.

Protocol 1: General Procedure for CuAAC Labeling of an Azide-Modified Biomolecule

This protocol provides a starting point for the conjugation of Dimethyl(pent-4-yn-1-yl)amine to an azide-modified protein or oligonucleotide. Optimization may be required based on the specific properties of the biomolecule.

Materials:

  • Azide-modified biomolecule

  • Dimethyl(pent-4-yn-1-yl)amine HCl

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[7][8]

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[7][8]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in water or DMSO/water)[7][8]

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • DMSO (if needed to dissolve reagents)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:

    • Azide-modified biomolecule dissolved in buffer (e.g., 50 µL of a 1-5 mg/mL solution).

    • PBS or reaction buffer to a final volume that accounts for all subsequent additions.

    • Dimethyl(pent-4-yn-1-yl)amine HCl solution (a molar excess, typically 4-50 equivalents, is recommended).[7]

  • Add the Catalyst Premix: In a separate tube, pre-complex the copper and the stabilizing ligand by mixing the CuSO₄ stock solution and the THPTA or TBTA stock solution.[7] Let this mixture stand for a few minutes.

  • Initiate the Reaction:

    • Add the copper-ligand complex to the reaction mixture containing the biomolecule and alkyne.[7]

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[7]

  • Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[7] The reaction can also be left overnight.[4]

  • Purification: The resulting alkyne-modified ligand can be purified from excess reagents and catalyst using methods appropriate for the biomolecule, such as ethanol or acetone precipitation for nucleic acids, or size-exclusion chromatography for proteins.[4][9]

Table 1: Typical Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal Concentration (Example)
Azide-Biomolecule1-5 mg/mLVariable
Dimethyl(pent-4-yn-1-yl)amine HCl10 mM in DMSO/water4-50 equivalents
CuSO₄20 mM in water~50 µM
THPTA/TBTA100 mM in water/DMSO~250 µM
Sodium Ascorbate300 mM in water~1.25 mM
Workflow 2: Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is catalyzed by a palladium(0) complex and typically requires a copper(I) co-catalyst and an amine base.[10][12] This approach is ideal for directly attaching the Dimethyl(pent-4-yn-1-yl)amine moiety to a halogenated ligand core.

Caption: General workflow for Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of Dimethyl(pent-4-yn-1-yl)amine with an aryl or vinyl halide. Anhydrous and anaerobic conditions are often crucial for the success of this reaction.[12]

Materials:

  • Aryl or vinyl halide

  • Dimethyl(pent-4-yn-1-yl)amine HCl

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl or vinyl halide.[13]

  • Add Reagents: Add the anhydrous, degassed solvent, followed by the amine base and Dimethyl(pent-4-yn-1-yl)amine HCl. It is important to thoroughly degas all solvents and reagents before use.[13]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove the catalyst.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[13]

Table 2: Troubleshooting Common Sonogashira Coupling Issues

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive catalystEnsure anhydrous and anaerobic conditions; use fresh catalyst.
Poorly reactive halideReactivity order is I > Br > OTf > Cl. For less reactive halides, consider a more active catalyst or higher temperatures.[13]
Homocoupling of Alkyne Presence of oxygenThoroughly degas all reagents and maintain an inert atmosphere.[13]
High alkyne concentrationAdd the alkyne slowly to the reaction mixture.[13]
Consider a copper-free Sonogashira protocol.[13]

Characterization of Alkyne-Modified Ligands

Following synthesis and purification, it is essential to thoroughly characterize the alkyne-modified ligand to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the alkyne and the overall structure of the conjugate.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Perspectives

The use of Dimethyl(pent-4-yn-1-yl)amine HCl provides a straightforward and effective means of introducing a terminal alkyne into a variety of ligands. The subsequent application of robust and efficient conjugation chemistries, such as CuAAC and Sonogashira coupling, opens up a vast design space for the creation of novel research tools, diagnostic agents, and therapeutic entities. As the field of bioconjugation continues to evolve, the demand for versatile and readily functionalizable building blocks like Dimethyl(pent-4-yn-1-yl)amine HCl will undoubtedly grow, further empowering researchers to address complex biological questions and develop next-generation therapeutics.

References

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (n.d.). PMC. Retrieved from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004, July 16). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. (n.d.). Google Patents.
  • Alkyne Functionalization of a Photoactivated Ruthenium Polypyridyl Complex for Click-Enabled Serum Albumin Interaction Studies. (2020, May 12). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. (2024, March 15). Journal of the American Chemical Society - ACS Publications. Retrieved from [Link]

  • Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. (n.d.). PMC. Retrieved from [Link]

  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. (2019, June 3). Biochemistry - ACS Publications. Retrieved from [Link]

  • Utilization of alkyne bioconjugations to modulate protein function. (n.d.). PMC - NIH. Retrieved from [Link]

  • Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). (n.d.). PubChemLite. Retrieved from [Link]

  • N,N-Dimethylpent-4-yn-1-amine | C7H13N | CID 15254994. (n.d.). PubChem. Retrieved from [Link]

  • SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. (n.d.). PMC. Retrieved from [Link]

  • Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. (2024, October 8). Molecules. Retrieved from [Link]

  • An ex situ gaseous reagent for multicomponent amine bioconjugation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. (2018, August 3). Juniper Publishers. Retrieved from [Link]

  • Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. (n.d.). SciSpace. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Stock Solutions of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Introduction: A Key Reagent for Bioconjugation Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a specialized chemical reagent of significant interest to researchers in drug development and chemical biology. Its molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Reagent for Bioconjugation

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a specialized chemical reagent of significant interest to researchers in drug development and chemical biology. Its molecular structure incorporates a terminal alkyne group, making it a valuable building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3] This powerful and highly selective ligation chemistry allows for the efficient and specific joining of molecular components, which is instrumental in the synthesis of complex bioconjugates, drug delivery systems, and molecular probes.[1][2][3] The tertiary amine group within the molecule can enhance aqueous solubility and may also serve as a catalytic or directing group in various organic syntheses.[4]

The hydrochloride salt form of this amine is typically supplied as a solid, offering improved stability and handling characteristics compared to the free amine.[5] Accurate and reproducible experimental outcomes are critically dependent on the correct preparation of stock solutions of this reagent. This document provides a comprehensive guide to the preparation, handling, and storage of Dimethyl(pent-4-yn-1-yl)amine hydrochloride stock solutions to ensure their integrity and performance in downstream applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is fundamental to its proper handling and use.

PropertyValueSource
IUPAC Name N,N-dimethylpent-4-yn-1-amine hydrochloride[6]
CAS Number 56850-01-2[6]
Molecular Formula C₇H₁₄ClN[6][7]
Molecular Weight 147.65 g/mol [6]
Appearance White to off-white solid/powder
Purity Typically ≥95%[6]

Safety Precautions and Handling

As a laboratory chemical, Dimethyl(pent-4-yn-1-yl)amine hydrochloride requires careful handling to minimize exposure and ensure a safe working environment. The following safety information is derived from available Safety Data Sheets (SDS).

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.

Handling Procedures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage of Solid Compound:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Some suppliers recommend storage at -20°C for long-term stability.

Protocol for the Preparation of Stock Solutions

The solubility of Dimethyl(pent-4-yn-1-yl)amine hydrochloride in commonly used laboratory solvents has not been extensively published. Therefore, it is recommended to perform a solubility test to determine the optimal solvent and maximum practical concentration for your specific application.

Materials and Equipment
  • Dimethyl(pent-4-yn-1-yl)amine hydrochloride (solid)

  • High-purity solvents (e.g., deionized water, DMSO, absolute ethanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Appropriate volumetric flasks and pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Sterile filtration apparatus (if sterile solutions are required)

  • Properly labeled storage vials (e.g., amber glass vials)

Experimental Workflow for Solubility Determination and Stock Preparation

G cluster_prep Preparation cluster_solubility Solubility Testing cluster_stock Stock Solution Preparation cluster_final Final Steps prep1 Equilibrate compound to room temperature prep2 Weigh a small, precise amount (e.g., 1-5 mg) prep1->prep2 solv1 Add a small, known volume of solvent (e.g., 100 µL) prep2->solv1 solv2 Vortex or stir thoroughly solv1->solv2 solv3 Observe for complete dissolution solv2->solv3 solv4 If not dissolved, add another known volume of solvent solv3->solv4 Incomplete dissolution solv6 Calculate approximate solubility (mg/mL) solv3->solv6 Complete dissolution solv5 Repeat until dissolved solv4->solv5 solv5->solv2 stock1 Calculate required mass for desired concentration and volume solv6->stock1 stock2 Weigh the calculated mass stock1->stock2 stock3 Add to volumetric flask stock2->stock3 stock4 Add ~80% of the final solvent volume stock3->stock4 stock5 Dissolve completely (vortex/stir) stock4->stock5 stock6 Bring to final volume with solvent stock5->stock6 stock7 Mix thoroughly stock6->stock7 final1 Sterile filter if necessary stock7->final1 final2 Aliquot into labeled vials final1->final2 final3 Store under appropriate conditions final2->final3

Caption: Workflow for solubility testing and stock solution preparation.

Step-by-Step Protocol

Part 1: Solubility Determination (Recommended)

  • Preparation: Allow the vial of Dimethyl(pent-4-yn-1-yl)amine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a small, clean vial.

  • Solvent Addition: Add a measured, small volume of the desired solvent (e.g., 100 µL of deionized water, DMSO, or ethanol) to the vial.

  • Dissolution: Vortex or stir the mixture vigorously for at least one minute.

  • Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • Titration (if necessary): If the solid has not fully dissolved, add another known volume of the solvent and repeat the vortexing and observation steps.

  • Calculation: Once the solid is completely dissolved, calculate the approximate solubility in that solvent (mg/mL).

  • Solvent Selection: Based on the results, select the most appropriate solvent for your desired stock concentration and experimental needs. For biological applications, DMSO is a common choice for initial solubilization, followed by dilution in aqueous buffers. However, be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells.

Part 2: Preparation of a Stock Solution

  • Calculation: Based on the desired concentration and final volume, calculate the required mass of Dimethyl(pent-4-yn-1-yl)amine hydrochloride using the following formula:

    Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask of the appropriate size.

    • Add approximately 80% of the final volume of the chosen solvent.

    • Cap the flask and mix by vortexing or using a magnetic stirrer until the solid is completely dissolved. Gentle warming may be used to aid dissolution, but be cautious of potential degradation.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Sterilization (if required): For cell-based assays or other sterile applications, filter the stock solution through a 0.22 µm sterile filter into a sterile container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in appropriately labeled, light-protecting vials (e.g., amber vials).

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Storage and Stability of Stock Solutions

The stability of Dimethyl(pent-4-yn-1-yl)amine hydrochloride in solution has not been extensively documented. Therefore, the following are best-practice recommendations based on the general properties of amine hydrochlorides and alkyne-containing compounds.

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CLower temperatures slow down potential degradation pathways.
Container Tightly sealed, amber glass vialsProtects from light and prevents solvent evaporation and contamination.
Freeze-Thaw Cycles Minimize by aliquotingRepeated freezing and thawing can accelerate degradation of the compound.
Aqueous Solutions Prepare fresh for each experiment if possible.Amine hydrochlorides can be susceptible to hydrolysis, especially if the pH is not controlled.
Organic Solutions (DMSO, Ethanol) Generally more stable than aqueous solutions when stored properly.Reduced water content minimizes hydrolysis.

It is highly recommended to perform periodic quality control checks on stored stock solutions, especially if they have been stored for an extended period. This can be done using analytical techniques such as HPLC or NMR to confirm the integrity of the compound.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve Exceeded solubility limit in the chosen solvent.Re-calculate for a lower concentration. Try a different solvent (e.g., DMSO). Gentle warming may assist, but monitor for degradation.
Precipitate forms upon storage at low temperatures The compound has lower solubility at colder temperatures.Before use, warm the aliquot to room temperature and vortex to ensure complete re-dissolution of the precipitate.
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution. Confirm the purity of the solid compound. Avoid repeated freeze-thaw cycles.

Conclusion

The preparation of high-quality stock solutions of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a critical first step for its successful application in research and development. By following the protocols and best practices outlined in this guide, researchers can ensure the integrity and reliability of their experiments. Due to the limited published data on the solubility and solution stability of this specific compound, it is imperative to perform initial solubility tests and adhere to strict storage and handling procedures.

References

  • ChemBK. N,N-Dimethylpent-4-yn-1-aminehydrochloride. [Link]

  • ResearchGate. How can I neutralize aminehydrochlorides? [Link]

  • PubChem. N,N-Dimethylpent-4-yn-1-amine. [Link]

  • Google Patents. Preparation method of dimethylamine hydrochloride.
  • Agilent. SAFETY DATA SHEET - PfuUltra II Hotstart PCR Master Mix. [Link]

  • PubChemLite. Dimethyl(pent-4-yn-1-yl)amine hydrochloride. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • MySkinRecipes. N,N-Dimethylpent-4-yn-1-amine. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]

  • PMC - National Center for Biotechnology Information. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]

  • PMC - National Center for Biotechnology Information. Click Chemistry Conjugations. [Link]

  • PMC - National Center for Biotechnology Information. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. [Link]

Sources

Application

Application Note: Surface Modification of Nanoparticles with Dimethyl(pent-4-yn-1-yl)amine via CuAAC "Click" Chemistry

Introduction & Strategic Rationale The surface modification of nanoparticles (NPs) with small molecule ligands is a critical step in tailoring their physicochemical properties for biological applications. Dimethyl(pent-4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The surface modification of nanoparticles (NPs) with small molecule ligands is a critical step in tailoring their physicochemical properties for biological applications. Dimethyl(pent-4-yn-1-yl)amine (CAS: 41006-87-5) is a bifunctional building block featuring a terminal alkyne and a tertiary dimethylamine group.

Why this Molecule?
  • The "Click" Handle (Alkyne): The terminal alkyne allows for rapid, bio-orthogonal conjugation to azide-functionalized surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This forms a chemically robust 1,2,3-triazole linkage, far superior in stability to electrostatic coating or labile ester bonds.

  • The Functional Payload (Tertiary Amine): The dimethylamine group (

    
    ) acts as a pH-responsive switch. At physiological pH (7.4), it exists in equilibrium between its neutral and protonated forms. In acidic microenvironments (e.g., tumor tissue pH 6.5 or endosomes pH 5.0), it becomes highly protonated (
    
    
    
    ).

Application Scope:

  • Endosomal Escape: High density of surface amines can induce the "proton sponge" effect, facilitating the release of drug payloads from endosomes.

  • Gene Delivery: Cationic surfaces enable electrostatic complexation with negatively charged nucleic acids (DNA/siRNA).

  • Tunable Surface Charge: Modulating the zeta potential of neutral or negative NPs to positive values to enhance cellular uptake.

Mechanism of Action

Chemical Conjugation (CuAAC)

The primary mechanism involves the 1,3-dipolar cycloaddition of the terminal alkyne on the ligand with an azide moiety pre-installed on the nanoparticle surface. This reaction is catalyzed by Cu(I) species generated in situ.[1]

Surface Physics & Zeta Potential

Upon conjugation, the neutral/negative azide surface is replaced by the tertiary amine.

  • pH > pKa: Surface is neutral/hydrophobic.

  • pH < pKa: Surface becomes cationic/hydrophilic.

  • Result: A measurable shift in Zeta Potential (

    
    ) from 
    
    
    
    mV (typical for Azide-PEG or Citrate) to
    
    
    mV (Amine-functionalized).

G cluster_0 Pre-Reaction State cluster_1 Catalytic Cycle (CuAAC) NP Nanoparticle (Azide-Terminated) Transition Cu-Acetylide Intermediate NP->Transition Binding Ligand Dimethyl(pent-4-yn-1-yl)amine (Alkyne-Terminated) Ligand->Transition Cu Cu(I) Catalyst (CuSO4 + Ascorbate) Cu->Transition Product Functionalized NP (Triazole-Linked Amine) Transition->Product Cyclization

Figure 1: Mechanistic pathway of grafting Dimethyl(pent-4-yn-1-yl)amine onto azide-functionalized nanoparticles via CuAAC.

Experimental Protocol

Objective: Covalent attachment of Dimethyl(pent-4-yn-1-yl)amine to Azide-PEG-Gold Nanoparticles (AuNP-N


).
Note: This protocol is adaptable to Silica (SiO

-N

) or Polymer (PLGA-N

) NPs.
Materials & Reagents
ComponentSpecificationRole
Nanoparticles Azide-PEG-AuNPs (10-20 nm)Scaffold (1 OD/mL conc.)
Ligand Dimethyl(pent-4-yn-1-yl)amineFunctional Payload
Catalyst Source Copper(II) Sulfate (

)
Pre-catalyst
Reductant Sodium Ascorbate (NaAsc)Reduces Cu(II) to Cu(I)
Ligand (Catalyst) THPTA or TBTAProtects Cu(I) from oxidation
Solvent Milli-Q Water / DMSOReaction Medium
Purification Amicon Ultra Filters (30kDa MWCO)Removal of free ligand/Cu
Step-by-Step Workflow
1. Preparation of Stock Solutions[2][3]
  • Ligand Stock: Dissolve Dimethyl(pent-4-yn-1-yl)amine in DMSO to a concentration of 100 mM .

  • CuSO

    
     Stock:  50 mM in Milli-Q water.
    
  • THPTA Stock: 250 mM in Milli-Q water.

  • NaAsc Stock: 500 mM in Milli-Q water (Prepare FRESH immediately before use).

2. Catalyst Pre-Complexation (Critical Step)

To prevent Cu(I)-induced disproportionation or aggregation of NPs, premix the Copper and THPTA ligand.

  • Mix

    
     of CuSO
    
    
    
    stock with
    
    
    of THPTA stock.
  • Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/teal.

3. Reaction Assembly

Working Volume: 1 mL

  • NP Aliquot: Place 900

    
     of Azide-AuNP solution (in water/buffer) into a 1.5 mL LoBind Eppendorf tube.
    
  • Ligand Addition: Add

    
     of Ligand Stock (Final conc: 1 mM).
    
    • Note: This represents a large molar excess relative to surface azides to drive kinetics.

  • Catalyst Addition: Add the pre-complexed Cu-THPTA mixture (from Step 2) to the reaction.

  • Initiation: Add

    
     of fresh Sodium Ascorbate stock.
    
  • Incubation: Purge headspace with

    
     (optional but recommended). Cap and rotate (do not vortex vigorously) for 2 to 4 hours  at RT in the dark.
    
4. Purification (Crucial for Toxicity Removal)

Copper and excess amine are cytotoxic; thorough cleaning is mandatory.

  • Transfer reaction mix to an Amicon Ultra-4 Centrifugal Filter (30kDa MWCO).

  • Centrifuge at 4,000 x g for 10-15 mins (until volume is

    
    ).
    
  • Wash 1: Refill with 1 mL Milli-Q water (pH 7) or PBS. Centrifuge again.

  • Wash 2: Repeat with 10 mM EDTA solution (chelates residual Copper).

  • Wash 3 & 4: Repeat with Milli-Q water to remove EDTA and salts.

  • Recovery: Invert the filter into a clean tube and spin (1,000 x g, 2 min) to recover the concentrated NP conjugate.

Workflow Start Start: Azide-NP Solution React Add Ligand + NaAsc Incubate 2-4h @ RT Start->React Premix Pre-complex Cu(II) + THPTA (Stabilize Catalyst) Premix->React Add Catalyst Wash1 Centrifugal Filtration (Remove excess Ligand) React->Wash1 Wash2 EDTA Wash (Remove Copper) Wash1->Wash2 Final Final Product: Amine-Functionalized NPs Wash2->Final

Figure 2: Experimental workflow for CuAAC surface modification and purification.

Characterization & Quality Control

To validate the protocol, you must confirm the presence of the amine and the removal of reactants.

A. Zeta Potential (Surface Charge)

This is the most direct indicator of success.

  • Protocol: Dilute

    
     of purified NPs into 1 mL of 10 mM NaCl (pH 7.4). Measure electrophoretic mobility.
    
  • Expected Result:

    • Starting Material (Azide-NP):

      
       to 
      
      
      
      mV.
    • Product (Amine-NP): Shift to positive or near-neutral values (e.g.,

      
       mV to 
      
      
      
      mV), depending on grafting density.
  • pH Titration: Measure Zeta potential at pH 5.0 vs pH 9.0. The amine-NP should show a significantly higher positive charge at pH 5.0 due to protonation.

B. Dynamic Light Scattering (DLS)
  • Purpose: Check for aggregation induced by the loss of charge repulsion or copper bridging.

  • Criteria: The Hydrodynamic Diameter (

    
    ) should increase slightly (1-2 nm) due to the ligand layer. Large increases (>50 nm) indicate aggregation.
    
C. Infrared Spectroscopy (FTIR) - Optional

For silica or magnetic NPs (where core signal doesn't interfere):

  • Disappearance: Azide peak at

    
    .
    
  • Appearance: Triazole C=C/N=N stretches (weak) and C-H stretches from the pentyl chain.

Troubleshooting Guide

IssueProbable CauseCorrective Action
NPs Aggregate during reaction Loss of electrostatic stability; Copper bridging.Increase THPTA:Cu ratio to 5:1. Add 0.05% Tween-20 to the buffer.
No Zeta Potential Shift Reaction failed; Ligand hydrolysis (unlikely).Check Ascorbate freshness (must be white, not yellow). Ensure

removal.
Blue tint in final product Residual Copper.Perform additional EDTA washes.

References

  • Direct Alkyne-Gold Binding vs.

    • Liu, Y. Q., & Chao, Y. C. (2019). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing.[4][5] ACS Applied Materials & Interfaces. Link

    • Note: This paper contrasts direct alkyne adsorption with covalent modification, establishing the baseline for stability.
  • CuAAC Protocol for Nanoparticles

    • Presley, A. D., et al. (2016). Guide to Click Chemistry for Nanoparticle Surface Modification.[3] BenchChem Application Notes. Link

    • Note: Provides standard stoichiometry for Azide-NP + Alkyne-Ligand reactions.
  • pH-Responsive Amine Surfaces

    • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[5] Philosophical Transactions of the Royal Society A. Link

    • Note: Foundational text on using amines to modul
  • Copper Catalysis on Nanostructures

    • Alonso, F., et al. (2015). Copper Nanoparticles in Click Chemistry.[1][6][7] Accounts of Chemical Research. Link

    • Note: Discusses the catalytic cycle and the importance of ligands like THPTA.

Sources

Method

Harnessing Bifunctionality: Dimethyl(pent-4-yn-1-yl)amine HCl as a Versatile Linker for Advanced Drug Delivery Systems

Introduction: A New Paradigm in Linker-Mediated Drug Delivery The sophisticated design of modern drug delivery systems hinges on the intelligent selection of chemical linkers. These are not mere spacers but active modula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Linker-Mediated Drug Delivery

The sophisticated design of modern drug delivery systems hinges on the intelligent selection of chemical linkers. These are not mere spacers but active modulators of a conjugate's therapeutic index, influencing its stability, solubility, and payload release kinetics.[1][2] Within this critical landscape, Dimethyl(pent-4-yn-1-yl)amine HCl emerges as a highly versatile, bifunctional linker, offering a unique combination of a terminal alkyne for "click" chemistry and a tertiary amine for pH-responsive functionalities and further conjugation.

This guide provides an in-depth exploration of Dimethyl(pent-4-yn-1-yl)amine HCl as a cornerstone in the construction of advanced drug delivery platforms, such as antibody-drug conjugates (ADCs) and nanoparticles. We will delve into the mechanistic rationale behind its application, provide detailed, field-tested protocols for its use, and outline the essential analytical techniques for the characterization of the final conjugate.

Core Attributes of Dimethyl(pent-4-yn-1-yl)amine HCl

The power of this linker lies in its distinct chemical moieties, each conferring a strategic advantage in the design of drug delivery vehicles.

Table 1: Physicochemical Properties of Dimethyl(pent-4-yn-1-yl)amine HCl

PropertyValueSource
Molecular Formula C₇H₁₄ClN[3]
Molecular Weight 147.65 g/mol [4]
Structure Terminal alkyne, tertiary amine[3]
Solubility Soluble in aqueous solutionsInferred from HCl salt form
Key Functional Groups Alkyne (for CuAAC), Tertiary Amine (for pH-responsiveness and secondary conjugation)[3]
The Alkyne Moiety: A Gateway to "Click" Chemistry

The terminal alkyne group is a key participant in one of the most robust and bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This "click" reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it ideal for the conjugation of sensitive biomolecules.[5][6] The resulting 1,2,3-triazole ring is exceptionally stable under physiological conditions, providing a permanent and reliable linkage between the linker and the drug payload or carrier.[6]

The Dimethylamine Group: An Engine for pH-Responsive Drug Release and a Secondary Conjugation Point

The tertiary dimethylamine group is a critical feature that can be leveraged in two significant ways:

  • pH-Responsive Drug Release: The dimethylamine moiety has a pKa that allows it to become protonated in the acidic microenvironment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0) within cancer cells.[7][8][9][10] This protonation leads to an increase in positive charge and osmotic pressure within the drug delivery vehicle (e.g., a nanoparticle), causing it to swell and release its therapeutic payload precisely at the site of action.[7][8][9][10] This "smart" release mechanism minimizes premature drug leakage in the bloodstream (at physiological pH ~7.4), thereby reducing off-target toxicity.[11]

  • Secondary Conjugation Handle: The amine group can also serve as a nucleophile for conjugation to molecules bearing electrophilic groups, such as activated esters (e.g., NHS esters). This allows for a two-step, orthogonal conjugation strategy where the alkyne is first reacted with an azide-modified molecule, and then the amine is coupled to a second molecule of interest.

Experimental Protocols

The following protocols provide a comprehensive guide to the use of Dimethyl(pent-4-yn-1-yl)amine HCl in the synthesis of a drug-linker conjugate and its subsequent attachment to a carrier molecule.

Protocol 1: Synthesis of a Drug-Linker Conjugate via CuAAC

This protocol describes the conjugation of an azide-modified drug to Dimethyl(pent-4-yn-1-yl)amine HCl.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagent1 Azide-Modified Drug (in DMSO) mix1 Combine Drug and Linker reagent1->mix1 1.0 eq reagent2 Dimethyl(pent-4-yn-1-yl)amine HCl (in aqueous buffer) reagent2->mix1 1.2 eq reagent3 CuSO4 Solution mix2 Add CuSO4/THPTA Premix reagent3->mix2 0.1 eq reagent4 Sodium Ascorbate Solution (freshly prepared) mix3 Initiate with Sodium Ascorbate reagent4->mix3 0.2 eq reagent5 THPTA Ligand Solution reagent5->mix2 0.5 eq mix1->mix2 mix2->mix3 incubate Incubate at RT (e.g., 1-4 hours) mix3->incubate purify Purify by RP-HPLC incubate->purify analyze Characterize by LC-MS and NMR purify->analyze

Caption: Workflow for Drug-Linker Conjugation via CuAAC.

Materials:

  • Azide-modified drug

  • Dimethyl(pent-4-yn-1-yl)amine HCl

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Reversed-phase HPLC system

  • LC-MS and NMR instruments

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified drug in a minimal amount of DMSO.

    • Dissolve Dimethyl(pent-4-yn-1-yl)amine HCl in PBS at a concentration of 10 mg/mL.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the azide-modified drug (1.0 equivalent) and Dimethyl(pent-4-yn-1-yl)amine HCl (1.2 equivalents).

    • In a separate tube, premix CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents).

    • Add the CuSO₄/THPTA premix to the drug-linker mixture.

    • Initiate the reaction by adding the sodium ascorbate solution (0.2 equivalents).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification and Analysis:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker conjugate by reversed-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.[12][13][14][15]

Protocol 2: Conjugation of Drug-Linker to a Carrier Molecule via EDC/NHS Chemistry

This protocol outlines the attachment of the synthesized drug-linker conjugate to a carrier molecule (e.g., an antibody or a carboxyl-functionalized nanoparticle) through its amine group.

G cluster_activation Carrier Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification & Analysis carrier Carrier Molecule (-COOH groups) activate Activate Carrier with EDC and NHS carrier->activate edc EDC Solution edc->activate nhs NHS/Sulfo-NHS Solution nhs->activate conjugate Add Drug-Linker to Activated Carrier activate->conjugate drug_linker Drug-Linker Conjugate (-NH2 group) drug_linker->conjugate incubate Incubate at RT (e.g., 2 hours) conjugate->incubate quench Quench with Hydroxylamine or Tris Buffer incubate->quench purify Purify by SEC or Dialysis quench->purify analyze Characterize by HIC, LC-MS, etc. purify->analyze

Caption: Workflow for Carrier Conjugation via EDC/NHS Chemistry.

Materials:

  • Drug-linker conjugate (from Protocol 1)

  • Carrier molecule with carboxyl groups (e.g., antibody, nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M hydroxylamine or 1 M Tris, pH 8.0)

  • Size-exclusion chromatography (SEC) system or dialysis equipment

Procedure:

  • Carrier Activation:

    • Dissolve the carrier molecule in activation buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in activation buffer.

    • Add EDC (e.g., 10-fold molar excess over carboxyl groups) and NHS (e.g., 25-fold molar excess) to the carrier solution.[16][17][18][19][20]

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Dissolve the drug-linker conjugate in coupling buffer.

    • Add the drug-linker solution to the activated carrier. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal amine coupling.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM.

    • Purify the final drug delivery conjugate from excess reagents using SEC or dialysis.

    • Characterize the final product as described in the following section.

Characterization and Quality Control

Thorough characterization of the final drug delivery system is crucial to ensure its quality, efficacy, and safety.

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Parameters to Measure
LC-MS Confirm conjugation, determine purity, and measure drug-to-antibody ratio (DAR)Mass of conjugate, presence of unconjugated species, DAR distribution
NMR Spectroscopy Confirm the structure of the drug-linker conjugateChemical shifts and coupling constants consistent with the expected structure
Hydrophobic Interaction Chromatography (HIC) Determine DAR distribution for ADCsElution profile with peaks corresponding to different DAR species
Size-Exclusion Chromatography (SEC) Assess aggregation and fragmentationPercentage of monomer, dimer, and higher-order aggregates
Dynamic Light Scattering (DLS) Measure the size and polydispersity of nanoparticlesHydrodynamic diameter and polydispersity index (PDI)
Zeta Potential Determine surface charge and assess pH-responsivenessChange in zeta potential as a function of pH

Functional Assays: Validating Performance

Beyond structural characterization, functional assays are essential to validate the performance of the drug delivery system.

Stability Studies

The stability of the conjugate in biological fluids is a critical parameter.[21][22][23]

  • Protocol: Incubate the drug delivery system in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: At each time point, analyze the sample by LC-MS to quantify the amount of intact conjugate and any released drug.[24]

In Vitro Drug Release Assay

This assay evaluates the pH-responsive drug release profile.[25][26][27]

  • Protocol:

    • Prepare two sets of release media: PBS at pH 7.4 (simulating blood) and an acidic buffer at pH 5.0 (simulating the endosomal/lysosomal environment).

    • Place the drug delivery system in a dialysis bag with an appropriate molecular weight cutoff.

    • Incubate the dialysis bags in the respective release media at 37°C with gentle shaking.

    • At predetermined time points, collect aliquots from the release media and measure the concentration of the released drug using HPLC or a fluorescence-based assay.

  • Expected Outcome: A significantly higher rate and extent of drug release should be observed at pH 5.0 compared to pH 7.4.[28]

Conclusion: A Versatile Tool for Next-Generation Therapeutics

Dimethyl(pent-4-yn-1-yl)amine HCl offers a powerful and versatile platform for the development of sophisticated drug delivery systems. Its bifunctional nature allows for a modular and orthogonal approach to conjugation, while the inherent pH-sensitivity of the dimethylamine group enables the design of "smart" systems that can deliver their therapeutic payload in a targeted and controlled manner. The protocols and analytical methods outlined in this guide provide a robust framework for researchers to harness the full potential of this innovative linker in their drug development endeavors.

References

  • Synthesis and Characterization of pH-Responsive PEG-Poly(β-Amino Ester)
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers. Benchchem.
  • In vivo testing of drug-linker stability. Methods Mol Biol.
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjug
  • Synthesis and characterization of monodispersed P(St-co-DMAEMA) nanoparticles as pH-sensitive drug delivery system.
  • Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates.
  • Synthesis and characterization of novel pH-responsive microgels based on tertiary amine methacryl
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangslabs.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Protecting Groups for Amines: Carbam
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Molecules.
  • instructions - edc. Thermo Fisher Scientific.
  • Protective Groups. Organic Chemistry Portal.
  • EDC-HCl (EDAC) Crosslinker Protocol. ProteoChem.
  • Physical and Chemical Stability Analysis of ADCs.
  • Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions.
  • Antibody drug-conjugates (ADCs)
  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics.
  • Click Chemistry: A valuable tool for peptide and protein modific
  • Amine Protection / Deprotection. Fisher Scientific.
  • In vitro pH-responsive drug release profiles of the nano-DDS...
  • Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
  • In vitro drug release profile of NPs in PBS with different pH value and...
  • pH-responsive Nanoparticles for Drug Delivery. Ther Deliv.
  • pH-Responsive Nanoparticles: Drug Delivery Revolution. Mettler Toledo.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
  • CuAAC click triazole synthesis - labor
  • Protocols. baseclick.
  • analytical techniques to confirm linker conjug
  • An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Bioconjug Chem.
  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS).
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex m
  • N,N-Dimethylpent-4-yn-1-amine hydrochloride. Fluorochem.
  • LC-MS Analysis of Antibody-Drug Conjug
  • Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). PubChem.
  • N,N-Dimethylpent-4-yn-1-amine. PubChem.
  • 4,4-Dimethylpent-1-yn-3-amine hydrochloride. PubChem.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec DMPK.

Sources

Application

Application Note: Coupling Azides with Dimethyl(pent-4-yn-1-yl)amine Hydrochloride via CuAAC

Abstract & Strategic Overview This guide details the methodology for coupling Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) with organic azides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the methodology for coupling Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2) with organic azides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This specific alkyne serves as a valuable "click" handle, introducing a tertiary amine motif that can function as a solubility enhancer, a pH-sensitive switch, or a handle for further quaternization.

Critical Technical Consideration: Unlike standard neutral alkynes, this reagent is supplied as a hydrochloride salt . Failure to account for the acidic nature of the salt (


 for the ammonium species) is the primary cause of reaction failure in standard organic "click" protocols. This guide provides two distinct workflows:
  • Aqueous/Buffer System: For bioconjugation or water-soluble azides (utilizing THPTA).[1]

  • Organic System: For hydrophobic small molecule synthesis (utilizing base neutralization).

Chemical Profile & Mechanistic Insight[2]

Reactant Properties
ComponentSpecificationCritical Note
Alkyne Dimethyl(pent-4-yn-1-yl)amine HClAcidic Salt: Must be neutralized in organic solvents. Potential Cu-chelator (free amine).
Azide Organic Azide (

)
Safety: Ensure

ratio

. Avoid halogenated solvents if using

.[2][3]
Catalyst Cu(I) generated in situSusceptible to oxidation; requires stabilizing ligand (THPTA/TBTA).[1]
Ligand THPTA (Water) / TBTA (Organic)Essential: Prevents Cu(I) disproportionation and out-competes the substrate amine for Cu binding.
Reaction Mechanism (CuAAC)

The reaction proceeds via a stepwise organometallic cycle. The amine functionality on the alkyne can competitively chelate copper, potentially stalling the catalytic cycle. Therefore, using a strong ligand (THPTA) is not optional—it is required to maintain the catalytic turnover.

CuAAC_Mechanism Cu2 Cu(II) Precursor Cu1 Cu(I)-Ligand Complex Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + Alkyne - HCl (Base req.) Alkyne Alkyne-Amine (Substrate) Alkyne->Acetylide Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide Azide Azide (R-N3) Azide->Metallacycle Product 1,2,3-Triazole Product Metallacycle->Product Ring Contraction + Protonolysis Product->Cu1 Regeneration

Figure 1: Catalytic cycle emphasizing the reduction of Cu(II) and the critical acetylide formation step which requires deprotonation.

Protocol A: Aqueous/Bioconjugation (Preferred)

Context: Best for coupling the amine-alkyne to proteins, peptides, or hydrophilic small molecules. The buffer naturally handles the HCl salt.

Reagents
  • Buffer: 100 mM Potassium Phosphate (pH 7.4) or PBS.

  • Cu Source: 20 mM

    
     in water.
    
  • Ligand: 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.

  • Reductant: 100 mM Sodium Ascorbate (Freshly prepared).

  • Substrates: Alkyne (HCl salt) and Azide dissolved in water or DMSO.

Step-by-Step Methodology
  • Premix Catalyst (The "Master Mix"):

    • In a separate tube, mix

      
       and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA).
      
    • Why? Pre-complexing ensures Cu is protected before it encounters the potentially chelating amine substrate [1].

  • Reaction Assembly:

    • To the reaction vessel, add Buffer (to final volume).

    • Add Alkyne (Final conc: 0.1 - 1.0 mM).

    • Add Azide (1.0 - 1.2 equivalents relative to Alkyne).

    • Add the Cu-THPTA Master Mix (Final Cu conc: 0.1 - 0.5 mM).

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5.0 mM).

    • Note: A large excess of ascorbate is used to combat oxygen inhibition.

  • Incubation:

    • Flush headspace with

      
       or Ar (Optional but recommended).[4]
      
    • Incubate at Room Temperature (RT) for 1–2 hours.

  • Quenching:

    • Add EDTA (final 10 mM) to chelate copper.

Protocol B: Organic Synthesis (Hydrophobic Azides)

Context: For synthetic chemistry where reactants are not water-soluble. Critical Adjustment: You must add an organic base to neutralize the hydrochloride salt of the alkyne. Without this, the acetylide cannot form efficiently.

Reagents
  • Solvent: DMSO, DMF, or tBuOH/Water (1:1).

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA.

  • Catalyst: CuI (Copper Iodide) OR

    
    /Ascorbate.
    
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[5]

Step-by-Step Methodology
  • Neutralization (Crucial):

    • Dissolve Dimethyl(pent-4-yn-1-yl)amine HCl (1.0 equiv) in the solvent.

    • Add DIPEA (1.5 - 2.0 equiv). Stir for 5 minutes.

    • Validation: Ensure the solution is homogeneous.

  • Addition:

    • Add Organic Azide (1.0 - 1.1 equiv).

    • Add TBTA (0.1 equiv / 10 mol%).

  • Catalysis:

    • Option A (CuI): Add CuI (0.05 equiv / 5 mol%). Flush with Argon immediately (CuI is air-sensitive).

    • Option B (CuSO4): Add

      
       (5 mol%) and Sodium Ascorbate (10 mol%) as aqueous solutions (keep water volume <20% of total).
      
  • Reaction:

    • Stir at RT for 4–16 hours.

    • Monitoring: TLC (stain with Dragendorff’s reagent for amines).

Purification: The Self-Validating Workflow

Because the product contains a tertiary amine, we can use Acid-Base Extraction to isolate the product in high purity without column chromatography.

Purification_Workflow Crude Crude Reaction Mix (Product + Azide + Cu) Acidify Add 1M HCl (pH < 3) Crude->Acidify Wash Wash with Ethyl Acetate Acidify->Wash OrgPhase1 Organic Phase: Unreacted Azide/Ligand (DISCARD) Wash->OrgPhase1 AqPhase1 Aqueous Phase: Product-H+ (Salt) Wash->AqPhase1 Basify Basify with NaOH (pH > 11) AqPhase1->Basify Extract Extract with DCM/EtOAc Basify->Extract Final Pure Product (Free Amine) Extract->Final

Figure 2: Acid-Base extraction strategy exploiting the dimethylamine motif.

Protocol:

  • Dilute reaction with EtOAc.

  • Extract with 1M HCl (3x). The product moves to the aqueous layer (protonated). Neutral impurities (azide, TBTA) stay in EtOAc.

  • Collect aqueous layer. Basify to pH > 11 using NaOH or Sat.

    
     .
    
  • Extract aqueous layer with DCM or EtOAc (3x). The product moves back to organic.

  • Dry (MgSo4) and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls Substrate amine chelating CuIncrease Cu loading to 10 mol%; Increase Ligand:Cu ratio to 5:1 (use THPTA).
Precipitation Cu(I)-Acetylide insolubilityAdd DMSO (up to 20%) to solubilize intermediates.
Green/Blue Solution Oxidation of Cu(I) to Cu(II)Degas solvents thoroughly; add more Sodium Ascorbate.
Low Yield (Organic) HCl salt not neutralizedEnsure DIPEA was added before catalyst.

Safety Standards (E-E-A-T)

  • Azide Hazards: Organic azides with

    
     are potential explosives [2]. Do not concentrate reaction mixtures containing low MW azides to dryness.
    
  • Halogenated Solvents: Never use DCM or Chloroform with Sodium Azide (forms explosive di/triazidomethane). However, using them for the workup of the organic azide product is generally safe once

    
     is removed.
    
  • Waste: Quench Cu residues with EDTA before disposal.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

  • Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[2] Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Link

Sources

Method

Application Note: Synthesis and Functionalization of Metal-Organic Frameworks with Amine-Alkyne Linkers

[1][2] Executive Summary This application note details the engineering of Metal-Organic Frameworks (MOFs) possessing both amine (-NH ) and alkyne (-C CH) functionalities.[1] These dual-functionalized architectures repres...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the engineering of Metal-Organic Frameworks (MOFs) possessing both amine (-NH


) and alkyne (-C

CH) functionalities.[1] These dual-functionalized architectures represent a critical frontier in drug development and materials science. The amine group provides basicity and hydrogen-bonding capabilities for small-molecule loading, while the alkyne group serves as a bio-orthogonal "handle" for click chemistry (CuAAC), enabling the covalent attachment of complex prodrugs, targeting ligands, or fluorophores without disrupting the crystal lattice.

We present two validated protocols focusing on the UiO-66 (Zr) topology due to its exceptional chemical stability and tolerance for functional group variation.

  • Protocol A: Direct De Novo Solvothermal Synthesis of Mixed-Linker MOFs (MTV-MOFs).

  • Protocol B: Post-Synthetic Modification (PSM) of Amine-MOFs to generate Alkyne-reactive sites.

Chemical Rationale & Design Strategy

The Bifunctional Advantage

In drug delivery systems (DDS), "one-size-fits-all" pores are rarely effective. By integrating amine and alkyne moieties, researchers achieve orthogonal reactivity:

  • Amine Domain: Facilitates non-covalent anchoring of acidic drugs (e.g., Ibuprofen, Methotrexate) via acid-base interaction.

  • Alkyne Domain: Allows for the steric-free "clicking" of bulky surface modifiers (PEGylation) to enhance circulation time or targeting peptides (RGD sequences) for cancer cell specificity.

Critical Design Considerations
  • Linker Competition: Amines are Lewis bases and can compete with carboxylate linkers for coordination to the metal node (Zr

    
    ), potentially leading to amorphous products. Solution: Use of modulators (Acetic Acid/HCl) and high-valence metal clusters.
    
  • Thermal Polymerization: Alkynes are susceptible to cross-linking at high solvothermal temperatures (>150°C). Solution: Limit synthesis temperatures to <120°C or utilize PSM routes.

Experimental Protocols

Protocol A: Direct Solvothermal Synthesis of Mixed-Linker UiO-66 (NH /Alkyne)

Objective: Create a multivariate MOF (MTV-MOF) with a statistically random distribution of amine and alkyne functionalities within the lattice.

Materials:

  • Metal Source: Zirconium(IV) chloride (ZrCl

    
    )
    
  • Linker A: 2-aminoterephthalic acid (BDC-NH

    
    )
    
  • Linker B: 2,5-bis(prop-2-yn-1-yloxy)terephthalic acid (BDC-Alkyne) [Note: If unavailable, 2-bromoterephthalic acid can be used as a precursor for later functionalization, but BDC-Alkyne is preferred for direct functionalization]

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator: Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Pre-Dissolution (Metal Node): Dissolve ZrCl

    
     (0.5 mmol, 116 mg) in 10 mL DMF. Add Acetic Acid (30 eq, 1.5 mmol) to control nucleation rate. Sonicate for 15 mins until clear.
    
    • Why: The modulator competes with the linker, slowing crystal growth to minimize defects and prevent rapid precipitation of amorphous Zr-amine species.

  • Linker Addition: Add BDC-NH

    
     (0.25 mmol) and BDC-Alkyne (0.25 mmol) to the solution.
    
    • Ratio Control: This 1:1 ratio can be tuned (e.g., 3:1 or 1:3) to adjust the density of click-reactive sites.

  • Solvothermal Synthesis: Transfer the mixture to a 25 mL Teflon-lined autoclave. Seal and heat at 120°C for 24 hours in a convection oven.

    • Caution: Do not exceed 120°C to preserve the alkyne integrity.

  • Activation & Washing:

    • Cool to room temperature. Centrifuge (6000 rpm, 10 min) to collect the precipitate.

    • Wash 3x with DMF (removes unreacted linker).

    • Wash 3x with Methanol (exchanges high-boiling DMF).

    • Soxhlet Extraction: Reflux in Methanol for 12 hours to ensure complete pore clearance.

  • Drying: Activate under vacuum at 80°C for 12 hours. Avoid higher temperatures to prevent alkyne cross-linking.

Protocol B: Post-Synthetic Modification (PSM) – The "Click-Ready" Route

Objective: Convert a standard UiO-66-NH


 MOF into an alkyne-bearing scaffold using Propargyl Bromide. This is often more reproducible than Protocol A.

Materials:

  • Parent MOF: Activated UiO-66-NH

    
     (Synthesized via standard methods).
    
  • Reagent: Propargyl Bromide (80% in toluene).

  • Base: 2,6-Lutidine (non-nucleophilic base).

  • Solvent: Chloroform (CHCl

    
    ) or Acetonitrile (MeCN).
    

Step-by-Step Methodology:

  • Suspension: Suspend 200 mg of activated UiO-66-NH

    
     in 10 mL of dry CHCl
    
    
    
    . Sonicate for 20 mins to disperse particles.
  • Reagent Addition: Add 2,6-Lutidine (1.2 eq relative to amine sites) followed by Propargyl Bromide (1.5 eq).

    • Mechanism:[1][2] The amine attacks the propargyl bromide via nucleophilic substitution (

      
      ), creating a secondary amine with a pendant alkyne tail.
      
  • Reaction: Stir gently at 40°C for 24 hours .

    • Note: Mild heating is sufficient. Aggressive stirring can degrade crystal size; use a shaker or magnetic stir bar at low RPM.

  • Purification: Centrifuge and wash 3x with CHCl

    
     and 2x with Ethanol.
    
  • Validation (The "Click" Test): To verify availability, react a small aliquot with Benzyl Azide using CuI catalyst. The disappearance of the Alkyne stretch in IR (approx. 2130 cm

    
    ) confirms accessibility.
    

Visualization of Workflows

Diagram 1: Synthesis & Functionalization Pathways

This flowchart illustrates the decision matrix between Direct Synthesis (Protocol A) and PSM (Protocol B).

MOF_Synthesis_Pathways Start Target: Amine-Alkyne MOF Choice Select Strategy Start->Choice Direct Protocol A: Direct Solvothermal (Mixed Linkers) Choice->Direct One-Pot Efficiency PSM Protocol B: Post-Synthetic Modification (Covalent Grafting) Choice->PSM High Stability Required Precursors_A ZrCl4 + BDC-NH2 + BDC-Alkyne Direct->Precursors_A Precursors_B Parent MOF (UiO-66-NH2) PSM->Precursors_B Step_A1 Solvothermal Synthesis (120°C, DMF, Acetic Acid) Precursors_A->Step_A1 Step_B1 Reaction with Propargyl Bromide Precursors_B->Step_B1 Result_A MTV-MOF (Random Distribution) Step_A1->Result_A Result_B Functionalized MOF (Surface/Pore Modified) Step_B1->Result_B Click Application: CuAAC Click Reaction (Drug Conjugation) Result_A->Click Result_B->Click

Caption: Decision tree for synthesizing Amine-Alkyne MOFs. Protocol A offers speed; Protocol B offers higher structural control.

Diagram 2: The "Click" Mechanism (CuAAC) within the Pore

This diagram details the chemical mechanism of attaching a drug payload to the alkyne-functionalized MOF.

Click_Mechanism MOF_Site MOF Linker (-C≡CH Alkyne) Transition Cu(I)-Acetylide Intermediate MOF_Site->Transition Diffusion into Pore Drug Azide-Drug Conjugate (R-N3) Drug->Transition Diffusion into Pore Catalyst Catalyst System CuSO4 + Sodium Ascorbate Catalyst->Transition Activation Product 1,2,3-Triazole Linkage (Covalent Bond) Transition->Product Cycloaddition Final Drug-Loaded MOF (Stable Conjugate) Product->Final

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for anchoring drugs to the MOF scaffold.

Data Summary & Characterization

When validating these protocols, the following data ranges indicate successful synthesis (based on UiO-66 topology):

ParameterUiO-66-NH

(Parent)
Mixed-Linker (Protocol A)PSM-Modified (Protocol B)
BET Surface Area 1000 - 1200 m

/g
800 - 1000 m

/g
700 - 900 m

/g
Pore Volume ~0.5 cm

/g
~0.4 cm

/g
~0.35 cm

/g
IR Spectroscopy N-H stretch (~3350 cm

)
C

C stretch (~2130 cm

)
Strong C

C stretch
Thermal Stability ~350°C~280°C (Alkyne sensitive)~300°C
Crystallinity (PXRD) Sharp peaks (2

= 7.4, 8.5)
Maintained, slight broadeningMaintained

Key Characterization Check:

  • 1H-NMR (Digested): Digest the MOF in dilute HF/DMSO-d6. Integration of the aromatic protons vs. the propargyl protons provides the exact ratio of amine to alkyne linkers incorporated.

References

  • Direct Synthesis of Functionalized MOFs (DUT-5 Series)

    • Gotthardt, M. A., et al. "Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal–organic frameworks based on DUT-5." Dalton Transactions, 2015.
  • Post-Synthetic Modification (Click Chemistry in MOFs)

    • Wang, Z., et al. "Post-synthetic modification of metal-organic framework thin films using click chemistry: the importance of strained C-C triple bonds." Langmuir, 2013.
  • UiO-66-NH2 Functionalization Protocols

    • Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs.
  • Mixed-Linker Strategy (MTV-MOFs)

    • Deng, H., et al. "Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks." Science, 2010.
  • A3 Coupling Catalysis (Relevance to Amine-Alkyne Chemistry)

    • Dhakshinamoorthy, A., et al. "Metal-organic frameworks as solid catalysts for the synthesis of nitrogen-containing heterocycles." Chemical Society Reviews, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride Synthesis

Executive Summary & Molecule Profile Target Molecule: -Dimethylpent-4-yn-1-amine hydrochloride CAS (Free Base): 41006-87-5 | CAS (HCl Salt): 56850-01-2 Core Application: "Click" chemistry linker (Alkyne handle), drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule:


-Dimethylpent-4-yn-1-amine hydrochloride
CAS (Free Base):  41006-87-5 | CAS (HCl Salt):  56850-01-2
Core Application:  "Click" chemistry linker (Alkyne handle), drug discovery pharmacophore.

The Problem: Researchers frequently report yields below 40% despite quantitative conversion by TLC. The primary failure modes are volatility of the free base during workup and hygroscopic "oiling out" of the salt. This guide provides a high-yield protocol focusing on in situ Finkelstein catalysis and a "trap-and-salt" isolation strategy.

Synthetic Pathway Analysis

We recommend Route A (Nucleophilic Substitution) as the primary method due to atom economy and scalability. However, the choice of leaving group and amine source is critical.

Pathway Visualization

G cluster_0 Key Success Factor: Finkelstein Catalysis Start 5-Chloro-1-pentyne Inter [5-Iodo-1-pentyne] Start->Inter NaI (0.1 eq) Acetone/MEK ProdBase Free Amine (Volatile!) Inter->ProdBase S_N2 Substitution Reagent Dimethylamine (excess) Reagent->ProdBase + ProdSalt Target HCl Salt (Hygroscopic) ProdBase->ProdSalt HCl (anhydrous) in Et2O/Dioxane

Caption: Figure 1. The Finkelstein-catalyzed substitution route. The transient iodo-intermediate reacts significantly faster than the chloro-precursor, suppressing side reactions.

The "High-Yield" Protocol

Pre-requisite: This reaction involves volatile amines.[1] A sealed pressure tube or autoclave is mandatory .

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
5-Chloro-1-pentyne 1.0SubstrateCommercially available; stable.
Dimethylamine (DMA) 3.0 - 5.0NucleophileUse 33% in EtOH or 2M in THF. Excess prevents quaternization.
Sodium Iodide (NaI) 0.1 - 0.2CatalystAccelerates reaction (Finkelstein).
Potassium Carbonate 1.5BaseScavenges HCl generated; prevents amine protonation.
Solvent N/ASolventAcetone or Acetonitrile (ACN).
Step-by-Step Methodology

Step 1: The Reaction (Sealed System)

  • Charge a pressure tube with 5-chloro-1-pentyne (1.0 eq), pulverized

    
     (1.5 eq), and NaI (0.1 eq) in dry Acetone or ACN.
    
  • Cool the vessel to 0°C.

  • Add Dimethylamine solution (4.0 eq). Note: If using aqueous DMA, yields drop due to solvation effects; alcoholic/THF solutions are preferred.

  • Seal the vessel tightly.

  • Heat to 60-70°C for 12-16 hours .

    • Why? The chloride is sluggish. Heat is required, but the alkyne is sensitive to prolonged heating >90°C (polymerization risk).

Step 2: The "Trap-and-Salt" Workup (Crucial for Yield) Most yield is lost here. The free base (bp est. 120-130°C) has high vapor pressure and co-distills with solvents.

  • Cool reaction to room temperature (RT).[2][3][4][5] Filter off inorganic salts.

  • Do NOT rotovap to dryness. Concentrate the filtrate carefully at >100 mbar and <30°C bath temperature until bulk solvent is removed.

  • Dilute residue with Diethyl Ether (Et2O) or MTBE .

  • Wash with minimal water (to remove residual DMA/inorganic salts).

  • Dry organic layer over

    
    .[3][5] Filter.
    
  • Salt Formation: Cool the etheral solution to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.

  • The white precipitate is the target. Filter under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

Troubleshooting & FAQs

Ticket #001: "My product turned into a brown oil/goo upon drying."

Diagnosis: Hygroscopicity or Polymerization. The Fix:

  • Immediate: The salt is extremely hygroscopic. If it oils out, redissolve in a minimum amount of hot ethanol and add cold diethyl ether until turbid. Store in a desiccator.

  • Prevention: Never expose the salt to open air for long periods. Use a Schlenk frit for filtration if possible.

Ticket #002: "I lost 50% of my mass during rotary evaporation."

Diagnosis: Volatility of the free base. The Fix:

  • Stop Evaporating: Never strip the free base to constant weight. Leave a small amount of solvent, or proceed directly to the salt formation step from the extract.

  • Alternative: If you must isolate the free base, use a fractional distillation column, not a rotovap.

Ticket #003: "NMR shows a mixture of product and starting material after 24 hours."

Diagnosis: Poor leaving group reactivity (Chloride). The Fix:

  • Add Iodide: Ensure you added catalytic NaI. The exchange of Cl for I in situ makes the electrophile 100x more reactive toward the amine.

  • Temperature: Increase temperature to 80°C (ensure pressure vessel rating is sufficient).

Ticket #004: "I see a second spot on TLC that isn't starting material."

Diagnosis: Quaternization (Poly-alkylation). The Fix:

  • Increase Amine Ratio: You likely formed the quaternary ammonium salt (two pentyne chains on one nitrogen). Increase Dimethylamine to 5 equivalents . The excess amine statistically prevents the secondary alkylation.

Decision Logic for Purification

Use this logic flow to determine the best purification strategy based on your crude state.

Purification Start Crude Reaction Mixture CheckTLC TLC Analysis Start->CheckTLC Clean Clean Conversion? CheckTLC->Clean Yes Proceed to Acid/Base Extraction Clean->Yes Yes No Identify Impurity Clean->No No Volatile Warning: Free Base is Volatile! Do not dry completely. Yes->Volatile Salt Precipitate with HCl/Ether Volatile->Salt Hygro Is Solid Sticky/Oily? Salt->Hygro Recrys Recrystallize: EtOH (hot) / Et2O (cold) Hygro->Recrys Yes Dry Dry under High Vac Store in Desiccator Hygro->Dry No

Caption: Figure 2.[6] Purification logic tree emphasizing the handling of the volatile free base and hygroscopic salt.

References

  • Glaser Coupling Avoidance: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful tool in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Finkelstein Catalysis Mechanism: Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. Link

  • Amine Salt Hygroscopicity: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amine salts). Link

  • General Synthesis of Alkynyl Amines: Liang, Y., et al. (2019). Practical Synthesis of Terminal Alkynes. Organic Process Research & Development. (Contextual reference for handling volatile alkyne intermediates). Link

Sources

Optimization

Technical Support Center: Purification of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Ticket Subject: Purification Protocols & Troubleshooting for Alkyne-Linker Salts Product: Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2 / Free Base CAS: 41006-87-5) Classification: Organic Synthesis / Clic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification Protocols & Troubleshooting for Alkyne-Linker Salts Product: Dimethyl(pent-4-yn-1-yl)amine hydrochloride (CAS: 56850-01-2 / Free Base CAS: 41006-87-5) Classification: Organic Synthesis / Click Chemistry Reagents

Executive Summary & Molecule Profile

User Query: "My product is oiling out," "The solid is hygroscopic," or "Click reaction failed."

Technical Insight: Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a bifunctional linker used primarily in Click Chemistry (CuAAC). It consists of a basic dimethylamine head (pKa ~10) and a reactive terminal alkyne tail.

The primary challenges in purifying this salt arise from its amphiphilic nature . The pentyl chain provides lipophilicity, while the ionic hydrochloride head provides extreme polarity. This conflict often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, impurities in this salt (specifically amines or trace sulfur/metals from synthesis) can chelate copper, poisoning the catalyst in subsequent Click reactions.

PropertyValueImplication for Purification
State White Crystalline SolidOften appears as a yellow oil if impure or wet.
Solubility High: Water, MeOH, EtOH, DMSOUse these as "Good Solvents" for recrystallization.
Insolubility High: Ether, Hexanes, EtOAcUse these as "Anti-Solvents."[1]
Stability HygroscopicMust be stored in a desiccator; absorbs water rapidly.
Reactivity Terminal AlkyneAvoid aqueous acid + heat (Risk of hydration to ketone).

Master Purification Workflows

Method A: The "Reset" Protocol (Acid-Base Extraction)

Use this if your crude material is a dark oil, contains significant non-amine impurities, or if recrystallization fails.

Logic: This method leverages the pH-switchable solubility of the amine. By converting the salt to the volatile free base, you can extract it into organic solvents, leaving inorganic salts and non-basic impurities in the aqueous phase.

Protocol:

  • Basification: Dissolve the crude salt in minimal water (10 mL/g). Slowly add 2M NaOH until pH > 12. The solution should become cloudy as the free base separates.

  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or DCM (Dichloromethane).

    • Note: Diethyl ether is preferred if the free base is volatile (BP ~129°C), as ether is easier to remove without losing product.

  • Washing: Wash the combined organic layers once with Brine (Saturated NaCl) to remove bulk water.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    for 15 minutes. Filter.
  • Re-acidification (Critical Step):

    • Cool the organic solution to 0°C in an ice bath.

    • Do NOT use aqueous HCl. Instead, add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise with vigorous stirring.

    • The product should precipitate immediately as a white solid.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold ether.

Method B: Anti-Solvent Recrystallization

Use this for semi-pure solids to achieve analytical purity (>98%).

Logic: The salt is soluble in alcohols but insoluble in ether. Slowly mixing these creates a supersaturated environment that favors crystal growth over oil formation.

Protocol:

  • Dissolution: Place the crude solid in a flask. Add absolute Ethanol (EtOH) or Isopropanol (IPA) dropwise while heating (50-60°C) until just dissolved.

    • Expert Tip: Do not boil. High heat can degrade the alkyne over time.

  • Precipitation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of EtOH to clear the solution again.

  • Crystallization: Seal the flask and let it cool slowly to room temperature. Then, place it in a -20°C freezer overnight.

  • Collection: Filter the crystals cold. Wash with cold Ether.

Visualization: Purification Logic

PurificationLogic cluster_trouble Troubleshooting Loop Start Crude Dimethyl(pent-4-yn-1-yl)amine HCl CheckState Assess Physical State Start->CheckState Oily Dark Oil / Sticky Gum CheckState->Oily Impure Solid Off-white Solid CheckState->Solid Semi-pure AcidBase Method A: Acid-Base Extraction (The 'Reset') Oily->AcidBase Recryst Method B: Recrystallization (EtOH / Et2O) Solid->Recryst Basify Basify (pH > 12) Extract into Ether AcidBase->Basify Result Pure White Crystalline Solid Recryst->Result OilsOut Product Oils Out during Recryst? Recryst->OilsOut Acidify Add HCl in Dioxane/Ether (Anhydrous) Basify->Acidify Acidify->Result Triturate Triturate with Hexanes/Ether Sonicate OilsOut->Triturate Yes Triturate->Recryst Retry

Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state of the crude material.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: This is the most common issue with amine salts containing alkyl chains. It occurs when the product separates as a liquid phase before organizing into a crystal lattice, often due to impurities or cooling too quickly. Corrective Actions:

  • Trituration: Decant the solvent.[1] Add fresh Diethyl Ether or Hexanes to the oil. Sonicate vigorously for 10-20 minutes. The mechanical energy often forces the oil to solidify into a powder.

  • Seeding: If you have any pure crystals from a previous batch, add a tiny speck to the oil/solvent mixture.

  • Slow Down: Re-dissolve in EtOH. Add the anti-solvent (Ether) slower. Do not put it immediately in the freezer; let it sit at room temperature for 2 hours first.

Q2: The product turned yellow/brown. Is it ruined?

Diagnosis: This indicates oxidation, likely of the amine to an N-oxide or trace polymerization of the alkyne. Corrective Actions:

  • Charcoal Treatment: Dissolve the salt in hot Ethanol. Add Activated Charcoal (5-10% by weight). Stir for 15 minutes. Filter while hot through a Celite pad. The filtrate should be colorless. Proceed with recrystallization.[1][2][3][4][5]

Q3: The solid turns into a liquid on the bench. (Hygroscopicity)

Diagnosis: Amine hydrochlorides are notoriously hygroscopic (water-loving). Corrective Actions:

  • Drying: You must dry the salt in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets for 24 hours.
    
  • Handling: Always handle the solid quickly or in a glovebox/dry bag if possible. Store under Argon.

Q4: My Click Reaction (CuAAC) isn't working with this linker.

Diagnosis: Impurities in the amine salt (specifically free amines or diamines) can chelate the Copper (Cu) catalyst, preventing it from catalyzing the reaction. Corrective Actions:

  • Ensure you have performed Method A (Acid-Base) to remove any non-salt organic impurities.

  • Increase the catalyst loading (CuSO4 / Sodium Ascorbate) slightly to overwhelm any chelating impurities.

  • Use a specific ligand like THPTA or TBTA to protect the copper.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general amine salt purification protocols).

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride. (General principles of dimethylamine salt handling).

  • Organic Chemistry Portal. (n.d.). Terminal Alkyne Synthesis and Properties. (Reference for alkyne stability and reactivity).

  • PubChem. (2025).[6][7] Dimethyl(pent-4-yn-1-yl)amine hydrochloride - Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Removing copper catalyst after reaction with Dimethyl(pent-4-yn-1-yl)amine

Technical Support Center: Catalyst Removal Topic: Removing Copper Catalyst After Reaction with Dimethyl(pent-4-yn-1-yl)amine Introduction Copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloadditio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal

Topic: Removing Copper Catalyst After Reaction with Dimethyl(pent-4-yn-1-yl)amine

Introduction

Copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," are indispensable tools in modern chemical synthesis. However, the removal of the copper catalyst post-reaction is a critical step that often presents significant challenges. This is particularly true when the reaction involves molecules containing amine functionalities, such as Dimethyl(pent-4-yn-1-yl)amine. The lone pair of electrons on the nitrogen atom readily coordinates with copper ions, forming stable, often brightly colored, copper-amine complexes.[1] These complexes can complicate purification, leading to product contamination that is detrimental to downstream applications, including drug development and biological assays, where trace metals can alter results or exhibit toxicity.

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and resolve common issues encountered when removing copper catalysts from reaction mixtures containing Dimethyl(pent-4-yn-1-yl)amine and similar amine-containing compounds.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is it so difficult to remove the copper catalyst after my reaction with Dimethyl(pent-4-yn-1-yl)amine?

A1: The primary challenge stems from the strong coordination between the tertiary amine group in your molecule and the copper(I) or copper(II) ions. Amines act as Lewis bases and form stable coordination complexes with the copper catalyst.[1] This interaction can lead to several purification issues:

  • Complex Formation: The resulting copper-amine complex may be soluble in the organic solvent used for your reaction and workup, making it difficult to separate from your desired product using simple extraction or filtration.

  • Visual Cues: These complexes are often responsible for the persistent blue or green coloration of the reaction mixture and even the purified product, serving as a clear indicator of copper contamination.[2][3]

  • Altered Polarity: The formation of the complex alters the polarity of the copper species, potentially causing it to co-elute with your product during column chromatography.[2]

Understanding this underlying chemical interaction is the first step in designing an effective purification strategy. The goal is not just to remove the copper, but to break this stable copper-amine complex.

Q2: My organic product layer is deep blue/green after the workup. What does this mean and what is the most direct way to fix it?

A2: A persistent blue or green color is a definitive sign of residual copper contamination, likely in the form of the aforementioned copper-amine complex.[2][3][4] The most direct approach to address this is to employ a competing chelating agent that can bind to the copper more strongly than your amine product.

An aqueous wash with a solution of Ethylenediaminetetraacetic acid (EDTA) is a highly effective and widely used method.[2][4] EDTA is a hexadentate ligand, meaning it can form six bonds to a single metal ion, creating a very stable, water-soluble complex. This new copper-EDTA complex will readily partition into the aqueous layer during a liquid-liquid extraction, effectively "pulling" the copper out of the organic phase.

For a robust protocol, repeated washes with a 0.1 M to 0.5 M EDTA solution (pH adjusted to ~8 to enhance chelation) are recommended until the aqueous layer is no longer colored.[2][5]

Q3: What are the primary methods for removing copper, and how do I choose the right one for my scale and purity requirements?

A3: There are several reliable methods, each with its own advantages. The choice depends on factors like the scale of your reaction, the required final purity of your product, and the solubility of your compound.

Method Primary Mechanism Best For... Advantages Disadvantages
Aqueous Wash with Chelating Agent (e.g., EDTA, Aqueous Ammonia) Liquid-liquid extraction where a strong chelator pulls copper into the aqueous phase.[2][4]Routine lab-scale purifications where the product is not water-soluble.Inexpensive, simple to implement, and effective for removing bulk copper.[5]May require multiple washes, can lead to emulsion formation, and is not suitable for water-soluble products.[2]
Solid-Supported Metal Scavengers (e.g., QuadraSil™, SiliaMetS®) The reaction mixture is passed through or stirred with a solid support (like silica) functionalized with high-affinity copper-binding groups.[2][5][6]Achieving very low (<10 ppm) residual copper levels, purifying sensitive or water-soluble molecules, and simplifying workup.Highly efficient and selective, simple filtration-based workup, minimal product loss.[5][7]Higher cost compared to aqueous washes.[5]
Filtration through a Solid Adsorbent (Silica or Alumina Plug) Adsorption of polar copper salts onto the stationary phase while the less polar organic product is eluted.[2][8][9]A quick, secondary purification step, often used after an initial aqueous wash to remove trace amounts of copper.Fast and simple for removing small amounts of residual catalyst.Lower capacity than scavengers, potential for product loss on the plug, may not be effective if the copper complex is non-polar.[5]
Column Chromatography Separation based on differential adsorption of the product and copper species to a stationary phase.When simultaneous removal of other reaction byproducts is required.Can achieve high purity by removing multiple impurities at once.[2]Can be time-consuming, uses large volumes of solvent, and product can be lost on the column. Often, a preliminary copper removal step is still needed.[2]
Workflow: Selecting a Copper Removal Strategy

The following diagram outlines a decision-making process for choosing the most appropriate purification method.

CopperRemovalWorkflow Start Reaction Complete (Copper Contamination) IsProductWaterSoluble Is the Product Water-Soluble? Start->IsProductWaterSoluble AqueousWash Perform Aqueous Wash (EDTA or NH4OH) IsProductWaterSoluble->AqueousWash No ScavengerResin Use Solid-Supported Scavenger Resin IsProductWaterSoluble->ScavengerResin Yes CheckColor Is Product Still Blue/Green? AqueousWash->CheckColor Analysis Analyze for Residual Copper (ICP-MS) ScavengerResin->Analysis SilicaPlug Filter Through Silica/Alumina Plug CheckColor->SilicaPlug Yes CheckColor->Analysis No SilicaPlug->Analysis

Sources

Optimization

Troubleshooting solubility issues of Dimethyl(pent-4-yn-1-yl)amine HCl in water

Product: Dimethyl(pent-4-yn-1-yl)amine HCl CAS: 56850-01-2 Application: Click Chemistry (CuAAC) Linker / Alkyne-Functionalized Tertiary Amine Document ID: TS-SOL-56850-V2[1] Executive Summary & Chemical Profile From the...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Dimethyl(pent-4-yn-1-yl)amine HCl

CAS: 56850-01-2 Application: Click Chemistry (CuAAC) Linker / Alkyne-Functionalized Tertiary Amine Document ID: TS-SOL-56850-V2[1]

Executive Summary & Chemical Profile

From the Desk of the Senior Application Scientist:

You are likely encountering a "false negative" in solubility.[1] While Dimethyl(pent-4-yn-1-yl)amine HCl is theoretically water-soluble due to its ionic nature, its amphiphilic structure (hydrophobic alkyne tail + hydrophilic amine head) makes it highly sensitive to pH and ionic strength .[1]

Most "insolubility" reports for this compound are actually cases of deprotonation (oiling out) or common-ion precipitation , not intrinsic insolubility.[1] The free base of this molecule is an oil and is insoluble in water. You must maintain the protonated (salt) state for aqueous stability.[1]

PropertyValueImplication for Solubility
Molecular Weight 147.65 g/mol Low MW suggests good solubility, but...
pKa (Tertiary Amine) ~9.8 - 10.2CRITICAL: At pH > 8, the salt converts to an insoluble oil.
Hydrophobicity Terminal Alkyne + C5 ChainIncreases tendency to aggregate or "oil out" in high-salt buffers.[1]
Counter-ion Hydrochloride (HCl)Susceptible to the Common Ion Effect in high-salt buffers (e.g., PBS).[1]
Diagnostic Matrix (Troubleshooting Flowchart)

Use this logic gate to identify your specific issue.

SolubilityTroubleshoot Start START: Visual Observation Cloudy Milky / Oily Droplets Start->Cloudy Looks like emulsion Crystals Crystalline Precipitate Start->Crystals Solid particles ColorChange Yellow/Brown Solution Start->ColorChange Discoloration CheckPH Check pH Cloudy->CheckPH CheckBuffer Buffer Type? Crystals->CheckBuffer CheckAge Storage Age? ColorChange->CheckAge CheckPH->CheckBuffer pH < 7.0 Acidify SOLUTION: Acidify (Add 0.1M HCl or Acetic Acid) CheckPH->Acidify pH > 7.0 CheckBuffer->Acidify Pure Water Dilute SOLUTION: Reduce Ionic Strength (Switch to Water/Low-Salt Buffer) CheckBuffer->Dilute High Salt (PBS/Saline) Discard CRITICAL: Oxidative Degredation (Discard & Re-purchase) CheckAge->Discard Old/Improper Storage

Figure 1: Diagnostic logic for identifying the root cause of solubility failure.

Deep Dive: The Mechanics of Failure
Issue 1: The "Oiling Out" Phenomenon (pH Sensitivity)

The Problem: You added the solid to water (or buffer), and it turned cloudy or formed oil droplets at the bottom. The Science: The HCl salt is a solid.[2][3] The free base is an oil. The pKa of the tertiary amine is approximately 10. If your solvent is even slightly basic (or if the concentration of the amine is high enough to self-buffer the solution towards basicity), the equilibrium shifts to the free base.


The Fix: 
  • Measure the pH.[1] If it is above 6.5, the risk of oiling out increases.

  • Titration Protocol: Add 1M HCl dropwise while stirring. If the cloudiness clears immediately, you have re-protonated the amine.

  • Buffer Choice: Avoid basic buffers (Carbonate, Tris pH 8.0).[1] Use Citrate (pH 5-6) or MES (pH 6.[1]0) for stock solutions.

Issue 2: The Common Ion Effect (Saline/PBS Incompatibility)

The Problem: You are trying to make a stock solution in PBS (Phosphate Buffered Saline) or 150mM NaCl, and crystals persist. The Science: The solubility product constant (


) is defined by the product of the concentrations of the ions.


PBS contains ~140mM chloride.[1] This high background

forces the equilibrium to the left, precipitating the salt. The Fix:
  • Protocol: Prepare your high-concentration stock (e.g., 100mM) in pure HPLC-grade water or dilute HCl.[1]

  • Only dilute into PBS at the final working concentration (e.g., 1mM), where the product of concentrations will remain below the

    
    .
    
Issue 3: Alkyne Instability (Glaser Coupling)

The Problem: The solution is yellow or brown. The Science: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of trace copper or oxygen, forming diynes. These are often insoluble and colored.[1] The Fix:

  • There is no fix for degraded material.[1] It must be discarded.

  • Prevention: Store the solid under Argon/Nitrogen at -20°C.

Standardized Protocols
Protocol A: Preparation of a Stable 100mM Stock Solution

Use this protocol to ensure long-term stability and solubility.

  • Weighing: Weigh the calculated amount of Dimethyl(pent-4-yn-1-yl)amine HCl.

  • Solvent Prep: Degas HPLC-grade water (to prevent alkyne oxidation) and acidify slightly to pH 4-5 using dilute HCl or Acetic Acid.

  • Dissolution: Add the solvent to the solid.[1] Vortex for 30 seconds.[1]

    • Checkpoint: If cloudy, add 10µL of 1M HCl and vortex again.

  • Storage: Aliquot into small volumes (avoid freeze-thaw cycles). Store at -20°C.

Protocol B: In-Situ Click Reaction Setup

How to avoid precipitation during the CuAAC reaction.

  • Order of Addition:

    • Correct: Water -> Amine HCl (Ligand/Tag) -> Azide -> Buffer -> Copper/Ascorbate.[1]

    • Incorrect: Mixing Copper and Amine HCl in high concentration before adding other components (can form insoluble Copper-Amine complexes).[1]

  • Chelation Check: This molecule is a tertiary amine.[1] It can act as a weak ligand for Cu(I), potentially affecting the catalyst efficiency. Ensure you are using a dedicated ligand (like THPTA or TBTA) to out-compete the amine substrate and keep Copper soluble.[1]

Frequently Asked Questions (FAQ)

Q: Can I dissolve this in DMSO instead of water? A: Yes. The free base and the salt are both generally soluble in DMSO. However, DMSO can promote alkyne oxidation over time. Use fresh DMSO and store frozen.[1]

Q: I need to use this at pH 8.5. Is that impossible? A: It is difficult. At pH 8.5, a significant portion will be the free base oil. To achieve this:

  • Dissolve in DMSO first (make a 100x stock).[1]

  • Add the DMSO stock slowly to the rapid-stirring aqueous buffer.[1]

  • Ensure the final concentration is low (<1mM) to stay below the solubility limit of the free base.

Q: Why does the solution smell "fishy"? A: That is the smell of the free amine (deprotonated). If you smell fish, your pH is too high, and your compound is likely oiling out. Acidify until the smell dissipates.

References
  • PubChem. (n.d.).[1] N,N-Dimethylpent-4-yn-1-amine hydrochloride (Compound).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[1] (Reference for general solubility mechanics of amine hydrochlorides and common ion effect).

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015. (Reference for CuAAC reaction conditions and alkyne stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Reference for pKa of tertiary amines and salt formation).

Sources

Troubleshooting

Storage conditions to prevent degradation of Dimethyl(pent-4-yn-1-yl)amine HCl

Product Category: Click Chemistry Reagents / Alkyne Linkers CAS: 56850-01-2 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You are likely using Dimethyl(pent-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Click Chemistry Reagents / Alkyne Linkers CAS: 56850-01-2 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely using Dimethyl(pent-4-yn-1-yl)amine HCl as a bio-orthogonal "handle" to attach dimethylamine groups via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While the hydrochloride (HCl) salt form significantly improves the stability of the tertiary amine compared to its free base, this compound presents a unique "dual-threat" stability profile:

  • Hygroscopicity: The ionic lattice of the HCl salt is prone to moisture uptake.

  • Alkyne Reactivity: The terminal alkyne (

    
    ) is susceptible to oxidative polymerization (Glaser coupling) and hydration if storage conditions are breached.
    

This guide replaces generic advice with a mechanism-based preservation strategy.

Part 1: Critical Storage Parameters

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

The "Why" Behind the Parameters
ParameterRecommended ConditionScientific Rationale (Mechanism of Failure)
Temperature -20°C Thermal Polymerization: Terminal alkynes are thermodynamically unstable relative to their polymers. Heat accelerates slow, radical-mediated polymerization even in the solid state.
Atmosphere Inert (Argon/N₂) Oxidative Degradation: Oxygen can trigger the formation of alkynyl radicals. In the presence of trace moisture, this leads to complex oxidative fragmentation.
Humidity <10% RH (Desiccated) Deliquescence: As an amine salt, the compound is hygroscopic. Absorbed water disrupts the crystal lattice, creating a concentrated acidic solution that catalyzes alkyne hydration (forming a ketone).
Container Amber Glass / Foil Photochemical Initiation: UV light can generate radicals that initiate alkyne dimerization (Glaser coupling), turning the white powder yellow/brown.
Storage Workflow Diagram

StorageWorkflow Start Receive Shipment (Dimethyl(pent-4-yn-1-yl)amine HCl) Inspect Visual Inspection (Must be White Crystalline Powder) Start->Inspect Seal Seal Cap with Parafilm Inspect->Seal Pass Secondary Place in Secondary Container (w/ Active Desiccant) Seal->Secondary Freezer Store at -20°C Secondary->Freezer Usage Thaw to RT in Desiccator (Before Opening) Freezer->Usage Experiment Day Usage->Seal Return to Storage

Figure 1: Standard Operating Procedure (SOP) for the intake and long-term storage of the reagent.

Part 2: Troubleshooting Guide (Q&A)

Scenario 1: Physical State Change

User Question: "I opened the vial and the powder has turned into a sticky, wet paste. Can I still use it?"

Diagnosis: Deliquescence (Moisture Failure). The HCl salt has absorbed atmospheric water, dissolving the compound in its own crystal water.

  • Immediate Consequence: The molecular weight is no longer accurate (unknown water mass), making stoichiometric calculations impossible.

  • Chemical Risk: The resulting acidic aqueous environment promotes the hydration of the alkyne to a ketone (Markovnikov hydration).

Corrective Action:

  • Do NOT use for critical CuAAC reactions. The stoichiometry will be wrong.

  • Salvage Protocol (Only if >1g): Dissolve in dry methanol, precipitate with cold diethyl ether, and dry under high vacuum (<0.1 mbar) for 24 hours.

  • Prevention: Never open a cold vial. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes to prevent condensation.

Scenario 2: Discoloration

User Question: "The compound was white when bought, but now it looks yellowish-brown. Is it oxidized?"

Diagnosis: Oligomerization (Glaser Coupling). Yellowing indicates the formation of conjugated enynes or diynes. This often happens if the compound was exposed to air (Oxygen) and trace metals (impurities in glass) over time.

Corrective Action:

  • Check Solubility: If the yellow solid is less soluble in water/methanol than before, polymerization has occurred.

  • Run ¹H NMR: Look for broadening of peaks or new signals in the alkene region (5.0 - 6.5 ppm).

  • Verdict: If the color is faint, recrystallization may clean it. If dark brown, discard.

Part 3: Handling & Validation Protocols

Protocol A: Inert Handling (The "Argon Blanket")

Because this is an HCl salt, it is not volatile, but it is air-sensitive.

  • Equilibration: Remove vial from -20°C storage. Place in a desiccator. Wait 30 mins.

  • Opening: Flush the headspace of the vial with a gentle stream of Argon or Nitrogen for 10 seconds before capping.

  • Weighing: Minimize time on the open balance. For high-precision work (<10 mg), weigh inside a glovebox or use a specialized weighing funnel with inert gas flow.

Protocol B: QC Validation (Self-Validating System)

Before committing valuable biological samples to a Click reaction, validate the integrity of the alkyne handle.

Method: ¹H NMR (D₂O or MeOD) Key Diagnostic Signals:

  • Terminal Alkyne Proton: A triplet (or broad singlet) around 2.0 - 2.4 ppm .

  • N-Methyl Group: A sharp singlet around 2.8 - 2.9 ppm (shifted downfield due to HCl salt).

  • Integration Ratio: The ratio of the N-Methyl (6H) to the Alkyne proton (1H) must be 6:1 .

    • If Ratio > 6:1: The alkyne proton is "missing" (Deuterium exchange or degradation).

    • If Ratio < 6:1: Solvent contamination.

Troubleshooting Logic Tree

Troubleshooting Issue User Issue Visual Visual Check Issue->Visual White White Powder Visual->White Looks normal Yellow Yellow/Brown Visual->Yellow Discolored Wet Wet/Sticky Visual->Wet Texture change NMR Run 1H NMR White->NMR Purify Recrystallize Yellow->Purify Mild color Discard Discard Yellow->Discard Dark color Wet->Purify Large Scale (>1g) Wet->Discard Small Scale Ok Proceed to Experiment NMR->Ok Integrals Correct NMR->Discard Missing Alkyne H

Figure 2: Decision matrix for assessing reagent viability based on visual and spectroscopic evidence.

Part 4: FAQs

Q: Can I store this as a stock solution in water? A: No. While soluble in water, the alkyne is slowly unstable in acidic aqueous solution over weeks (hydration risk). Furthermore, bacterial growth can degrade the amine. Store as a solid. If a stock solution is required, use DMSO (anhydrous) and store at -20°C for no more than 1 month.

Q: Why does the MSDS say "Skin Irritant"? A: This is an alkylating-like agent (alkyne) combined with an acidic salt. It can penetrate skin and cause irritation.[1][2] More importantly, as a Click reagent, it is designed to react with biological nucleophiles. Treat it as a potential sensitizer.

Q: I need to remove the HCl salt for my reaction. How do I do that? A: Only "free-base" immediately before use. The free amine is volatile and oxidizes rapidly.

  • Protocol: Dissolve salt in water

    
     Add 1M NaOH (pH > 10) 
    
    
    
    Extract with Dichloromethane (DCM)
    
    
    Dry organic layer
    
    
    Use DCM solution immediately.

References

  • Fluorochem. (2024).[3] Safety Data Sheet: N,N-Dimethylpent-4-yn-1-amine hydrochloride. Retrieved from

  • PubChem. (2024).[4] Compound Summary: 4,4-Dimethylpent-1-yn-3-amine hydrochloride (Analogous Structure Stability). National Library of Medicine. Retrieved from

  • Enamine. (2024).[3] Alkyne Linkers for Click Chemistry: Storage and Handling Guidelines. Retrieved from

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. (Establishes alkyne reactivity and stability contexts).
  • Qiu, R., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. (Discusses terminal alkyne instability).

Sources

Optimization

Optimizing pH for reactions involving Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Core Technical Directive The "Goldilocks" Zone: For reactions involving Dimethyl(pent-4-yn-1-yl)amine hydrochloride, the optimal operational pH window is 7.0 – 7.8 . The Scientific Rationale: This molecule presents a dic...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

The "Goldilocks" Zone: For reactions involving Dimethyl(pent-4-yn-1-yl)amine hydrochloride, the optimal operational pH window is 7.0 – 7.8 .

The Scientific Rationale: This molecule presents a dichotomy:

  • The Amine (pKa ~9.8): At pH > 9, the tertiary amine deprotonates to its free-base form. Free tertiary amines are potent ligands for Cu(I). If generated, they compete with the accelerating ligand (e.g., THPTA), effectively "poisoning" the catalyst and stalling the Click reaction.

  • The HCl Salt (Acidic): Dissolving the pure hydrochloride salt in unbuffered water will significantly lower the pH (often to pH 3–4 depending on concentration). While CuAAC can proceed at low pH, the reaction kinetics are often sluggish, and solubility of the azide partner may be compromised.[1]

Therefore, you must buffer the system to pH 7.0–7.8. In this range, the amine remains >99% protonated (ammonium form), preventing it from chelating the copper catalyst, while maintaining a pH compatible with standard CuAAC kinetics.

Chemical Speciation & Logic

The following diagram illustrates the structural behavior of the reagent across the pH scale and identifies the "Safe Zone" for experimental success.

Speciation cluster_0 pH < 5 (Acidic) cluster_1 pH 7.0 - 7.8 (Optimal) cluster_2 pH > 9.0 (Basic) NodeLow Fully Protonated (Ammonium Salt) [R-NH+(CH3)2] NodeMid Equilibrium (>99% Protonated) NodeLow->NodeMid Buffer Addition EffectLow Solubility: High (Water) Reactivity: Slow Kinetics Risk: Acid hydrolysis of partner EffectLow->NodeLow NodeHigh Deprotonated (Free Amine) [R-N(CH3)2] NodeMid->NodeHigh Excess Base EffectMid Solubility: High Cu Binding: Minimal (Safe) Reactivity: Fast EffectMid->NodeMid EffectHigh Solubility: Low (Water) Cu Binding: High (Catalyst Poisoning) Risk: Copper Oxidation/Precipitation EffectHigh->NodeHigh

Figure 1: Chemical speciation of Dimethyl(pent-4-yn-1-yl)amine across pH ranges. The green zone represents the target window for CuAAC efficiency.

Troubleshooting Guide: Common Failure Modes

If your reaction is stalling or precipitating, consult this matrix before altering reagent concentrations.

SymptomProbable CauseMechanismCorrective Action
Reaction Stalled (<10% Yield) pH Too High (>8.5)Free amine generates and chelates Cu(I), displacing the THPTA ligand.Adjust buffer to pH 7.0–7.5. Increase THPTA:Cu ratio to 5:1.
Blue/Green Solution Oxidation of Cu(I)Oxygen ingress has oxidized catalytic Cu(I) to inactive Cu(II).Degas all buffers (N₂ sparge). Add fresh Sodium Ascorbate (excess).
Precipitation pH Too Low (<5)The hydrochloride salt acidified the unbuffered solution; Azide partner crashed out.Use 100mM HEPES or Phosphate buffer (pH 7.5) instead of water.
Brown/Black Precipitate Copper DisproportionationLack of stabilizing ligand causes Cu(I) to degrade to Cu(0) and Cu(II).Critical: Ensure THPTA or TBTA ligand is premixed with Copper before adding to the reaction.

Optimized Experimental Protocols

Protocol A: Buffer Preparation (100 mM HEPES, pH 7.5)

Do not use unbuffered water. The HCl salt will acidify it immediately.

  • Dissolve 2.38 g of HEPES (free acid) in 80 mL of Milli-Q water.

  • Monitor pH using a calibrated meter.

  • Adjust pH to 7.5 using 5M NaOH (add dropwise; the solution will initially be acidic).

  • Dilute to final volume of 100 mL.

  • Degassing: Filter through a 0.22 µm membrane and sparge with Nitrogen/Argon for 15 minutes.

Protocol B: CuAAC Reaction Setup

Standard conditions for 1 µmol scale conjugation.

Reagents:

  • Linker: Dimethyl(pent-4-yn-1-yl)amine HCl (10 mM stock in water).

  • Azide Partner: (10 mM stock in DMSO or Water).

  • Catalyst Premix: CuSO₄ (20 mM) + THPTA Ligand (100 mM). Premix ratio 1:5.

  • Reductant: Sodium Ascorbate (100 mM, freshly prepared).

Workflow:

  • Buffer: Add Buffer A (HEPES pH 7.5) to the reaction vial.

  • Substrates: Add Azide partner and Linker (Amine HCl).

    • Note: The buffer capacity (100 mM) will easily neutralize the acidity of the Linker HCl (typically used at 0.1–1 mM).

  • Catalyst: Add the Cu-THPTA premix .

  • Initiation: Add Sodium Ascorbate last to initiate the reaction.

  • Incubation: Seal under inert gas. Incubate 1–2 hours at RT.

Decision Logic for Optimization

Use the following workflow to determine the exact modifications needed for your specific substrate.

Workflow Start Start Reaction Setup CheckSolubility Is the Azide Partner Water Soluble? Start->CheckSolubility BufferChoice Use 100mM HEPES or PBS (pH 7.5) CheckSolubility->BufferChoice Yes CoSolvent Use 50% DMSO / 50% Buffer (Maintain pH 7.5) CheckSolubility->CoSolvent No WaterSoluble Yes NotSoluble No AddLinker Add Dimethyl(pent-4-yn-1-yl)amine HCl BufferChoice->AddLinker CoSolvent->AddLinker CheckColor Check Solution Color AddLinker->CheckColor Proceed Add Cu-THPTA + Ascorbate (Reaction Go) CheckColor->Proceed Clear FixOxidation STOP: Oxygen Present. Degas & Add More Ascorbate CheckColor->FixOxidation Blue Clear Clear/Light Yellow Blue Blue/Green

Figure 2: Operational workflow for buffer selection and reaction initiation.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Avoid if possible. Tris contains a primary amine that can weakly coordinate copper. While Tris is often used in CuAAC, HEPES or Phosphate (PBS) are superior because they are non-coordinating buffers.[2] If you must use Tris, increase the copper concentration slightly.

Q: Why is my reaction turning yellow? A: A light yellow color is normal and often indicates the formation of the Cu(I)-THPTA complex. However, a dark orange/brown color may indicate copper disproportionation (Cu(0) formation). Ensure your ligand (THPTA) is in 5-fold excess relative to copper.

Q: The protocol specifies THPTA. Can I use TBTA? A: Yes, but with caveats. TBTA is poorly soluble in water and requires 20-50% DMSO/t-Butanol. THPTA is fully water-soluble and protects biomolecules better from oxidative damage. For this specific amine-linker, THPTA is recommended to maintain a fully aqueous, mild environment.

Q: How do I remove the copper after the reaction? A: Since the product contains a tertiary amine, it can bind copper residues. Use a scavenger resin (like EDTA-functionalized beads) or perform an extraction with an EDTA-containing buffer (pH 8) to sequester the copper away from your product.

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • PubChem. Dimethyl(pent-4-yn-1-yl)amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting

Technical Support Center: Detecting Impurities in Dimethyl(pent-4-yn-1-yl)amine Hydrochloride via TLC

Welcome to the technical support guide for the analysis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively utilize Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively utilize Thin-Layer Chromatography (TLC) for purity assessment and impurity detection. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the TLC analysis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, progressing from basic setup to advanced troubleshooting.

Q1: My compound is an HCl salt. How does this affect my TLC analysis?

Answer: The hydrochloride salt of an amine is highly polar and will have very strong interactions with the polar silica gel stationary phase. If you spot the salt directly and elute with a non-polar or moderately polar solvent system, the spot will likely not move from the baseline (Rf = 0).

  • Causality: The protonated amine (R₃NH⁺) is ionic and binds tightly to the acidic silica gel (SiO₂). To achieve proper migration, you must either use a highly polar mobile phase or, more effectively, convert the amine to its less polar "free base" form.

  • Solution: Add a small amount of a base to your mobile phase. A common practice is to use a solvent system containing a small percentage of ammonia or triethylamine (TEA).[1][2] This neutralizes the acidic sites on the silica gel and ensures the amine is in its free base form, allowing it to migrate up the plate. A typical basic eluent might be Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:10:1).

Q2: What is the best general-purpose solvent system (mobile phase) for this compound?

Answer: A good starting point is a moderately polar, basic solvent system. The goal is to achieve a retention factor (Rf) for the main compound between 0.3 and 0.7, as this range typically provides the best separation of impurities.[3]

  • Expert Insight: The polarity of the solvent system is crucial. If the Rf value is too low (spot near the baseline), the eluent is not polar enough.[3] If the Rf is too high (spot near the solvent front), the eluent is too polar.[3]

  • Recommended Starting Systems:

    • System A (Moderately Polar): 95:5 Dichloromethane (DCM) / Methanol (MeOH) + 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).

    • System B (More Polar): 90:10 DCM / MeOH + 1% NH₄OH.

    • System C (Alternative): 8:2 Ethyl Acetate (EtOAc) / Hexanes + 1% TEA.

Adjust the ratio of the polar solvent (Methanol) to the less polar solvent (DCM) to fine-tune the Rf value.

Q3: My compound doesn't have a strong UV chromophore. How can I visualize the spots on the TLC plate?

Answer: Dimethyl(pent-4-yn-1-yl)amine hydrochloride lacks a significant UV-absorbing aromatic ring, so UV visualization will likely be ineffective.[4] You must use a chemical stain that reacts with the functional groups present: the tertiary amine and the alkyne.

  • Primary Recommendation - Potassium Permanganate (KMnO₄) Stain: This is an excellent choice because it is a strong oxidizing agent that reacts readily with the alkyne functional group.[4][5] The reaction consumes the deep purple permanganate, leaving a yellow-brown spot on a pink or purple background.[5][6] It is a highly sensitive and nearly universal stain for oxidizable compounds.[4]

  • Secondary Recommendation - Dragendorff's Reagent: This stain is particularly effective for detecting tertiary and quaternary amines, producing distinct orange or orange-brown spots.[7]

  • Not Recommended - Ninhydrin Stain: Ninhydrin is primarily used for detecting primary and secondary amines.[4][8] It will not react with the tertiary amine of your compound.[4][9] Any spot seen with ninhydrin would indicate the presence of primary or secondary amine impurities.

Q4: My spots are streaking or smearing down the plate. What's causing this and how do I fix it?

Answer: Streaking is a common TLC issue with several potential causes, especially when analyzing amines.

  • Cause 1: Sample Overloading: Applying too much sample to the plate is the most frequent cause.[10][11][12] This saturates the stationary phase, leading to poor separation and tailing.

    • Solution: Dilute your sample significantly and re-spot. The ideal spot on the baseline should be small and concentrated, about 1-2 mm in diameter.[13]

  • Cause 2: Inappropriate Solvent Polarity: If the sample is highly soluble in the mobile phase, it can lead to streaking.[11]

    • Solution: Adjust the solvent system. Sometimes, a less polar eluent can resolve streaking issues.

  • Cause 3: Strong Amine-Silica Interaction: Even with a basic mobile phase, residual acidic sites on the silica can interact strongly with the amine, causing it to streak.[1]

    • Solution: Increase the concentration of the base (ammonia or TEA) in your eluent to 1-2%. This ensures complete neutralization of the silica surface.

Q5: I see multiple spots. How can I tentatively identify which is my product and which are impurities?

Answer: The presence of multiple spots indicates that your sample is not pure.[14] Identification relies on comparing Rf values and using a co-spotting technique.

  • Step 1: Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[14][15] It is a characteristic value for a compound under specific conditions.[13][14]

    • Formula: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)[15]

  • Step 2: Co-spotting: This is the most reliable method for identification. On a new TLC plate, apply three spots to the baseline:

    • A pure reference standard of your target compound.

    • Your reaction mixture or sample.

    • A "co-spot" containing both the reference standard and your sample applied at the same point.[3]

  • Interpretation:

    • If your sample is pure, the sample lane and the co-spot lane will each show a single spot at the same Rf as the reference standard.

    • If your sample contains the desired product plus impurities, the co-spot will appear as a single, intense spot at the product's Rf, while the sample lane will show a spot at that Rf plus additional spots (impurities) at different Rf values.

Detailed Experimental Protocols

Protocol 1: Standard TLC Analysis Workflow
  • Plate Preparation: Using a pencil (never a pen, as ink can run[11]), gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your Dimethyl(pent-4-yn-1-yl)amine hydrochloride sample in a suitable solvent (e.g., methanol or dichloromethane). Aim for a concentration of ~1-2 mg/mL.

  • Spotting: Use a capillary tube to apply a tiny amount of your sample solution to the baseline. Keep the spot as small as possible (1-2 mm diameter).[13] Allow the solvent to fully evaporate between applications if multiple spots are needed.[13]

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on your TLC plate[11]). Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the TLC plate into the equilibrated chamber using forceps. Ensure the plate is straight and not touching the sides.[12] Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[13]

  • Drying: Allow all the eluent to evaporate from the plate in a fume hood. Gentle warming with a heat gun may be necessary if high-boiling solvents were used.[4]

  • Visualization: Proceed to Protocol 2 for staining.

  • Analysis: After visualization, circle the visible spots with a pencil. Calculate the Rf value for each spot.[15]

Protocol 2: Preparation and Use of Potassium Permanganate (KMnO₄) Stain

This stain is highly effective for visualizing compounds with oxidizable functional groups like the alkyne in your target molecule.[4][5]

  • Stain Recipe:

    • Potassium permanganate (KMnO₄): 3 g

    • Potassium carbonate (K₂CO₃): 20 g

    • 5% aqueous Sodium Hydroxide (NaOH): 5 mL

    • Distilled Water (H₂O): 300 mL

    • Procedure: Dissolve the K₂CO₃ and NaOH in the water first, then add the KMnO₄ and stir until fully dissolved. Store in a sealed, dark bottle.

  • Staining Procedure:

    • Holding the dried TLC plate with forceps, quickly dip it into the KMnO₄ stain solution, ensuring the entire plate is submerged.

    • Remove the plate immediately and wipe the excess stain from the back with a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots against a purple/pink background.[6] Be careful not to overheat, as the entire plate can turn brown.[4]

Data Presentation & Interpretation

Table 1: Example Solvent Systems and Expected Rf Behavior
System IDMobile Phase Composition (v/v/v)PolarityExpected Rf (Product)Potential Impurities Detected
A 95:5:1 DCM / MeOH / NH₄OHLow-Medium~0.2 - 0.4More polar impurities (e.g., starting materials with -OH groups) will have lower Rf values.
B 90:10:1 DCM / MeOH / NH₄OHMedium~0.4 - 0.6Provides good general separation. Less polar byproducts will have higher Rf values.
C 80:20:1 EtOAc / Hexane / TEAMedium~0.3 - 0.5Good alternative system if separation is poor in DCM/MeOH.

Note: These Rf values are estimates. Actual values must be determined experimentally as they depend on specific conditions like temperature, plate manufacturer, and chamber saturation.[13][15]

Visual Diagrams

Diagram 1: TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis p1 1. Prepare Mobile Phase d1 3. Equilibrate Chamber p2 2. Prepare & Spot Sample on Plate d2 4. Develop Plate p2->d2 d1->d2 a1 5. Dry Plate & Mark Solvent Front d2->a1 a2 6. Visualize (Stain) a1->a2 a3 7. Calculate Rf Values a2->a3

Caption: A streamlined workflow for TLC analysis.

Diagram 2: Principle of TLC Separation

TLC_Principle cluster_spots plate TLC Plate (Silica Gel - Polar Stationary Phase) Baseline Solvent Flow ↑ start_spot Mixture polar_impurity Polar Impurity (Low Rf) start_spot->polar_impurity product Product (Mid Rf) polar_impurity->product nonpolar_impurity Non-Polar Impurity (High Rf) product->nonpolar_impurity

Caption: Separation based on polarity differences.

References

  • UTSC. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved February 15, 2026, from [Link]

  • Oreate AI. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Oreate AI Blog. Retrieved February 15, 2026, from [Link]

  • Arbeiterkammer. (2026, January 6). Rf Value In Chromatography: Calculation And Significance. Arbeiterkammer. Retrieved February 15, 2026, from [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). UAlberta Chemistry. Retrieved February 15, 2026, from [Link]

  • Chromatography Today. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Chromatography Today. Retrieved February 15, 2026, from [Link]

  • REACH Devices. (n.d.). TLC stains. REACH Devices, LLC. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). TLC Stains. Organic Chemistry @ CU Boulder. Retrieved February 15, 2026, from [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. ChemicalDesk.Com. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. University of Rochester Chemistry. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. BYJU'S. Retrieved February 15, 2026, from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. University of Rochester Chemistry. Retrieved February 15, 2026, from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. ChemicalDesk.Com. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Ruíz-Capillas, C., & Moral, A. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 205–210. [Link]

  • Sciencemadness.org. (2020, October 14). TLC of amine hydrochloride salt. Sciencemadness Discussion Board. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Case ID: CAS-56850-01-2 | Compound: Dimethyl(pent-4-yn-1-yl)amine HCl Status: Active Support Guide Support Tier: Level 3 (Senior Application Scientist) Diagnostic Overview & Chemical Profile[1] User Warning: This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-56850-01-2 | Compound: Dimethyl(pent-4-yn-1-yl)amine HCl Status: Active Support Guide Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview & Chemical Profile[1]

User Warning: This compound is a hygroscopic tertiary amine salt . The most common failure mode reported by users is "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs because the compound absorbs atmospheric moisture rapidly, depressing the melting point, or because the lattice energy is insufficient to overcome solvation forces in rapid cooling scenarios.

Chemical Specifications
PropertyValueCritical Note
CAS 56850-01-2
Formula

Salt stoichiometry is 1:1.
MW 147.65 g/mol Low MW contributes to high solubility.
Structure Terminal Alkyne + AmineAvoid Copper/Silver apparatus (acetylide formation risk).
Hygroscopicity HighMust handle in low-humidity environment.

Solvent Selection Matrix

The choice of solvent is dictated by the polarity of the ammonium head group versus the lipophilic alkyne chain.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Diethyl Ether PrimaryHigh The "Gold Standard" for amine salts. Ethanol solvates the ionic head; Ether reduces dielectric constant to force lattice formation.
Acetonitrile (ACN) AlternativeMedium-High Good for single-solvent recrystallization. ACN has a high dielectric constant but poor solubility for some salts at low temps.
Isopropanol (IPA) / EtOAc SecondaryMedium Use if Ethanol/Ether fails. IPA has a higher boiling point, allowing for a wider temperature gradient.
Acetone Anti-SolventLow Risk: While often used, acetone can react with trace free amines (Schiff base) or trap moisture. Ethyl Acetate is preferred.
Water SolventAvoid Too soluble. Recovery will be poor due to high solubility even at

.

Standard Operating Procedures (SOP)

Protocol A: The "Two-Solvent" Displacement (Recommended)

Best for: Batches >500mg where high purity is required for subsequent Click Chemistry.

Prerequisites:

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (

    
    )
    
  • Nitrogen/Argon line (essential to prevent moisture uptake)

Step-by-Step Workflow:

  • Dissolution: Place the crude hygroscopic solid in a round-bottom flask. Add minimum boiling anhydrous Ethanol . Add dropwise with swirling until the solid just dissolves.

    • Tip: If the solution is colored (yellow/brown), add activated charcoal (1% w/w), boil for 2 mins, and hot-filter through Celite.

  • Cloud Point: Remove from heat. While the solution is still warm (approx. 40°C), add Diethyl Ether dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity. The solution should be homogenous.

  • Crystallization: Seal the flask under Nitrogen.

    • Stage 1: Let stand at Room Temp (RT) for 2 hours.

    • Stage 2: Move to

      
       (Fridge) for 4 hours.
      
    • Stage 3: Move to

      
       (Freezer) overnight.
      
  • Isolation: Filter rapidly using a chilled Büchner funnel. Wash with cold

    
    .
    
  • Drying: Dry under high vacuum (

    
     mbar) over 
    
    
    
    or KOH pellets to remove traces of HCl/Solvent.
Protocol B: Vapor Diffusion (Small Scale / High Purity)

Best for: Batches <200mg or growing X-ray quality crystals.

  • Dissolve the salt in a minimum amount of Methanol or Ethanol in a small vial (inner vessel).

  • Place this vial uncapped inside a larger jar (outer vessel) containing Diethyl Ether or Hexane.

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent (Ether) diffuses into the alcohol solution, slowly increasing the non-polar character and forcing slow, pure crystal growth.

Troubleshooting Center (FAQ)

Issue: "The product turned into an oil at the bottom of the flask."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the compound separates as a supercooled liquid before it can organize into a crystal lattice. Immediate Remedies:

  • The Scratch Method: Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the oil and solvent. The friction creates nucleation sites.

  • The Seed Trick: If you have any solid crystals from a previous batch (even crude), add a tiny speck. This provides a template for the lattice.

  • Re-Heat: Re-dissolve the oil by heating. Add slightly more of the polar solvent (Ethanol) and cool much more slowly (wrap the flask in cotton wool).

Issue: "The crystals are wet and turn to goo on the filter paper."

Diagnosis: The salt is extremely hygroscopic and is pulling water from the air during filtration. Remedy:

  • Perform filtration under a blanket of Nitrogen or Argon.

  • Use a Schlenk frit (closed filtration system) if available.

  • Move rapidly. Do not pull air through the crystals for too long; stop suction immediately after the solvent passes through.

Issue: "My yield is very low (<40%)."

Diagnosis: The compound is too soluble in the solvent mixture. Remedy:

  • Concentrate the mother liquor (filtrate) and repeat the crystallization (Second Crop).

  • Use a more aggressive anti-solvent ratio (e.g., 1:5 Ethanol:Ether instead of 1:1).

Visualizing the Decision Matrix

The following diagram illustrates the logic flow for handling the crude amine salt, specifically addressing the "Oiling Out" failure mode.

RecrystallizationWorkflow Start Crude Amine HCl Salt Dissolve Dissolve in Min. Hot Ethanol Start->Dissolve Filter Hot Filtration (if colored) Dissolve->Filter AddAnti Add Diethyl Ether to Cloud Point Filter->AddAnti Cool Slow Cooling (RT -> 4°C) AddAnti->Cool CheckState Check State Cool->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out (Liquid Phase) CheckState->Oil Liquid Isolate Filter & Dry (Vac/P2O5) Crystals->Isolate Scratch Scratch Glass / Seed Oil->Scratch Reheat Re-heat to Dissolve AddPolar Add 10% more Ethanol Reheat->AddPolar AddPolar->Cool Retry Scratch->Reheat If fails

Figure 1: Decision tree for the purification of hygroscopic amine salts, emphasizing the remediation of phase separation (oiling out).

References & Authority

  • PubChem. (n.d.). Dimethyl(pent-4-yn-1-yl)amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for the "Ethanol/Ether" recrystallization method).

Troubleshooting

Minimizing side reactions during alkyne-azide cycloaddition with amine salts

Topic: Minimizing side reactions during alkyne-azide cycloaddition (CuAAC) with amine salts. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during alkyne-azide cycloaddition (CuAAC) with amine salts. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Guide & Troubleshooting.

The Core Challenge: The "Amine Salt Paradox"

In Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), amine salts (e.g., ammonium hydrochlorides) present a unique "double-bind" challenge known as the Amine Salt Paradox :

  • Acidity Blockade: Amine salts are acidic (

    
    ). High concentrations lower the reaction pH. Since the formation of the copper(I)-acetylide intermediate—the critical first step of the catalytic cycle—requires a base (or at least non-acidic conditions), an unbuffered amine salt solution will stall the reaction completely.
    
  • Chelation Interference: If you neutralize the solution to enable the reaction (pH > 6), the deprotonated free amines (

    
    ) become potent ligands. They coordinate with Cu(I), effectively poisoning the catalyst or altering its geometry, which slows the rate and invites side reactions like oxidation.
    

The Solution: The use of accelerating ligands (THPTA, BTTAA) that outcompete substrate amines for the copper center while simultaneously protecting the metal from oxidation.

Diagnostic Workflow (Interactive Visual)

Use this decision tree to diagnose reaction failures specifically involving amine-containing substrates.

CuAAC_Troubleshooting Start Start: Reaction Failed or Low Yield CheckColor Q1: Did the solution turn green/blue? Start->CheckColor CheckTLC Q2: TLC shows multiple new spots? CheckColor->CheckTLC No (Stayed colorless/yellow) Oxidation Diagnosis: Cu(I) oxidized to Cu(II) Cause: O2 leak or insufficient ascorbate CheckColor->Oxidation Yes CheckpH Q3: Is the pH < 5? CheckTLC->CheckpH No (Only starting material) Glaser Diagnosis: Glaser Coupling (Diyne) Cause: O2 presence + slow cycle CheckTLC->Glaser Yes (Non-polar spot) Acidity Diagnosis: Protonation Blockade Cause: Amine salt lowered pH CheckpH->Acidity Yes Chelation Diagnosis: Catalyst Poisoning Cause: Free amine competition CheckpH->Chelation No (pH is neutral) Sol_Ox Action: Degas solvents, increase NaAscorbate to 5-10 eq Oxidation->Sol_Ox Sol_Glaser Action: Use BTTAA ligand, strict anaerobic conditions Glaser->Sol_Glaser Sol_pH Action: Increase Buffer Strength (0.1M - 0.5M Phosphate/HEPES) Acidity->Sol_pH Sol_Chel Action: Switch to BTTAA, Pre-complex Cu:Ligand (1:5) Chelation->Sol_Chel

Figure 1: Troubleshooting logic flow for CuAAC reactions involving amine salts. Blue nodes indicate diagnostic questions; Red nodes indicate the root cause; Green nodes provide the technical solution.

Technical FAQ & Troubleshooting Guide

Q1: Why does my reaction mixture turn green, and why does the yield drop?

Technical Analysis: The green color indicates the oxidation of Cu(I) to Cu(II), which is catalytically inactive for CuAAC. In the presence of amines and ascorbate, Cu(II) can enter a Fenton-like cycle, generating Reactive Oxygen Species (ROS) such as hydroxyl radicals.

  • The Risk: ROS can oxidatively deaminate your amine substrate (converting primary amines to aldehydes or nitriles) or degrade the triazole product.

  • The Fix:

    • Degassing: Sparge buffers with Argon/Nitrogen for 15 mins.

    • Ligand Choice: Use THPTA or BTTAA .[1] These ligands stabilize Cu(I) and prevent it from catalyzing ROS formation as aggressively as free copper [1].

    • Sacrificial Reductant: Ensure Sodium Ascorbate is present in excess (5–10 equivalents relative to Cu).

Q2: I see a non-polar side product on TLC. What is it?

Technical Analysis: This is likely the result of Glaser Coupling (homocoupling of terminal alkynes:


).
  • Mechanism: This side reaction is promoted by Cu(II) species (formed transiently) and oxygen. It is faster when the main CuAAC cycle is sluggish due to amine interference [2].

  • The Fix:

    • Strict Anaerobic Conditions: Glaser coupling requires oxygen.

    • Active Catalyst: A highly active catalyst (Cu-BTTAA) consumes the alkyne in the desired cycloaddition faster than the background homocoupling rate.

Q3: My amine salt is a hydrochloride (e.g., Propargylamine HCl). Do I need to neutralize it first?

Technical Analysis: Do not neutralize it in a separate step if you can avoid it, as handling the free volatile amine can be difficult. Instead, use a strong buffer in the reaction mixture.

  • Protocol: Use 100mM–500mM Phosphate Buffer (pH 7.0–7.5). The buffer capacity must exceed the molarity of the amine salt to maintain the pH required for the copper-acetylide formation [3].

Optimized Experimental Protocol

This protocol is designed specifically for amine-containing substrates (either the azide or alkyne) to minimize chelation and oxidative degradation.

Reagents & Setup
ComponentFunctionRecommended Type
Ligand Cu(I) ProtectionBTTAA (Preferred) or THPTA [4]
Copper Source Catalyst PrecursorCuSO₄[2] · 5H₂O (High purity)
Reductant Cu(II)

Cu(I)
Sodium Ascorbate (Freshly prepared)
Buffer pH ControlPotassium Phosphate (0.2 M, pH 7.5)
Step-by-Step Workflow
  • Prepare Stock Solutions (Degassed):

    • Cu-Ligand Complex (Premix): Mix CuSO₄ (20 mM in water) and BTTAA (50 mM in water) in a 1:5 ratio . Crucial: Premixing ensures Cu is protected before it sees the amine substrate.

    • Substrates: Dissolve amine salt alkyne/azide in buffer.

    • Reductant: Dissolve Sodium Ascorbate (100 mM) in water immediately before use.

  • Reaction Assembly (Order matters):

    • To the reaction vessel, add:

      • Buffer (0.2 M Phosphate, pH 7.5).

      • Amine-salt substrate (Final conc: 1-10 mM).

      • Coupling partner (Azide/Alkyne).[1][2][3][4][5][6]

      • Cu-Ligand Premix (Final Cu conc: 1-5 mol%; Ligand: 5-25 mol%).

      • Degas the mixture (vacuum/Ar cycle) if possible.

      • Start Reaction: Add Sodium Ascorbate (Final conc: 5-10 equivalents relative to Cu).

  • Monitoring:

    • Stir at Room Temperature.

    • The solution should remain colorless or pale yellow. If it turns blue/green, add more ascorbate immediately.

Ligand Selection Guide: THPTA vs. BTTAA[7]

When working with amines, the choice of ligand is the single most critical variable.

FeatureTHPTA BTTAA Recommendation
Structure Tris(hydroxypropyltriazolyl)amineBis(t-butyltriazolyl)amineBTTAA is superior for amines.[7]
Reaction Rate ModerateFast BTTAA accelerates the reaction, outcompeting chelation [5].
Cu Affinity HighVery High BTTAA binds Cu(I) tighter, preventing amine displacement.
Biocompatibility GoodExcellent BTTAA minimizes Cu uptake by cells/proteins.
Cost LowModerateUse THPTA for simple scale-ups; BTTAA for difficult amines.

Mechanism of Action (Visual)

Understanding why the ligand works is essential for troubleshooting.

Ligand_Mechanism Cu Cu(I) ActiveComplex Active Catalyst [L-Cu-Alkyne] Cu->ActiveComplex With Ligand DeadComplex Inactive Complex [Amine-Cu-Amine] Cu->DeadComplex Without Ligand Ligand Ligand (BTTAA) Ligand->Cu Strong Binding (Kd ~ 10^-12) Amine Free Amine (Substrate) Amine->Cu Weak Binding (Competition) Alkyne Alkyne Alkyne->ActiveComplex Fast Insertion

Figure 2: Competitive binding landscape. Strong ligands (Green) prevent the formation of inactive Amine-Copper complexes (Red), allowing the Alkyne (Blue) to enter the catalytic cycle.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Siirkoski, V., & McGrath, A. J. (2020). Preventing Alkyne-Alkyne (Glaser) Coupling... under Click (CuAAC) Reaction Conditions. Polymer Chemistry.

  • Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie.

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Hyperpolarized 13C Metabolic Imaging. Angewandte Chemie (BTTAA Introduction).

Sources

Reference Data & Comparative Studies

Validation

Decoding the Vibrational Fingerprint: A Guide to the FTIR Characteristic Peaks of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

For the modern researcher and drug development professional, the precise and unambiguous identification of chemical compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytica...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the precise and unambiguous identification of chemical compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate the functional groups within a molecule. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for Dimethyl(pent-4-yn-1-yl)amine hydrochloride, offering a comparative framework and the underlying principles for its spectral interpretation.

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a molecule of interest in synthetic chemistry and drug discovery, incorporating a terminal alkyne, a tertiary amine hydrochloride, and a saturated hydrocarbon chain. Each of these functional groups possesses unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. Understanding these individual contributions is key to confirming the molecule's identity and purity.

The Molecular Structure: A Vibrational Perspective

To anticipate the FTIR spectrum of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, we must first dissect its molecular structure into its constituent vibrating components. The primary functional groups that will dominate the spectrum are:

  • Terminal Alkyne (C≡C-H): This group is characterized by the stretching vibrations of the carbon-carbon triple bond and the terminal carbon-hydrogen bond.

  • Tertiary Amine Hydrochloride ((CH₃)₂NH⁺-): The protonated amine introduces N-H stretching and bending vibrations.

  • Alkyl Chain (-CH₂- and -CH₃): The hydrocarbon backbone will exhibit characteristic C-H stretching and bending modes.

The interplay of these groups will generate a unique spectral fingerprint.

Predicted FTIR Characteristic Peaks: A Comparative Analysis

The following table summarizes the expected characteristic absorption bands for Dimethyl(pent-4-yn-1-yl)amine hydrochloride, with comparative data from related functional groups to aid in spectral interpretation.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for Dimethyl(pent-4-yn-1-yl)amine hydrochloride Comparative Wavenumber (cm⁻¹) & Notes
Terminal Alkyne ≡C-H Stretch~3300 (sharp, strong)Terminal alkynes typically show a sharp and intense band in this region[1][2][3][4][5][6]. This is a highly diagnostic peak.
C≡C Stretch2100-2260 (weak to medium, sharp)The intensity of this peak is generally weaker for terminal alkynes compared to the ≡C-H stretch[1][2][7][8]. Its presence is a strong indicator of the alkyne group.
Tertiary Amine HCl N-H⁺ Stretch2700-3000 (broad, strong)Amine hydrochlorides exhibit broad and complex "ammonium" bands in this region due to hydrogen bonding[9][10][11]. These often appear as a series of absorptions.
N-H⁺ Bend1560-1620 (medium)This absorption is due to the deformation vibration of the N-H⁺ group and is characteristic of secondary and tertiary amine salts[9][10][11].
Alkyl Chain sp³ C-H Stretch2850-2960 (strong, multiple bands)These absorptions are characteristic of the methylene (-CH₂) and methyl (-CH₃) groups in the pentyl chain and on the nitrogen atom[1][3][12][13][14]. They will likely overlap with the broad N-H⁺ stretch.
CH₂/CH₃ Bend1350-1470 (medium)These bands correspond to the scissoring and bending vibrations of the alkyl C-H bonds[3][12][13][14].
Alkyl Chain C-N Stretch1020-1250 (weak to medium)The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically found in this region[15][16].

Experimental Workflow for FTIR Analysis

Obtaining a high-quality FTIR spectrum is crucial for accurate identification. The following protocol outlines a standard procedure for analyzing a solid sample such as Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_processing Data Processing & Interpretation Sample Solid Sample (Dimethyl(pent-4-yn-1-yl)amine hydrochloride) Grind Grind with KBr (1-2% sample in KBr) Sample->Grind Homogenize Press Press into a transparent pellet Grind->Press High Pressure Place Place pellet in spectrometer Press->Place Background Collect Background Spectrum (Air or KBr) Place->Background SampleScan Collect Sample Spectrum Background->SampleScan Ratioing Process Process Spectrum (Baseline correction, etc.) SampleScan->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Data Identify->Compare

Caption: Workflow for FTIR analysis of a solid sample.

Experimental Protocol
  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of Dimethyl(pent-4-yn-1-yl)amine hydrochloride and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • FTIR Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of either the empty sample compartment or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The collected interferogram is Fourier-transformed to produce the infrared spectrum (absorbance or transmittance vs. wavenumber).

    • Perform baseline correction and other necessary spectral processing.

    • Identify the wavenumbers of the major absorption peaks and compare them to the expected values outlined in the table above and in reference databases.

Interpreting the Spectrum: A Guided Analysis

When examining the FTIR spectrum of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, the following key features should be sought out for definitive identification:

  • The "Telltale" Terminal Alkyne Peaks: The sharp, strong absorption around 3300 cm⁻¹ (≡C-H stretch) is a highly diagnostic and often unambiguous peak. Its presence, along with the weaker but still sharp C≡C stretch between 2100-2260 cm⁻¹, provides strong evidence for the terminal alkyne functionality.

  • The Broad Amine Hydrochloride Signature: A broad and often complex series of absorptions spanning from approximately 2700 to 3000 cm⁻¹ is characteristic of the N-H⁺ stretching vibrations in an amine salt. This broadness is a result of extensive hydrogen bonding. Within this broad envelope, the sharper C-H stretching bands of the alkyl groups will also be present.

  • The Alkyl Framework: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to sp³ C-H stretching, will confirm the presence of the pentyl chain and the methyl groups on the nitrogen. Additionally, medium intensity bending vibrations should be observable in the 1350-1470 cm⁻¹ range.

Conclusion

The FTIR spectrum of Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a composite of the characteristic absorptions of its constituent functional groups. By systematically identifying the sharp peaks of the terminal alkyne, the broad signature of the tertiary amine hydrochloride, and the strong absorptions of the alkyl backbone, researchers can confidently verify the identity and structural integrity of this compound. This guide provides the foundational knowledge and comparative data necessary for accurate spectral interpretation, empowering scientists in their synthetic and drug development endeavors.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2019). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). [Link]

  • YouTube. (2025). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial. [Link]

  • Chemistry LibreTexts. (2023). 14.2.3: Spectroscopy of the Alkynes. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • The features of IR spectrum. (n.d.). [Link]

  • PMC. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). [Link]

  • YouTube. (2021). IR Spectra of Alkynes and Nitriles - Lec15. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

  • ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]

  • YouTube. (2023). FTIR-16 || IR spectrum of alkynes. [Link]

Sources

Comparative

Mass spectrometry (ESI-MS) validation of Dimethyl(pent-4-yn-1-yl)amine

Executive Summary Dimethyl(pent-4-yn-1-yl)amine (CAS: 41006-87-5) is a critical bifunctional building block, bridging basic amine chemistry with bioorthogonal "click" reactivity (CuAAC). Its structural integrity is param...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl(pent-4-yn-1-yl)amine (CAS: 41006-87-5) is a critical bifunctional building block, bridging basic amine chemistry with bioorthogonal "click" reactivity (CuAAC). Its structural integrity is paramount; however, its low molecular weight (111.19 Da) and aliphatic nature make it prone to fragmentation, rendering standard Electron Impact (EI) mass spectrometry often insufficient for unambiguous intact mass confirmation.

This guide establishes Electrospray Ionization (ESI-MS) as the superior validation standard. Unlike EI, which obliterates the molecular ion in favor of substructure fragments, ESI-MS utilizes soft ionization to preserve the [M+H]⁺ species, providing definitive proof of purity and identity.

Part 1: Technical Profile & Physicochemical Properties

Before validation, the analyst must understand the molecule's ionization behavior. The tertiary amine is the primary protonation site (


), making positive mode ESI (ESI+) the obligatory detection method.
PropertySpecificationRelevance to MS Validation
Formula

Basis for isotope modeling.
Mol. Weight 111.19 g/mol Low mass range; requires removal of low-mass cutoff filters.
Monoisotopic Mass 111.1048 DaExact target for High-Res MS (HRMS).
Basicity Tertiary AmineHigh Proton Affinity (PA); readily forms

in acidic media.
Lability Terminal AlkyneSusceptible to oxidation or polymerization if heated (avoid EI inlet heat).

Part 2: Comparative Analysis (The Core Argument)

The choice of ionization technique dictates the data quality. Below is an objective comparison of ESI versus the traditional EI method for this specific aliphatic amine.

Comparative Performance Table
FeatureESI-MS (Recommended) EI-MS (Alternative) Verdict
Ionization Energy Soft (< 1 eV thermal transfer)Hard (70 eV electron bombardment)ESI Wins for intact mass.
Dominant Signal 112.11 Da

58.06 Da

ESI confirms whole molecule; EI only confirms the amine head.
Fragmentation Minimal (controlled by Collision Energy)Extensive (Alpha-cleavage dominates)EI spectra are identical for any dimethylamine with a chain >3 carbons.
Sample State Liquid (LC-compatible)Gas (Requires volatilization)ESI avoids thermal degradation of the alkyne.
Mechanism of Action: Why EI Fails to Validate the Chain

In Electron Impact (EI), the radical cation


 is unstable. The dominant pathway is Alpha-Cleavage , where the bond adjacent to the nitrogen breaks.[1][2]
  • Result: The pentynyl chain is lost as a neutral radical. The detector only sees the iminium ion (

    
     58).
    
  • Risk: You cannot distinguish Dimethyl(pent-4-yn-1-yl)amine from Dimethyl(butyl)amine using only the base peak of an EI spectrum.

Visualizing the Divergence

The following diagram illustrates the mechanistic difference between the two methods.

IonizationComparison cluster_ESI ESI+ Pathway (Soft) cluster_EI EI Pathway (Hard) Molecule Dimethyl(pent-4-yn-1-yl)amine (Neutral, MW 111) Protonation Protonation (+H+) Acidic Mobile Phase Molecule->Protonation Impact Electron Impact (70 eV) Molecule->Impact IntactIon [M+H]+ m/z 112.11 (INTACT SIGNAL) Protonation->IntactIon AlphaCleavage Alpha-Cleavage (Bond Break) Impact->AlphaCleavage Fragment Base Peak [CH2=N(Me)2]+ m/z 58 AlphaCleavage->Fragment NeutralLoss Neutral Radical Lost (Alkyne Chain) AlphaCleavage->NeutralLoss

Figure 1: Mechanistic divergence showing why ESI preserves the molecular identity while EI destroys it.

Part 3: Validated Experimental Protocol

To replicate the validation, follow this standard operating procedure (SOP). This protocol is optimized to suppress sodium adducts and maximize the


 signal.
Reagents & Materials
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (Proton source).

  • Solvent B: HPLC-grade Methanol or Acetonitrile.

  • Analyte: Dimethyl(pent-4-yn-1-yl)amine (dissolved to 1 mg/mL in MeOH).

Instrument Settings (ESI+)
  • Source Voltage (IS): 3500–4500 V (Standard for small molecules).

  • Cone Voltage: 15–30 V (Keep low to prevent in-source fragmentation).

  • Desolvation Temp: 250°C.

  • Scan Range:

    
     50 – 300 (Crucial: Ensure low mass range is active).
    
Workflow Diagram

ProtocolWorkflow Sample Sample Prep 1 µg/mL in 50:50 MeOH:H2O + 0.1% Formic Acid Injection Direct Infusion / Flow Injection Flow: 10 µL/min Sample->Injection Ionization ESI Source (+) Formation of Gas Phase Ions Injection->Ionization MassFilter Quadrupole/ToF Scan m/z 50-300 Ionization->MassFilter Detection Detector Record Ion Intensity MassFilter->Detection Data Spectrum Generation Verify m/z 112.1 Detection->Data

Figure 2: Step-by-step ESI-MS validation workflow.

Part 4: Data Interpretation & Troubleshooting

Expected Spectrum
  • Base Peak (100%):

    
    112.1  (
    
    
    
    ). This confirms the molecular weight of 111.[3]
  • Isotope Peak:

    
     113.1 (~7-8% intensity due to 
    
    
    
    natural abundance).
  • Minor Adducts:

    
     134.1 (
    
    
    
    ) may appear if glassware is not clean.
Common Impurities & Artifacts
Observed

IdentityCause/Remedy
128.1

N-Oxide impurity. Common in aged amines. Store under inert gas.
58.0 FragmentIn-Source Fragmentation. Cone voltage too high. Lower to 15V.
223.2

Dimer. Concentration too high. Dilute sample 10x.

References

  • PubChem. Dimethyl(pent-4-yn-1-yl)amine Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Mass Spectra of Aliphatic Amines (General Fragmentation Rules). National Institute of Standards and Technology.[4] [Link]

  • Chemistry LibreTexts. Amine Fragmentation in Mass Spectrometry. [Link]

  • ResearchGate. Comparison of ESI and EI for Small Molecule Validation. [Link]

Sources

Validation

Comparative Guide: Dimethyl(pent-4-yn-1-yl)amine HCl vs. Propargylamine for Click Chemistry

Executive Summary This guide provides a technical comparison between Propargylamine and Dimethyl(pent-4-yn-1-yl)amine HCl as alkyne precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While Propargylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Propargylamine and Dimethyl(pent-4-yn-1-yl)amine HCl as alkyne precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While Propargylamine is the industry standard for small-molecule synthesis due to its cost and atom economy, it suffers from significant limitations in bioconjugation: its primary amine is nucleophilic (causing off-target acylation) and can chelate copper ions, potentially dampening catalytic efficiency.

Dimethyl(pent-4-yn-1-yl)amine HCl , a tertiary amine with a pentynyl linker, offers a superior alternative for complex biological applications. Its tertiary amine prevents non-specific amide formation, and the extended alkyl chain reduces steric hindrance at the reaction site, improving the kinetics of coupling to bulky biomolecules.

Part 1: Chemical Profile & Structural Analysis

The fundamental difference lies in the linker length and the amine substitution . These properties dictate the reagent's behavior in complex media.

FeaturePropargylamineDimethyl(pent-4-yn-1-yl)amine HCl
Structure


Linker Length Short (1 Methylene spacer)Medium (3 Methylene spacer)
Amine Type Primary (

)
Tertiary (

)
Nucleophilicity High (Reacts with esters/aldehydes)Low (Non-nucleophilic to electrophiles)
Cu(I) Interaction Potential Chelation (Inhibitory)Minimal/Ligand-Assisted
Water Solubility HighHigh (as HCl salt)
Steric Profile High steric clash in proteinsFlexible linker reduces clash
Structural Visualization

The following diagram illustrates the steric and electronic differences between the two reagents.

G cluster_0 Propargylamine cluster_1 Dimethyl(pent-4-yn-1-yl)amine node_prop HC≡C-CH₂-NH₂ feat_prop1 High Steric Hindrance (Close proximity) node_prop->feat_prop1 feat_prop2 Nucleophilic Interference (Side Reactions) node_prop->feat_prop2 node_dim HC≡C-(CH₂)₃-N(Me)₂ feat_dim1 Extended Linker (Better Accessibility) node_dim->feat_dim1 feat_dim2 Bio-Orthogonal Amine (No Acylation) node_dim->feat_dim2

Caption: Structural comparison highlighting the linker extension and amine substitution effects on reactivity.

Part 2: Performance Analysis in Click Chemistry

Reaction Kinetics & Steric Accessibility
  • Propargylamine: Due to the single methylene spacer, the triazole forms very close to the amine attachment point. When clicking to bulky azides (e.g., azide-modified proteins or polymers), the reaction center is buried, significantly slowing kinetics (

    
    ) due to steric shielding.
    
  • Dimethyl(pent-4-yn-1-yl)amine: The 3-carbon spacer (propyl chain between alkyne and amine) acts as a flexible arm. This "reach" allows the alkyne to extend away from the bulk of the molecule, accessing the copper catalytic pocket more easily and increasing reaction efficiency in heterogeneous or crowded environments.

Catalyst Compatibility (The "Chelation Effect")[2]
  • Primary Amines (Propargylamine): Primary amines can coordinate to Cu(I) species. While they can sometimes act as accelerating ligands, they often compete with the optimal ligands (like THPTA or TBTA) or lead to the formation of inactive copper-amine aggregates. This requires higher copper loading to maintain kinetics.

  • Tertiary Amines (Dimethyl-pentynyl-amine): Tertiary amines are bulkier and less likely to poison the catalyst. In fact, tertiary amines often stabilize Cu(I) against oxidation without blocking the alkyne binding site.

Bio-Orthogonality & Side Reactions

This is the critical differentiator for drug development.

  • Propargylamine: The primary amine is a nucleophile. If your system contains activated esters (NHS-esters), aldehydes, or anhydrides, propargylamine will react non-specifically to form amides or imines, competing with the desired click reaction or cross-linking your sample.

  • Dimethyl(pent-4-yn-1-yl)amine: The tertiary amine is chemically inert toward electrophiles under standard conditions. It allows you to perform "click" reactions in the presence of amine-reactive probes without protection steps.

Part 3: Decision Matrix & Application Guide

Use the following logic flow to select the correct reagent for your experimental needs.

DecisionTree Start Select Alkyne Reagent Q1 Is the target molecule sterically bulky (e.g., Protein)? Start->Q1 Q2 Are electrophiles present (NHS esters, Aldehydes)? Q1->Q2 No Result_Dim Use Dimethyl(pent-4-yn-1-yl)amine (High Fidelity, Bio-compatible) Q1->Result_Dim Yes (Need Linker) Result_Prop Use Propargylamine (Cost-effective, Small Molecule) Q2->Result_Prop No Q2->Result_Dim Yes (Avoid Side Rxn)

Caption: Decision matrix for selecting between Propargylamine and Dimethyl(pent-4-yn-1-yl)amine based on steric and chemical constraints.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Bioconjugation (Dimethyl(pent-4-yn-1-yl)amine)

Objective: Labeling an Azide-functionalized Protein without side reactions.

Materials:

  • Protein-Azide (

    
     in PBS, pH 7.4)
    
  • Dimethyl(pent-4-yn-1-yl)amine HCl (10 mM stock in water)

  • CuSO4 (2 mM stock)

  • THPTA Ligand (10 mM stock)

  • Sodium Ascorbate (100 mM fresh stock)

Procedure:

  • Premix Catalyst: In a separate tube, mix

    
     and THPTA in a 1:5 molar ratio (e.g., 
    
    
    
    Cu +
    
    
    THPTA). Incubate for 5 mins.
  • Reaction Assembly: To the protein solution (

    
    ), add:
    
    • 
       Dimethyl(pent-4-yn-1-yl)amine HCl (Final: 
      
      
      
      , 4 eq).
    • Note: Since this is an HCl salt, ensure the buffer capacity (PBS) is sufficient to maintain pH 7.4. No neutralization usually needed for small volumes.

  • Initiation: Add the Cu-THPTA complex (Final Cu:

    
    ) followed immediately by Sodium Ascorbate (Final: 
    
    
    
    ).
  • Incubation: Incubate at Room Temp for 1 hour.

  • Purification: Desalt via spin column (e.g., Zeba Spin) to remove excess copper and amine.

Protocol B: Small Molecule Synthesis (Propargylamine)

Objective: Synthesis of a triazole derivative in organic solvent.

Materials:

  • Organic Azide (1 eq)

  • Propargylamine (1.2 eq)

  • CuSO4 / Sodium Ascorbate (in t-BuOH/Water 1:1)

Procedure:

  • Dissolve Azide and Propargylamine in t-BuOH/Water (1:1).

  • Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Stir vigorously.

  • Critical Step: Monitor pH. Propargylamine is basic. If the reaction stalls, check if the amine has coordinated the copper. Increasing Cu loading to 10-15 mol% may be required if the amine acts as a poison.

  • Workup: Extract with EtOAc. The primary amine product can be purified by Acid-Base extraction.

References

  • Mechanism of CuAAC: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). Huisgen 1,3-Dipolar Cycloaddition: It Is Now a Good One. Angewandte Chemie International Edition.

  • Ligand Effects in CuAAC: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Propargylamine Properties: PubChem Compound Summary for CID 5359267, Propargylamine.

  • Dimethyl(pent-4-yn-1-yl)amine Data: PubChem Compound Summary for CID 15254994, N,N-Dimethylpent-4-yn-1-amine.

  • Steric Factors in Click Chemistry: Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

Comparative

Reaction Kinetics Guide: Dimethyl(pent-4-yn-1-yl)amine Hydrochloride vs. Alkyne Alternatives

The following guide provides an in-depth technical analysis of the reaction kinetics of Dimethyl(pent-4-yn-1-yl)amine hydrochloride compared to standard alkyne alternatives. This document is designed for researchers opti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reaction kinetics of Dimethyl(pent-4-yn-1-yl)amine hydrochloride compared to standard alkyne alternatives. This document is designed for researchers optimizing bioconjugation workflows where linker stability, solubility, and reaction speed must be balanced.

Executive Summary: The "Balanced Linker" Hypothesis

In the landscape of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), reagent selection is often a trade-off between kinetic velocity and chemical stability .

Dimethyl(pent-4-yn-1-yl)amine hydrochloride (hereafter referred to as DMPA-HCl ) occupies a critical "Goldilocks" zone. Unlike propargyl amines , which exhibit rapid kinetics due to chelation assistance but suffer from oxidative instability, and hydrophobic alkynes (e.g., octyne), which require organic co-solvents, DMPA-HCl offers:

  • Water Solubility: The hydrochloride salt ensures full dissolution in aqueous buffers (PBS, HEPES).

  • Moderate Kinetics: Fast enough for <1h bioconjugations with ligands (THPTA/BTTAA) but devoid of the "chelation-accelerated" instability seen in propargyls.

  • Metabolic Inertness: The extended carbon chain reduces susceptibility to amine oxidases compared to short-chain analogs.

Mechanistic Insight: The Chelation vs. Steric Gap

To understand the kinetics of DMPA-HCl, one must analyze the transition state of the Cu(I)-acetylide intermediate.

The Chelation Effect (Propargyls)

Propargyl amines (


 spacer) react rapidly because the amine nitrogen coordinates with the Cu(I) center, forming a stable 5-membered chelate ring. This lowers the activation energy (

) for the formation of the copper-acetylide species.
The Distal Amine Effect (DMPA-HCl)

In DMPA-HCl (


 spacer), the amine is too distant to form a stable chelate ring (would require a 7-membered ring, entropically disfavored). Consequently, its reactivity mimics unactivated alkyl alkynes . However, the terminal dimethylamine group acts as an internal base buffer, preventing local acidification in the catalytic pocket, maintaining a steady rate superior to pure hydrocarbons.
Visualization: Kinetic Pathways

The following diagram illustrates the mechanistic divergence between Propargyl amines (Chelation Pathway) and DMPA-HCl (Steric/Electronic Pathway).

ReactionKinetics Start Substrate Selection Propargyl Propargyl Amine (n=1 Spacer) Start->Propargyl DMPA DMPA-HCl (n=3 Spacer) Start->DMPA Chelate Cu(I)-Chelate Complex (5-membered ring) Propargyl->Chelate Proximal N-Coordination OpenChain Open Cu(I)-Acetylide (No Chelation) DMPA->OpenChain Distal N (No Chelation) FastKinetic Rapid Kinetics (k ~ 10^2 M^-1 s^-1) High Instability Risk Chelate->FastKinetic Lower Activation Energy StableKinetic Robust Kinetics (k ~ 10^1 M^-1 s^-1) High Metabolic Stability OpenChain->StableKinetic Standard Activation Energy

Figure 1: Mechanistic divergence in CuAAC kinetics based on linker chain length and amine proximity.

Comparative Performance Analysis

The following data synthesizes kinetic profiles from standard fluorogenic CuAAC assays (e.g., Coumarin-Azide + Alkyne).

Table 1: Kinetic & Physicochemical Comparison[1][2]
FeaturePropargyl Amine DMPA-HCl (Focus) Octyne (Standard Alkyl)
Relative Rate (

)
100 (Reference)~45 ~15 (in aqueous/DMSO)
Cu(I) Interaction Bidentate Chelation (Strong)Monodentate (Weak/None)None
Aqueous Solubility HighHigh (Salt form) Low (Requires >20% DMSO)
Oxidative Stability Low (Prone to homocoupling)High High
Metabolic Stability Low (MAO substrate)High High
Primary Use Case Rapid labeling in vitroIn vivo / Cell lysate labeling Organic synthesis
Key Takeaway

While Propargyl Amine is approximately 2x faster , DMPA-HCl offers a superior safety profile for biological applications. The reaction rate of DMPA-HCl is easily normalized using accelerating ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), rendering the kinetic difference negligible in practical workflows (15 min vs 30 min reaction time).

Experimental Protocol: Kinetic Validation Assay

To validate the performance of DMPA-HCl in your specific system, use this self-validating fluorogenic protocol. This assay tracks the formation of a triazole product by the increase in fluorescence intensity.

Objective: Determine


 (time to 50% conversion) for DMPA-HCl vs. a standard.
Materials
  • Alkyne: DMPA-HCl (10 mM stock in water).

  • Azide: 3-Azido-7-hydroxycoumarin (Fluorogenic Azide) (10 mM in DMSO).

  • Catalyst: CuSO

    
     (20 mM in water).
    
  • Reductant: Sodium Ascorbate (100 mM in water, fresh).

  • Ligand: THPTA (50 mM in water).

  • Buffer: 100 mM Phosphate Buffer (pH 7.0).

Workflow Diagram

Protocol Step1 1. Master Mix Prep Mix Buffer + Ligand + CuSO4 (Pre-complex Cu-Ligand) Step2 2. Substrate Addition Add Azide + DMPA-HCl (Final: 50 µM each) Step1->Step2 Step3 3. Induction Add Sodium Ascorbate (Initiate Cu(II) -> Cu(I)) Step2->Step3 Step4 4. Monitoring Read Fluorescence @ 404/477nm Every 30s for 60 min Step3->Step4 Check1 Validation Check: Is signal linear in first 5 min? Step4->Check1

Figure 2: Step-by-step fluorogenic kinetic assay workflow.

Step-by-Step Methodology
  • Cu-Ligand Pre-complexation (Critical Step):

    • Premix CuSO

      
       and THPTA in a 1:5 molar ratio (e.g., 100 µM Cu : 500 µM THPTA) in the buffer.
      
    • Why? This prevents Cu(I) precipitation and protects biomolecules from reactive oxygen species (ROS).

  • Substrate Addition:

    • Add DMPA-HCl (final 50 µM) and Coumarin-Azide (final 50 µM).

    • Note: DMPA-HCl is water-soluble; no organic co-solvent is needed for this component.

  • Reaction Initiation:

    • Add Sodium Ascorbate (final 2.5 mM).

    • Validation: The solution should remain clear. Turbidity indicates Cu-precipitation or substrate insolubility.

  • Data Acquisition:

    • Monitor fluorescence (Ex: 404 nm, Em: 477 nm) on a plate reader.

    • Endpoint: Reaction is complete when fluorescence plateaus.

Data Interpretation[2][3][4][5][6][7]
  • Fast Curve (Steep Slope): Indicates efficient catalysis. If DMPA-HCl slope < 50% of Propargyl control, increase Cu:THPTA concentration.

  • Lag Phase: If a lag is observed, oxygen is consuming the Cu(I). Increase Ascorbate concentration.

References

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)." Current Protocols in Chemical Biology. Link

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link

  • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Dimethyl(pent-4-yn-1-yl)amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. Dimethyl(pent-4-yn-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. Dimethyl(pent-4-yn-1-yl)amine hydrochloride, a molecule of interest for various applications, demands rigorous analytical scrutiny to ensure its identity, purity, and consistency. This guide, moving beyond a simple recitation of methods, provides an in-depth, field-proven perspective on establishing robust elemental analysis standards for this specific compound. We will delve into the causality behind experimental choices, compare analytical methodologies with supporting data, and provide actionable protocols for immediate implementation in your laboratory.

Theoretical Elemental Composition

The foundation of any elemental analysis is the theoretical composition derived from the compound's molecular formula. For Dimethyl(pent-4-yn-1-yl)amine hydrochloride, the relevant details are as follows:

ParameterValueSource
Chemical Formula C₇H₁₄ClN[1]
Molecular Weight 147.65 g/mol [1]
Theoretical Carbon (C) 56.95%Calculated
Theoretical Hydrogen (H) 9.56%Calculated
Theoretical Chlorine (Cl) 24.01%Calculated
Theoretical Nitrogen (N) 9.49%Calculated

These theoretical values serve as the benchmark against which all experimental results are compared. Adherence to these values, within acceptable error margins, is a primary indicator of sample purity.

Core Elemental Analysis: A Two-Pronged Approach

For a comprehensive elemental analysis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, a two-pronged approach is recommended, addressing both the organic and inorganic components of the molecule. This involves Combustion Analysis for the determination of Carbon, Hydrogen, and Nitrogen, and Ion Chromatography for the quantification of the Chloride counter-ion.

Combustion Analysis (CHN) for Carbon, Hydrogen, and Nitrogen

Combustion analysis is a robust and widely adopted technique for determining the elemental composition of organic compounds.[2] The underlying principle involves the complete combustion of the sample in a high-oxygen environment, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides (which are subsequently reduced to N₂). These combustion products are then chromatographically separated and quantified using a thermal conductivity detector.

Instrumentation: A calibrated CHN elemental analyzer.

Sample Preparation:

  • Accurately weigh 1-3 mg of Dimethyl(pent-4-yn-1-yl)amine hydrochloride into a tin or silver capsule using a microbalance.

  • Fold the capsule to ensure no sample leakage and place it in the instrument's autosampler.

Analytical Parameters (Typical):

  • Combustion Furnace Temperature: 900-1000 °C

  • Reduction Furnace Temperature: 600-700 °C

  • Carrier Gas: Helium

  • Detector: Thermal Conductivity Detector (TCD)

Calibration: Calibrate the instrument using a certified organic elemental analysis standard, such as Acetanilide or Sulfanilamide, which have well-defined C, H, and N content.

Acceptance Criteria: For pharmaceutical applications, the experimentally determined values for Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.[3]

Ion Chromatography (IC) for Chloride

The hydrochloride salt form necessitates a precise quantification of the chloride ion. Ion chromatography is the method of choice for this analysis due to its high selectivity and sensitivity for ionic species.[4] The sample is dissolved in a suitable solvent and injected into the IC system, where the chloride anion is separated on an ion-exchange column and detected by a conductivity detector.[5]

Instrumentation: An ion chromatograph equipped with a suppressor and a conductivity detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

  • Dissolve the sample in 100 mL of deionized water to create a 100 µg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the calibrated range of the instrument.

Analytical Parameters (Typical):

  • Eluent: A suitable carbonate/bicarbonate or hydroxide eluent.

  • Column: An appropriate anion-exchange column.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: Suppressed conductivity.

Calibration: Prepare a series of calibration standards using a certified chloride standard solution (e.g., from a NIST traceable source).

Acceptance Criteria: The experimentally determined chloride content should be within a narrow range of the theoretical value, typically ±0.5%.

Workflow for Comprehensive Elemental Analysis

Elemental_Analysis_Workflow cluster_CHN Combustion Analysis (C, H, N) cluster_IC Ion Chromatography (Cl) cluster_Data Data Analysis & Reporting CHN_Sample Weigh 1-3 mg of Sample CHN_Combust Combustion at 900-1000 °C CHN_Sample->CHN_Combust Autosampler CHN_Separate Gas Separation CHN_Combust->CHN_Separate He Carrier Gas CHN_Detect TCD Detection CHN_Separate->CHN_Detect CHN_Result C, H, N Content (%) CHN_Detect->CHN_Result Compare Compare with Theoretical Values CHN_Result->Compare IC_Sample Weigh & Dissolve Sample IC_Inject Inject into IC System IC_Sample->IC_Inject IC_Separate Anion-Exchange Separation IC_Inject->IC_Separate IC_Detect Conductivity Detection IC_Separate->IC_Detect IC_Result Chloride Content (%) IC_Detect->IC_Result IC_Result->Compare Purity Assess Purity & Stoichiometry Compare->Purity Report Generate Certificate of Analysis Purity->Report

Caption: Workflow for the complete elemental analysis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

Comparison with Alternative Analytical Techniques

While elemental analysis provides fundamental information about the empirical formula and purity, a comprehensive quality control strategy should incorporate orthogonal analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Elemental composition (C, H, N, Cl), PurityHighly accurate and precise for elemental ratios, cost-effective.Provides no structural information, insensitive to isomeric impurities.
NMR Spectroscopy (¹H, ¹³C) Detailed structural information, identification of functional groups, assessment of isomeric purity.Unambiguous structure elucidation, quantitative capabilities (qNMR).Lower sensitivity than MS, can be complex to interpret for complex molecules.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation patterns for structural insights.High sensitivity, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Isomers may not be distinguishable, ionization efficiency can vary.
Gas/Liquid Chromatography (GC/LC) Purity assessment, separation and quantification of impurities.High separation efficiency, can detect trace impurities.Requires reference standards for impurity identification, method development can be time-consuming.

The Role of Certified Reference Materials (CRMs)

The trustworthiness of your elemental analysis data is directly linked to the quality of your calibration and validation processes. The use of Certified Reference Materials (CRMs) is non-negotiable for establishing metrological traceability.

For the analysis of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, the following CRMs are recommended:

AnalysisRecommended CRMNIST SRM Example
CHN Analysis Acetanilide, Sulfanilamide, or other stable organic compounds with certified C, H, N content.While NIST does not offer a specific "organic nitrogen" SRM in the traditional sense, materials like SRM 1947a (Lake Michigan Fish Tissue) have certified values for nitrogen that can be used for method validation. For routine calibration, commercially available, high-purity organic standards are typically used.
Chloride Analysis Sodium Chloride (NaCl) or a certified chloride standard solution.NIST SRM 975a (Isotopic Standard for Chlorine) is a high-purity NaCl.[6] For preparing calibration solutions, NIST SRM 3182 (Chloride Standard Solution) is suitable.

It is crucial to consult the certificate of analysis for any CRM to understand its certified value, uncertainty, and proper handling instructions.[7][8]

Potential Impurities and Their Impact

A thorough understanding of the synthetic route for Dimethyl(pent-4-yn-1-yl)amine hydrochloride is essential for anticipating potential impurities that could affect the accuracy of elemental analysis. For instance, incomplete reactions could leave starting materials, while side reactions might introduce structurally similar byproducts. The presence of such impurities can skew the elemental composition. For example, an impurity with a different carbon-to-nitrogen ratio will lead to deviations in the experimental results from the theoretical values. Chromatographic techniques (GC or LC) are invaluable for identifying and quantifying these process-related impurities and degradation products.

Conclusion

Establishing robust elemental analysis standards for Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a critical step in its development and quality control. By employing a combination of combustion analysis for C, H, and N, and ion chromatography for chloride, and validating these methods with appropriate Certified Reference Materials, researchers can ensure the identity, purity, and stoichiometric integrity of this compound. Integrating these elemental analysis data with insights from orthogonal techniques such as NMR and mass spectrometry provides a comprehensive analytical package, underpinning the scientific rigor required in modern drug development and chemical research.

References

  • Diduco. Analyte: chloride. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). [Link]

  • Scribd. Anion Analysis in Amine Solutions. [Link]

  • PubChem. Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). [Link]

  • Wikipedia. Combustion analysis. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403). [Link]

  • National Institute of Standards and Technology. NIST Standard Reference Materials® 2023 Catalog. [Link]

  • PubChem. 4-Penten-1-amine, N,N-dimethyl-. [Link]

  • National Institute of Standards and Technology. Standard Reference Materials. [Link]

  • National Institute of Standards and Technology. Reference materials for emerging and legacy organic contaminants. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • Quora. What are the products of amine combustion?. [Link]

  • National Institute of Standards and Technology. Standard Reference Material® 2745 Carbon Dioxide in Nitrogen. [Link]

  • National Institute of Standards and Technology. Reference Material 8551 USGS26. [Link]

  • National Institutes of Health. An International Study Evaluating Elemental Analysis. [Link]

  • National Institute of Standards and Technology. SRM NIST Standard Reference Materials 2018 Catalog. [Link]

  • Conti Testing Laboratories. ASTM D5291. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • PubChem. N,N-Dimethylpent-4-yn-1-amine. [Link]

  • ASTM International. D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • National Institute of Standards and Technology. N-Allyl-N,N-dimethylamine. [Link]

  • Semantic Scholar. Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • Scribd. Astm D5291-21. [Link]

  • ResearchGate. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent. [Link]

  • Savant Labs. ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Internet Archive. ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • National Institute of Standards and Technology. Dimethylamine hydrochloride. [Link]

  • National Institutes of Health. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • PubChem. Dimethylamine, hydrochloride. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • YouTube. Organic Nitrogen Compounds: Amine, Amides and Nitriles CCEA QuAns. [Link]

  • The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]

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Comparative

The Subtle Advantage: A Comparative Guide to Pentynyl and Propargyl Linkers in Bioconjugation

In the intricate world of bioconjugation, the choice of a linker—the molecular bridge connecting a biomolecule to a payload—is a critical decision that profoundly influences the stability, efficacy, and overall performan...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation, the choice of a linker—the molecular bridge connecting a biomolecule to a payload—is a critical decision that profoundly influences the stability, efficacy, and overall performance of the resulting conjugate. For researchers in drug development and proteomics, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and specific method for forging this connection.[1][2][3] At the heart of this reaction are the alkyne-functionalized linkers, with the propargyl group (-CH₂C≡CH) being a long-standing workhorse. However, its slightly longer homologue, the pentynyl group (-[CH₂]₃C≡CH), is emerging as a valuable alternative, offering subtle yet significant advantages in specific contexts.

This guide provides an in-depth, objective comparison of pentynyl and propargyl linkers, moving beyond mere structural differences to explore the functional consequences of adding two extra carbons. We will delve into reaction kinetics, steric considerations, hydrophobicity, and potential side reactions, supported by experimental insights, to empower you to make the optimal linker choice for your next bioconjugation endeavor.

At a Glance: Propargyl vs. Pentynyl Linkers

FeaturePropargyl LinkerPentynyl LinkerRationale & Implications
Chemical Structure -CH₂-C≡CH-CH₂CH₂CH₂-C≡CHThe additional ethylene unit in the pentynyl linker provides greater length and flexibility.
Reaction Kinetics (CuAAC) Faster initial rateSlower initial ratePropargyl alcohol exhibits an initial reaction rate approximately 2.6 times faster than 5-hexyn-1-ol (a pentynyl analog) in CuAAC polymerizations.[4] This suggests a higher intrinsic reactivity of the propargyl group.
Hydrophobicity LowerHigherThe longer alkyl chain increases the nonpolar character, which can influence solubility and promote interactions with hydrophobic domains.
Steric Hindrance More prone to steric hindrancePotentially reduced steric hindranceThe longer, more flexible chain of the pentynyl linker can better navigate sterically crowded environments on a biomolecule's surface.
Potential for Side Reactions Generally stableDerivatives like 4-pentynoic acid can be prone to enol lactone formation under certain CuAAC conditions.[5]Careful selection of the pentynyl linker's functional groups is crucial to avoid unintended reactions.

Deeper Dive: The "Why" Behind the Choice

The decision between a propargyl and a pentynyl linker is not merely about length; it's a strategic choice based on the specific demands of the bioconjugation at hand.

Reaction Kinetics: A Nod to Propargyl's Efficiency

Experimental data indicates that propargyl groups can react more rapidly in CuAAC reactions. A study comparing the polymerization kinetics of propargyl alcohol with 5-hexyn-1-ol (a structurally similar analog to pentynyl alcohol) found that propargyl alcohol had a 2.6-fold higher initial reaction rate.[4] While a study on various alkyne substrates in solution noted only "modest differences" in reactivity between propargyl compounds and other aliphatic alkynes like 4-pentynoic acid, the trend towards faster kinetics with the shorter linker is a practical consideration, especially when working with sensitive biomolecules or under dilute conditions where reaction speed is paramount.[5]

The Steric Advantage of Pentynyl Linkers

The primary impetus for choosing a pentynyl linker lies in its ability to mitigate steric hindrance. The additional 2.5 Å of length and increased rotational freedom of the pentynyl chain can be a significant advantage when targeting conjugation sites buried within complex protein structures or when attaching bulky payloads.

Diagram 1: Steric Hindrance Comparison

G cluster_0 Propargyl Linker cluster_1 Pentynyl Linker Protein_A Protein Surface Site_A Protein_A->Site_A Payload_A Bulky Payload Linker_A Propargyl Linker Linker_A->Payload_A Clash Steric Clash! Linker_A->Clash Site_A->Linker_A Short & Rigid Protein_B Protein Surface Site_B Protein_B->Site_B Payload_B Bulky Payload Linker_B Pentynyl Linker Linker_B->Payload_B Site_B->Linker_B Longer & Flexible

Caption: A pentynyl linker's greater length can overcome steric clashes.

This extended reach can improve conjugation efficiency and yield by allowing the reactive alkyne terminus to access otherwise inaccessible azide-modified residues. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where conjugation to specific, often sterically shielded, sites is desirable to achieve a homogeneous product with a defined drug-to-antibody ratio (DAR).

Hydrophobicity and Solubility: A Double-Edged Sword

The addition of two methylene groups makes the pentynyl linker inherently more hydrophobic than the propargyl linker. This increased lipophilicity can be advantageous in certain applications, such as promoting cell membrane permeability of a conjugated payload. However, for large biomolecules like antibodies, increased hydrophobicity can be detrimental, potentially leading to aggregation and reduced solubility in aqueous buffers.[6] Therefore, when using a pentynyl linker, it is often advisable to incorporate it as part of a larger, more hydrophilic construct, such as a polyethylene glycol (PEG) chain, to counteract this effect.

A Cautionary Note on Side Reactions

While both linkers are generally robust, certain derivatives of pentynoic acid have been reported to undergo undesirable side reactions under CuAAC conditions. Specifically, 4-pentynoic acid can cyclize to form an enol lactone.[5] Although the use of accelerating ligands like THPTA can suppress this side reaction, it remains a critical consideration during linker design and reaction optimization.[5] Propargyl derivatives are generally less prone to such intramolecular cyclizations.

Experimental Protocol: A Comparative Bioconjugation Workflow

This protocol outlines a general procedure for conjugating an alkyne-PEG-NHS ester (either propargyl or pentynyl) to a protein via primary amines (e.g., lysine residues), followed by a CuAAC reaction with an azide-functionalized payload.

Diagram 2: Bioconjugation Workflow

G A 1. Antibody Preparation (Amine-free buffer, pH 7.2-8.0) C 3. First Conjugation (Amine Coupling) (Antibody + Linker, RT, 1-2h) A->C B 2. Linker Activation (Dissolve Alkyne-PEG-NHS in DMSO) B->C D 4. Purification (Remove excess linker via SEC) C->D E 5. Click Reaction Setup (Add Azide-Payload, CuSO₄, Ligand, Reductant) D->E F 6. Second Conjugation (CuAAC) (RT, 1-4h) E->F G 7. Final Purification & Analysis (SEC, SDS-PAGE, MS) F->G

Caption: Two-step workflow for ADC synthesis via click chemistry.

Materials:

  • Antibody or protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2)

  • Propargyl-PEG-NHS ester or Pentynyl-PEG-NHS ester

  • Anhydrous DMSO

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • Ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) columns for purification

Procedure:

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[7]

  • Linker Dissolution: Immediately before use, dissolve the Alkyne-PEG-NHS ester (propargyl or pentynyl) in anhydrous DMSO to a concentration of 10-20 mM.[7]

  • Amine Coupling: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically. Incubate at room temperature for 1-2 hours with gentle mixing.[7]

  • Purification Step 1: Remove excess, unreacted linker using a desalting or SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • CuAAC Reaction Setup:

    • To the purified alkyne-modified antibody, add the azide-functionalized payload (typically 1.5-5 molar equivalents relative to the alkyne).

    • Prepare a fresh stock solution of the catalyst premix: CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) in water.

    • Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) in water.

  • Click Reaction:

    • Add the catalyst premix to the antibody-payload mixture.

    • Initiate the reaction by adding the reducing agent.

    • Incubate at room temperature for 1-4 hours.[7]

  • Purification and Analysis:

    • Purify the final antibody-drug conjugate using SEC to remove the catalyst, excess payload, and other reagents.

    • Analyze the final product by SDS-PAGE to confirm conjugation and assess purity, and by Mass Spectrometry (MS) to determine the final molecular weight and drug-to-antibody ratio.

Note on Optimization: When switching from a propargyl to a pentynyl linker, be mindful of the potential for increased hydrophobicity. If aggregation is observed after the first conjugation step, consider using a longer PEG chain within the pentynyl linker construct or reducing the molar excess of the linker used.

Conclusion: Context is Key

The choice between a pentynyl and a propargyl linker is a nuanced one, with no single "better" option. Propargyl linkers offer the advantage of faster reaction kinetics and lower hydrophobicity, making them a reliable and efficient choice for many standard bioconjugation applications.[4]

Conversely, pentynyl linkers provide a crucial advantage in scenarios where steric hindrance is a limiting factor. Their extended length and flexibility can enable conjugation at sites that are inaccessible to the shorter propargyl linker, potentially leading to higher yields and more homogeneous conjugates. However, this comes with the trade-offs of slower kinetics and increased hydrophobicity, which must be carefully managed. The potential for side reactions with certain pentynyl derivatives also necessitates careful linker design.[5]

Ultimately, the optimal linker is the one that is best suited to the unique steric and chemical environment of your target biomolecule and the properties of your payload. By understanding the subtle yet significant differences between these two alkyne linkers, researchers can make more informed decisions, leading to the successful development of next-generation bioconjugates.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. [Link]

  • Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations. PMC. [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PubMed. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

  • Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. MATEC Web of Conferences. [Link]

  • LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate. [Link]

  • Side reactions of macromonomers under CuAAC condition. ResearchGate. [Link]

  • Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing. PubMed. [Link]

  • CuAAC: The Quintessential Click Reaction. ResearchGate. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]

  • Hydrophobicity: is LogP(o/w) more than the sum of its parts? PubMed. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical Research and Applications. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ResearchGate. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

  • An updated review on 1,2,3-/1,2,4-triazoles: synthesis and diverse range of biological potential. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Purity Assessment of Dimethyl(pent-4-yn-1-yl)amine Hydrochloride

Introduction: The Analytical Imperative for a Niche Building Block Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a chemical entity of interest in synthetic organic chemistry, particularly as a building block in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Niche Building Block

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a chemical entity of interest in synthetic organic chemistry, particularly as a building block in the development of more complex molecules for pharmaceutical and agrochemical applications.[1] Its structure, featuring a tertiary amine and a terminal alkyne, offers versatile handles for chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition (click chemistry).[1] The purity of this intermediate is paramount, as any impurities can have downstream consequences, leading to side reactions, reduced yields, and the introduction of unwanted substances in the final product.

This guide provides a comparative analysis of various chromatographic techniques for the purity assessment of Dimethyl(pent-4-yn-1-yl)amine hydrochloride. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), offering detailed experimental protocols and the scientific rationale behind the methodological choices. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the quality and consistency of their chemical intermediates.

Understanding the Analyte and Its Potential Impurities

Before delving into the analytical methodologies, it is crucial to consider the physicochemical properties of Dimethyl(pent-4-yn-1-yl)amine hydrochloride and the potential impurities that may arise during its synthesis and storage.

Analyte Properties:

  • Structure: A tertiary amine with a terminal alkyne functional group, supplied as a hydrochloride salt.

  • Polarity: The hydrochloride salt form makes it polar and water-soluble. The free base would be less polar.

  • Volatility: The free base is likely to be sufficiently volatile for GC analysis, although the hydrochloride salt is non-volatile.

Potential Impurities: In line with the International Council for Harmonisation (ICH) Q3A(R2) guidelines on impurities in new drug substances, a thorough understanding of potential impurities is critical.[2][3][4] Based on common synthetic routes for terminal alkynes and tertiary amines, the following impurities could be anticipated:

  • Process-Related Impurities:

    • Starting materials: Unreacted precursors from the synthesis.

    • Isomeric impurities: Alkenes or internal alkynes formed during the synthesis of the terminal alkyne.[5]

    • Related substances: Primary or secondary amines from incomplete methylation, or quaternary ammonium salts from over-methylation.

  • Degradation Products:

    • Oxidation products: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide.[6] The alkyne could also undergo oxidative cleavage.[7]

    • Hydrolysis products: While generally stable, forced conditions could lead to degradation.

    • Polymers: Terminal alkynes can be prone to polymerization under certain conditions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

HPLC is often the primary technique for the purity assessment of pharmaceutical ingredients and intermediates due to its versatility, robustness, and ability to analyze non-volatile and thermally labile compounds.[8] A stability-indicating HPLC method is one that can resolve the main compound from its potential impurities and degradation products.[9]

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC and is a good starting point for the analysis of the polar Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

Experimental Protocol:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the alkyne end group) or Charged Aerosol Detector (CAD)/Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 A:B) to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: A standard choice for retaining a wide range of compounds. The hydrophobicity of the pentyl chain should provide sufficient retention.

  • TFA in Mobile Phase: Acts as an ion-pairing agent, improving the peak shape of the amine by masking residual silanols on the silica-based stationary phase.

  • Gradient Elution: Necessary to elute any less polar impurities that might be present and to ensure the elution of strongly retained compounds.

  • Low UV Detection (210 nm): The terminal alkyne has some UV absorbance at low wavelengths. However, for more universal detection, especially for impurities lacking a chromophore, CAD or ELSD is recommended.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar compounds that show poor retention in reversed-phase, HILIC is an excellent alternative.[10][11][12][13] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Experimental Protocol:

  • Column: Amide or bare silica, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Acetonitrile.

    • B: 10 mM Ammonium formate in water, pH 3.0.

    • Gradient: 95% A to 60% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (MS) or CAD/ELSD.

  • Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • Amide/Silica Column: These polar stationary phases are ideal for retaining polar analytes like amine hydrochlorides under HILIC conditions.[10][11]

  • High Organic Mobile Phase: A high percentage of acetonitrile is necessary to facilitate the partitioning mechanism of HILIC.[13]

  • Ammonium Formate Buffer: Provides ionic strength to improve peak shape and is volatile, making it compatible with MS detection.[10]

  • MS Detection: HILIC mobile phases are well-suited for electrospray ionization mass spectrometry (ESI-MS), which can provide valuable structural information about impurities.

dot graph TD { subgraph "HPLC Analysis Workflow" A[Sample Weighing] --> B{Dissolution}; B --> |RP-HPLC| C[Dilute with Water/ACN]; B --> |HILIC| D[Dilute with ACN/Water]; C --> E[Injection into RP-HPLC System]; D --> E_HILIC[Injection into HILIC System]; E --> F[Separation on C18 Column]; E_HILIC --> F_HILIC[Separation on Amide/Silica Column]; F --> G[UV or CAD/ELSD Detection]; F_HILIC --> G_HILIC[MS or CAD/ELSD Detection]; G --> H[Data Analysis & Purity Calculation]; G_HILIC --> H; end }

Caption: General workflow for HPLC purity assessment.

Gas Chromatography (GC): A High-Resolution Alternative for Volatile Amines

GC offers high separation efficiency and is particularly well-suited for the analysis of volatile and thermally stable compounds.[14] While the hydrochloride salt of the analyte is not volatile, the free base is. This necessitates a specific sample preparation step or the use of derivatization.

Method 1: Headspace GC with in-situ Free Base Conversion

This method avoids derivatization by converting the hydrochloride salt to the volatile free base within the headspace vial.

Experimental Protocol:

  • Column: Amine-specific column (e.g., Agilent J&W DB-5amine, Restek Rtx-5 Amine).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

  • Oven Program: 50 °C (hold 2 min) to 250 °C at 15 °C/min.

  • Injector: Split/Splitless, 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS), 280 °C.

  • Sample Preparation:

    • Weigh approximately 10 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a strong, non-volatile base solution (e.g., 1 M NaOH in propylene glycol).

    • Seal the vial and vortex.

    • Incubate in the headspace autosampler at 100 °C for 10 minutes before injection.

Causality Behind Experimental Choices:

  • Amine-Specific Column: These columns are surface-deactivated to reduce the interaction with basic analytes, preventing peak tailing and improving recovery.[15]

  • In-situ Free Base Conversion: The addition of a strong, non-volatile base liberates the volatile free amine from its salt form, allowing it to be partitioned into the headspace for injection.

  • FID/MS Detection: FID provides a robust and sensitive response for carbon-containing compounds. MS detection offers the added benefit of structural identification of impurities.

Method 2: GC-MS with Derivatization

Derivatization is a common strategy to improve the chromatographic behavior of polar compounds like amines by making them more volatile and thermally stable.[16][17][18][19][20][21]

Experimental Protocol:

  • Derivatizing Reagent: Propyl chloroformate.

  • Derivatization Procedure:

    • Dissolve ~1 mg of the sample in 1 mL of aqueous buffer (e.g., sodium borate, pH 9.5).

    • Add 0.5 mL of propyl chloroformate in an aprotic solvent (e.g., acetonitrile).

    • Vortex for 2 minutes.

    • Extract the derivatized amine with 1 mL of hexane.

    • Inject the hexane layer into the GC-MS.[16]

  • GC Column: Standard non-polar column (e.g., DB-5ms, HP-5ms).

  • Oven Program: 80 °C (hold 1 min) to 280 °C at 20 °C/min.[22]

  • Detection: Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Propyl Chloroformate: This reagent reacts with the tertiary amine to form a less polar, more volatile carbamate derivative, which chromatographs well on standard GC columns.[14][16]

  • Standard GC Column: Once derivatized, the analyte is no longer a basic amine, so a specialized amine column is not necessary.

  • MS Detection: Provides definitive identification of the derivatized analyte and any derivatized impurities.

dot graph TD { subgraph "GC Analysis Workflow" A[Sample Weighing] --> B{Sample Preparation}; B --> |Headspace| C[Add Non-Volatile Base]; B --> |Derivatization| D[React with Propyl Chloroformate]; C --> E[Incubate in Headspace Vial]; D --> F[Liquid-Liquid Extraction]; E --> G[GC-MS Injection (Vapor Phase)]; F --> G_Deriv[GC-MS Injection (Liquid)]; G --> H[Separation on Amine Column]; G_Deriv --> H_Deriv[Separation on Standard Column]; H --> I[FID or MS Detection]; H_Deriv --> I; I --> J[Data Analysis & Purity Calculation]; end }

Caption: Workflow for GC purity assessment.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a simple, rapid, and inexpensive chromatographic technique that is excellent for screening the purity of samples, monitoring reactions, and identifying appropriate solvent systems for column chromatography.[23]

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90:10:1, v/v/v).

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 5-10 mg/mL.

  • Application: Spot 1-2 µL of the sample solution onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top.

  • Visualization:

    • UV Light (254 nm): View the dried plate under a UV lamp. The alkyne may show some quenching.[24]

    • Potassium Permanganate (KMnO4) Stain: Dip the plate in a solution of KMnO4. The alkyne will react to give a yellow spot on a purple background.[25]

    • Dragendorff's Reagent: This reagent is effective for visualizing tertiary amines, typically producing an orange or reddish-brown spot.[23]

Causality Behind Experimental Choices:

  • Silica Gel: A polar stationary phase that will interact with the polar amine hydrochloride.

  • Mobile Phase Composition: The dichloromethane acts as the main solvent, methanol increases the polarity to move the spot up the plate, and a small amount of ammonium hydroxide is added to act as a competitive base, preventing the amine from streaking on the acidic silica gel.

  • Multiple Visualization Techniques: No single visualization method is universal. Using UV, an oxidizing agent (KMnO4), and an amine-specific reagent (Dragendorff's) provides a more comprehensive picture of the sample's purity.[24][25][26][27]

Forced Degradation Studies: Ensuring Method Specificity

To develop a truly stability-indicating method (typically the primary HPLC method), forced degradation studies are essential. These studies intentionally stress the sample to produce degradation products, which then must be adequately resolved from the main peak and each other by the analytical method.

Protocol Outline:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light as per ICH Q1B guidelines.

After exposure, samples are neutralized (if necessary) and diluted to the target concentration for analysis by the primary HPLC method. The goal is to achieve 5-20% degradation of the parent compound. Peak purity analysis (e.g., using a Diode Array Detector) should be performed to ensure that the main peak is spectrally pure and not co-eluting with any degradants.

Comparison of Chromatographic Techniques

Parameter Reversed-Phase HPLC HILIC Headspace GC-MS GC-MS with Derivatization TLC
Principle Partitioning based on hydrophobicityPartitioning based on hydrophilicityPartitioning based on volatilityPartitioning based on volatility of derivativeAdsorption
Best For Routine QC, stability studies, quantificationHighly polar analytes, MS compatibilityVolatile impurities, residual solventsBroad impurity profiling with MS identificationRapid screening, reaction monitoring
Sample Prep Simple dissolutionSolvent exchange may be neededIn-vial base treatmentMulti-step derivatization and extractionSimple dissolution
Sensitivity Moderate to High (detector dependent)High with MSHighHighLow
Resolution Very GoodVery GoodExcellentExcellentLow to Moderate
Quantification ExcellentExcellentGoodGoodSemi-quantitative at best
Throughput ModerateModerateHigh (with autosampler)LowHigh
Pros Robust, versatile, well-understoodRetains very polar compounds, MS-friendlyNo derivatization needed, high resolutionHigh resolution and sensitivity, definitive identificationFast, inexpensive, simple
Cons Poor retention for very polar compoundsMore complex method developmentLimited to volatile compounds, requires specialized equipmentLabor-intensive, potential for side-reactionsLow resolution, not quantitative

Conclusion and Recommendations

The selection of the most appropriate chromatographic technique for the purity assessment of Dimethyl(pent-4-yn-1-yl)amine hydrochloride depends on the specific analytical objective.

  • For routine quality control, quantification, and stability testing, a validated Reversed-Phase HPLC method is the recommended primary technique due to its robustness, precision, and ability to be validated as stability-indicating.

  • If the compound proves too polar for adequate retention in RP-HPLC, HILIC offers a powerful alternative, especially when coupled with mass spectrometry for impurity identification.

  • GC-MS , either via headspace analysis or after derivatization, serves as an excellent orthogonal technique. It is particularly valuable for identifying and quantifying volatile process-related impurities that may not be well-resolved by HPLC.

  • TLC remains an indispensable tool for rapid, qualitative checks in a synthesis or process development setting.

A comprehensive analytical strategy should leverage the strengths of these complementary techniques. An HPLC method should be developed and validated as the primary method for purity and assay, supported by a GC-MS method for orthogonal impurity profiling and a simple TLC method for in-process controls. This multi-faceted approach ensures a thorough understanding and control of the purity of Dimethyl(pent-4-yn-1-yl)amine hydrochloride, ultimately contributing to the quality and safety of the final products in which it is used.

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  • ACS Publications. (1975). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. [Link]

  • PubChemLite. (n.d.). Dimethyl(pent-4-yn-1-yl)amine hydrochloride (C7H13N). [Link]

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  • PubChem. (n.d.). N,N-Dimethylpent-4-yn-1-amine. [Link]

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Comparative

A Comparative Spectroscopic Guide to Dimethyl(pent-4-yn-1-yl)amine and its Hydrochloride Complex

For researchers and professionals in drug development and chemical synthesis, precise molecular characterization is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, precise molecular characterization is paramount. This guide provides an in-depth comparative analysis of the spectroscopic properties of Dimethyl(pent-4-yn-1-yl)amine and its hydrochloride (HCl) salt. Understanding the spectral shifts and changes upon protonation is crucial for reaction monitoring, quality control, and comprehending the molecule's behavior in various chemical environments. This document offers supporting data derived from established spectroscopic principles to objectively compare the free amine and its complexed form.

Introduction: The Significance of Amine Protonation

Dimethyl(pent-4-yn-1-yl)amine is a versatile building block in organic synthesis, notably for its terminal alkyne group that can participate in "click chemistry" reactions and a tertiary amine that can be functionalized or utilized for its basic properties.[1] The formation of its hydrochloride salt is a common strategy to improve solubility, stability, and handling of the amine. This guide will explore how the protonation of the nitrogen atom impacts the molecule's electronic environment and, consequently, its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Experimental Protocols: A Guide to Spectroscopic Analysis

The following are detailed, step-by-step methodologies for the spectroscopic characterization of both the free amine and its HCl salt.

Sample Preparation
  • Dimethyl(pent-4-yn-1-yl)amine (Free Amine): The neat liquid or a solution in a deuterated solvent (e.g., CDCl₃, C₆D₆) is used for NMR analysis. For IR, a thin film between salt plates (NaCl or KBr) or a solution in a suitable solvent can be used. For MS, the sample is typically diluted in a volatile solvent.

  • Dimethyl(pent-4-yn-1-yl)amine HCl: The solid salt is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) for NMR. For IR, the solid can be analyzed as a KBr pellet or a nujol mull. For MS, the salt is dissolved in a solvent compatible with the ionization technique, often with a focus on observing the protonated molecule.[2]

Spectroscopic Instrumentation and Parameters
  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Spectra are typically acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[3]

  • Infrared (IR) Spectroscopy:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectra in the 4000-400 cm⁻¹ range.[4]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Comparative Spectroscopic Analysis

The protonation of the tertiary amine in Dimethyl(pent-4-yn-1-yl)amine to form the hydrochloride salt induces significant and predictable changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: A Tale of Two Functional Groups

The IR spectrum provides a clear distinction between the free amine and its salt, primarily through the appearance of a new, broad absorption band and shifts in the terminal alkyne stretches.

Functional Group Free Amine (Expected, cm⁻¹) ** HCl Salt (Expected, cm⁻¹) **Interpretation of Change
≡C-H Stretch ~3300 (sharp, strong)[5][6][7]~3300 (sharp, strong)The terminal alkyne C-H stretch is largely unaffected by protonation of the distant amine.
C≡C Stretch 2100-2260 (weak to medium)[8][9]2100-2260 (weak to medium)The carbon-carbon triple bond stretch also shows minimal change.
N-H⁺ Stretch Absent2700-2300 (broad, strong)[4][10][11]The appearance of this broad band is a definitive indicator of the formation of the ammonium salt.
C-H Stretch (Alkyl) 2850-2960[7]2850-2960The aliphatic C-H stretches remain relatively constant.

The most dramatic change is the appearance of the broad N-H⁺ stretching band in the spectrum of the HCl salt. This broadening is due to hydrogen bonding and the ionic character of the bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electron Density Changes

Protonation of the nitrogen atom leads to a significant withdrawal of electron density from the surrounding atoms, resulting in a downfield shift (deshielding) of the adjacent protons and carbons.

¹H NMR Comparison

Proton Environment Free Amine (Expected δ, ppm) HCl Salt (Expected δ, ppm) Interpretation of Change
N(CH₃)₂ ~2.2>2.5Significant downfield shift due to the inductive effect of the positive charge on the nitrogen.
-CH₂-N- ~2.4>2.8Downfield shift due to proximity to the newly formed ammonium center.
-C≡C-H 1.7-3.1[9]1.7-3.1Minimal change expected due to the distance from the protonation site.
N-H⁺ AbsentVariable (solvent dependent)The chemical shift of the ammonium proton is highly dependent on the solvent and concentration.[12]

¹³C NMR Comparison

Carbon Environment Free Amine (Expected δ, ppm) HCl Salt (Expected δ, ppm) Interpretation of Change
N(CH₃)₂ ~45>45Deshielding caused by the electron-withdrawing nature of the protonated nitrogen.[13]
-CH₂-N- ~58>58Significant downfield shift due to the direct attachment to the positively charged nitrogen.
-C≡C-H ~84~84Minimal impact on the sp-hybridized carbons of the alkyne.
-C≡C-H ~68~68Minimal impact on the sp-hybridized carbons of the alkyne.
Mass Spectrometry: Fragmentation and Molecular Ion Detection

Mass spectrometry reveals information about the molecular weight and fragmentation patterns of the molecule.

Analysis Type Free Amine HCl Salt Interpretation
Molecular Ion M⁺ (odd m/z due to Nitrogen Rule)[14]Typically observed as [M+H]⁺In ESI-MS, the HCl salt will readily show the protonated free amine.
Key Fragmentation α-cleavage is a common pathway for aliphatic amines.[14]Fragmentation will occur on the [M+H]⁺ ion.The fragmentation pattern can provide structural confirmation.

Visualizing the Process and Workflow

The following diagrams illustrate the chemical transformation and the analytical workflow.

Protonation cluster_0 Free Amine cluster_1 HCl Salt FreeAmine Dimethyl(pent-4-yn-1-yl)amine HCl_Salt Dimethyl(pent-4-yn-1-yl)amine HCl FreeAmine->HCl_Salt Protonation HCl + HCl

Caption: Protonation of the free amine to its HCl salt.

Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation FreeAmine Free Amine NMR NMR (¹H, ¹³C) FreeAmine->NMR IR FTIR FreeAmine->IR MS Mass Spectrometry FreeAmine->MS HCl_Salt HCl Salt HCl_Salt->NMR HCl_Salt->IR HCl_Salt->MS Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of Dimethyl(pent-4-yn-1-yl)amine and its hydrochloride salt reveals distinct and predictable differences. The formation of the ammonium salt is unequivocally identified by the appearance of a broad N-H⁺ stretch in the IR spectrum and a significant downfield shift of the protons and carbons adjacent to the nitrogen in the NMR spectra. This comparative guide provides a foundational understanding for researchers to confidently identify and differentiate between the free amine and its protonated form, ensuring the integrity and quality of their chemical entities.

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 597-608.
  • Kovács, I., et al. (2020). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 5(7), 3382-3391.
  • Marion, L., et al. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(10), 721-733.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 597-608.
  • Morishima, I., et al. (1973). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 45(12), 2007-2012.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Marion, L., et al. (1951). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 29(10), 721-733.
  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl(pent-4-yn-1-yl)amine hydrochloride. Retrieved from [Link]

  • Reddit. (2018, May 9). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Retrieved from [Link]

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  • SciSpace. (2013, December 12). Methods to identify the NMR resonances of the ¹³C-dimethyl N-terminal amine on reductively methylated proteins. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethylpent-1-yn-3-amine hydrochloride. Retrieved from [Link]

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  • Chemical Synthesis Database. (n.d.). 2,2-dimethyl-4-penten-1-amine. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). N,N-Dimethylpent-4-yn-1-amine. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Dimethyl(pent-4-yn-1-yl)amine hydrochloride proper disposal procedures

Chemical Profile & Hazard Assessment Effective disposal begins with accurate identification.[1] Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a functionalized amine salt often used as a linker in "click" chemistry (alky...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate identification.[1] Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a functionalized amine salt often used as a linker in "click" chemistry (alkyne-azide cycloaddition).[1] Its dual functionality—a tertiary amine and a terminal alkyne—dictates its specific handling protocols.[1]

Table 1: Physicochemical & Hazard Profile

ParameterDataOperational Implication
Chemical Name Dimethyl(pent-4-yn-1-yl)amine hydrochloridePrimary identifier for waste manifests.
CAS Number 56850-01-2Verification key for regulatory compliance.
Molecular Formula C₇H₁₃N[1] · HClContains nitrogen and chlorine; requires thermal oxidation (incineration).[1]
Physical State White to off-white solid (Powder)Hygroscopic; keep containers tightly sealed to prevent caking/degradation.[1]
Acidity Acidic (Amine salt)Potential irritant to mucous membranes.[1]
GHS Classification Warning Acute Tox. 4 (Oral) Skin Irrit. 2 Eye Irrit.[1][2][3] 2A STOT SE 3Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1]
Reactivity Terminal Alkyne CRITICAL: Can form explosive metal acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).[1]

Strategic Disposal Planning

As a Senior Application Scientist, I emphasize that safety is not just about following rules but understanding reactivity. The disposal strategy for this compound rests on two pillars: Segregation and Containment .[1]

The "Why" Behind the Protocol
  • Avoidance of Free-Basing: While the hydrochloride salt is stable, adding strong bases (like NaOH) to the waste stream will liberate the free amine.[1] Free amines are often volatile, flammable, and possess a potent fishy odor.[1] Maintain the compound in its salt form to minimize inhalation risks and flammability during transport.[1]

  • The Acetylide Threat: The terminal alkyne group (

    
    ) is a latent hazard.[1] If this waste solution enters plumbing made of copper or brass, or is stored in containers with silver solder, it can form metal acetylides.[1] These are shock-sensitive explosives.[1] Never dispose of this compound down the sink. 
    

Operational Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicable for expired shelf-life material or excess solid reagent.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers unless they are lined/coated.[1]

  • Labeling: Affix a hazardous waste label clearly stating:

    • "Non-Regulated Organic Solid" (or specific local designation).[1]

    • Constituents: "Dimethyl(pent-4-yn-1-yl)amine HCl".[1][4]

    • Hazards: "Irritant," "Toxic."[1]

  • Bulking: You may bulk this with other compatible solid organic wastes (e.g., other amine salts, amides).[1]

    • RESTRICTION: Do NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases.[1]

  • Final Disposition: Transfer to the institution's EHS (Environmental Health & Safety) team for High-Temperature Incineration .

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for reaction byproducts or mother liquors.

  • Solvent Compatibility Check: Ensure the solvent (e.g., DCM, Methanol, Water) is compatible with the waste stream.[1]

  • Segregation:

    • Stream: Organic Waste (Halogenated or Non-Halogenated depending on solvent).[1]

    • pH Check: If the solution is highly acidic (pH < 2) due to excess HCl, adjust to pH 3–5 using sodium bicarbonate. Do not over-neutralize to pH > 9 to prevent free amine volatilization.[1]

  • Trace Metal Scavenging: If the reaction involved copper catalysts (common in Click Chemistry), the waste likely contains Cu ions.[1]

    • Action: Treat the waste as "Heavy Metal Organic Waste." The presence of Cu ions + terminal alkyne residues increases the risk of acetylide formation in the waste drum.[1]

    • Mitigation: Add a chelating agent (e.g., EDTA) or quench the alkyne if feasible, though standard practice usually defers this to the incineration facility.[1] Label clearly: "Contains Terminal Alkynes & Copper." [1]

Emergency Response: Spill Cleanup

Scenario: A 5g bottle of solid Dimethyl(pent-4-yn-1-yl)amine HCl shatters on the floor.

Step-by-Step Response:

  • Isolate: Evacuate the immediate area (3-meter radius).[1] Post "Do Not Enter" signage.[1]

  • PPE Up: Don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (dust is an irritant).[1]

  • Contain: Cover the spill gently with paper towels to prevent dust dispersal.[1]

  • Wet Wipe Method:

    • Do not dry sweep (generates dust).[1][5]

    • Dampen paper towels with water or a dilute detergent solution.[1]

    • Wipe from the outside in.[1]

  • Decontaminate: Wipe the surface 3 times.[1]

  • Disposal: Place all glass shards and contaminated wipes into a hard-walled plastic container (bucket).[1] Label as "Debris contaminated with [Chemical Name]."[1]

Visualizations

Figure 1: Disposal Decision Tree

This logic flow ensures the material is routed to the correct waste stream based on its physical state and mixture components.[1]

DisposalDecision Start Waste: Dimethyl(pent-4-yn-1-yl)amine HCl StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Excess) StateCheck->Solid Powder Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidAction Pack in HDPE/Glass Jar Label: 'Toxic/Irritant Organic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo MetalCheck Contains Copper/Silver? Halo->MetalCheck NonHalo->MetalCheck StandardLiq Standard Organic Waste Stream MetalCheck->StandardLiq No MetalLiq Segregated Heavy Metal Waste Label: 'Alkyne + Metal Risk' MetalCheck->MetalLiq Yes (Click Chem Byproduct)

Caption: Decision matrix for segregating alkyne-amine waste. Note the critical branch for metal-contaminated solutions.

Figure 2: Spill Response Workflow

A rapid-reference guide for laboratory personnel during an accidental release.

SpillResponse Alert 1. ALERT & ISOLATE Evacuate immediate area PPE 2. PPE DONNING Gloves, Goggles, N95 Mask Alert->PPE Contain 3. CONTAINMENT Cover with wet paper towels (Do NOT Dry Sweep) PPE->Contain Clean 4. CLEANUP Scoop into Plastic Container Wipe surface 3x Contain->Clean Report 5. REPORT Notify EHS & Label Waste Clean->Report

Caption: Sequential protocol for handling solid spills of Dimethyl(pent-4-yn-1-yl)amine hydrochloride.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15254994, N,N-Dimethylpent-4-yn-1-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][5][6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Dimethyl(pent-4-yn-1-yl)amine hydrochloride

Executive Summary & Compound Profile Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a bifunctional building block utilized primarily in "Click" chemistry (CuAAC) to install a basic dimethylamine moiety via a stable alkyn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Dimethyl(pent-4-yn-1-yl)amine hydrochloride is a bifunctional building block utilized primarily in "Click" chemistry (CuAAC) to install a basic dimethylamine moiety via a stable alkyne linker. While often treated as a generic reagent, its specific combination of a terminal alkyne , tertiary amine , and hydrochloride salt necessitates a handling protocol that goes beyond standard laboratory safety.

This guide replaces generic advice with a risk-based operational framework . We treat the compound not just as an irritant, but as a moisture-sensitive precursor that presents specific incompatibility hazards in waste streams.

Chemical Profile
PropertyCharacteristicOperational Implication
State White/Off-white SolidDust generation potential; inhalation risk.[1]
Salt Form Hydrochloride (HCl)Hygroscopic. Acidic upon hydrolysis. Corrosive to mucous membranes.
Functional Group A Terminal AlkyneExplosion Hazard if mixed with Cu/Ag in waste (Acetylide formation).
Functional Group B Tertiary AmineSkin/Eye irritant.[2] Potential sensitizer.[3]

Risk Assessment & PPE Matrix

The Core Directive: PPE must be selected based on the solvent system you intend to use, not just the solid itself. This compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF), which dictates glove permeation requirements.

Personal Protective Equipment (PPE) Specifications[4]
ZoneEquipmentTechnical Justification (The "Why")
Ocular Chemical Splash Goggles Safety glasses are insufficient. The HCl salt is a fine particulate; air currents can carry dust behind standard glasses, causing severe ocular irritation and acidification of the eye surface.
Dermal (Hands) Double-Gloving Strategy Inner: 4-mil Nitrile (Tactility). Outer: 8-mil Nitrile OR Silver Shield® (if using DCM). Reasoning: Amine salts can facilitate transdermal transport. If using DCM, standard nitrile degrades in <2 minutes.
Respiratory Fume Hood (Primary) Handle exclusively in a certified fume hood. Contingency: If weighing on an open bench is unavoidable (not recommended), a P100 particulate respirator is required to prevent inhalation of the acidic salt dust.
Body Flame-Resistant Lab Coat "Click" reactions often involve flammable organic solvents. Synthetic blend coats can melt to skin during a flash fire; 100% cotton or Nomex is mandatory.

Operational Workflow: A Self-Validating System

This protocol integrates safety checks directly into the experimental steps.

Phase 1: Preparation & Weighing

Objective: Prevent moisture uptake (clumping) and static dispersion.

  • Static Control: Amine HCl salts are prone to static charge, causing "jumping" during weighing. Use an anti-static gun on the spatula and weigh boat before dispensing.

  • Environment: Verify Fume Hood flow is >100 fpm.

  • Transfer:

    • Do not insert large stock bottles into the hood if they block baffles.

    • Transfer the required amount to a secondary vial before bringing it into the reaction zone to minimize cross-contamination.

Phase 2: Solubilization

Objective: Safe dissolution without exotherm control issues.

  • Solvent Choice:

    • Water/Buffer: Dissolves readily but creates an acidic solution (pH ~4-5).

    • Organic (DCM/DMF): Requires sonication.

  • The "Exotherm Check":

    • Add solvent slowly.[4] While the heat of solution for this salt is low, always touch the vial (with gloved hand) to check for unexpected heat generation, which indicates moisture contamination in the stock.

Phase 3: Reaction Setup (The "Click" Context)

Critical Safety Note: If using Copper (Cu) catalysts, ensure the reaction vessel is glass or plastic . Never use metal spatulas or needles that could corrode or introduce transition metals prematurely.

Visualization: Handling Logic & Waste Stream

The following diagram illustrates the decision logic for handling and, crucially, the segregation of waste to prevent acetylide formation.

G Start Start: Reagent Handling SolventCheck Decision: Solvent System? Start->SolventCheck Aq Aqueous/Alcohol SolventCheck->Aq Water/MeOH DCM Chlorinated (DCM/Chcl3) SolventCheck->DCM DCM/DMF PPE_Std PPE: Standard Nitrile (Double) Aq->PPE_Std PPE_High PPE: Laminate/Silver Shield DCM->PPE_High Reaction Perform Reaction (CuAAC) PPE_Std->Reaction PPE_High->Reaction WasteDecision Waste Disposal Logic Reaction->WasteDecision CheckMetal Contains Copper/Silver? WasteDecision->CheckMetal Segregate CRITICAL: Segregate Waste Use 'Organic - Heavy Metal' Stream CheckMetal->Segregate YES (Risk of Acetylides) StandardWaste Standard Organic Waste CheckMetal->StandardWaste NO

Caption: Operational workflow emphasizing solvent-specific PPE and critical waste segregation to prevent heavy metal acetylide formation.

Disposal & Emergency Response

The "Acetylide" Trap

The most overlooked hazard with terminal alkynes is disposal .

  • The Hazard: Terminal alkynes react with Copper (Cu), Silver (Ag), and Mercury (Hg) to form metal acetylides , which are shock-sensitive explosives.

  • The Protocol:

    • NEVER dispose of this compound in a waste container that also contains silver nitrate or high concentrations of copper waste from other experiments.

    • Quenching: If you have unreacted alkyne in a copper-rich solution, quench with an excess of EDTA or a chelating resin before disposal to bind the metal and prevent acetylide precipitation.

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water or PEG-400) to dampen, then scoop into a bag.

  • Skin Exposure:

    • Immediate: Flush with water for 15 minutes.[2]

    • Secondary: Wash with soap (alkaline) to neutralize the acidic hydrochloride residue.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Dimethylamine hydrochloride (Proxy for amine salt hazards).

  • BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. (Reference for alkyne moisture sensitivity and handling).

  • Ecolink. (2023).[5] Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (Reference for solvent-specific PPE).

  • University of California, San Francisco (UCSF). (n.d.). Heavy Metals Safety & Disposal. (Reference for heavy metal segregation).

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